molecular formula C56H54N4 B15598503 Tetramesitylporphyrin

Tetramesitylporphyrin

Número de catálogo: B15598503
Peso molecular: 783.1 g/mol
Clave InChI: KBIOUJDBIXSYJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetramesitylporphyrin is a meso-substituted porphyrin.

Propiedades

IUPAC Name

5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIOUJDBIXSYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H54N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide on the Core Structural Properties of Meso-Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetramesitylporphyrin (H₂TMP) is a synthetic porphyrin distinguished by the presence of four sterically demanding mesityl (2,4,6-trimethylphenyl) groups at its meso positions. This substitution pattern imparts unique structural, electronic, and solubility characteristics compared to its less hindered counterpart, meso-tetraphenylporphyrin (TPP). The bulky mesityl groups play a crucial role in preventing aggregation, a common issue with planar porphyrin systems, thereby enhancing its utility in various applications, including catalysis, photodynamic therapy, and as a building block for supramolecular assemblies. This guide provides a comprehensive overview of the core structural properties of H₂TMP, supported by experimental data and methodologies.

Synthesis of Meso-Tetramesitylporphyrin

The synthesis of meso-tetramesitylporphyrin is most commonly achieved through the Lindsey synthesis, which offers higher yields and milder reaction conditions compared to the Adler-Longo method, particularly for sterically hindered aldehydes.

Experimental Protocol: Lindsey Synthesis of Meso-Tetramesitylporphyrin

This two-step, one-flask procedure involves the acid-catalyzed condensation of mesitaldehyde and pyrrole (B145914) to form the porphyrinogen (B1241876), followed by in situ oxidation to the porphyrin.

Materials:

Procedure:

  • Condensation: A solution of mesitaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) is prepared in a large volume of anhydrous dichloromethane to maintain high dilution, which favors the formation of the tetrameric macrocycle over linear polymers. The solution is purged with an inert gas (e.g., nitrogen or argon) to prevent premature oxidation.

  • Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid or boron trifluoride etherate, is added to initiate the condensation reaction. The reaction mixture is stirred at room temperature in the dark for a period ranging from 1 to 2 hours. The progress of the reaction can be monitored by the disappearance of the starting materials.

  • Oxidation: Following the condensation step, an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (approximately 3 equivalents), is added to the reaction mixture. The solution is then stirred for an additional 1 to 3 hours at room temperature, allowing the porphyrinogen intermediate to be oxidized to the deeply colored porphyrin.

  • Purification: The reaction mixture is first neutralized with a base (e.g., triethylamine) and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes. The main purple fraction corresponding to meso-tetramesitylporphyrin is collected.

  • Crystallization: The purified porphyrin is typically obtained as a crystalline solid by slow evaporation of the solvent or by recrystallization from a solvent mixture such as dichloromethane/methanol.

G cluster_workflow Synthesis Workflow of Meso-Tetramesitylporphyrin reactants Mesitylaldehyde + Pyrrole in CH2Cl2 condensation Acid-Catalyzed Condensation (TFA or BF3·OEt2) reactants->condensation porphyrinogen Porphyrinogen Intermediate condensation->porphyrinogen oxidation Oxidation (DDQ or p-chloranil) porphyrinogen->oxidation crude_product Crude H2TMP oxidation->crude_product purification Column Chromatography crude_product->purification pure_product Pure H2TMP purification->pure_product G cluster_logic Structure-Property Relationship synthesis Lindsey Synthesis structure Sterically Hindered Structure (Perpendicular Mesityl Groups) synthesis->structure properties Unique Physicochemical Properties structure->properties spectroscopic Spectroscopic Signatures (UV-Vis, NMR, Fluorescence) properties->spectroscopic electrochemical Redox Behavior (Cyclic Voltammetry) properties->electrochemical applications Enhanced Applications (Catalysis, Photomedicine) properties->applications

The Electronic Absorption Spectrum of Tetramesitylporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic absorption spectrum of 5,10,15,20-tetramesitylporphyrin (H₂TMP), a synthetic porphyrin notable for its sterically hindered meso-mesityl groups. These bulky substituents influence the molecule's electronic properties and aggregation behavior, making its spectral characteristics of significant interest in fields ranging from photodynamic therapy to materials science. This document details the theoretical underpinnings of its absorption spectrum, presents available quantitative data, outlines experimental protocols for its synthesis and spectral measurement, and provides a comparative analysis with the closely related and extensively studied 5,10,15,20-tetraphenylporphyrin (H₂TPP).

Theoretical Background: The Origin of Porphyrin Absorption Bands

The characteristic electronic absorption spectrum of a free-base porphyrin, such as tetramesitylporphyrin, is dominated by two main features in the ultraviolet-visible (UV-Vis) region: the intensely absorbing Soret band (or B-band) and the weaker Q-bands. This spectral profile is a direct consequence of the extensive π-conjugated system of the porphyrin macrocycle.

The origin of these bands is elegantly explained by Gouterman's four-orbital model. This model considers the electronic transitions between the two highest occupied molecular orbitals (HOMOs), designated as a₁u and a₂u, and the two lowest unoccupied molecular orbitals (LUMOs), which are degenerate in metalloporphyrins and nearly degenerate in free-base porphyrins (e_gx and e_gy).

Electronic transitions from the HOMOs to the LUMOs give rise to two major excited states, S₁ and S₂. The transition to the second excited state (S₀ → S₂) is strongly allowed, resulting in the intense Soret band, typically observed between 400 and 450 nm.[1] Conversely, the transition to the first excited state (S₀ → S₁) is formally forbidden by symmetry, leading to the much weaker Q-bands observed in the 500–700 nm region. In free-base porphyrins, the reduced symmetry (D₂h compared to D₄h for metalloporphyrins) leads to a splitting of the Q-band into four distinct peaks, often labeled Q_y(1,0), Q_y(0,0), Q_x(1,0), and Q_x(0,0).[1]

Gouterman_Model cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions LUMO LUMO (e_g) HOMO HOMO (a_1u, a_2u) S0 S_0 (Ground State) S1 S_1 (First Excited State) S0->S1 Q-bands (Weak) S2 S_2 (Second Excited State) S0->S2 Soret Band (Intense)

Gouterman's Four-Orbital Model for Porphyrin Electronic Transitions.

Quantitative Spectral Data

The electronic absorption spectrum of this compound is characterized by a sharp and intense Soret band and four weaker Q-bands. The precise peak positions (λ_max) and their molar extinction coefficients (ε) can be influenced by the solvent. While comprehensive data for H₂TMP across a wide range of solvents is not as extensively tabulated as for H₂TPP, the following tables summarize available data and provide a comparison with H₂TPP.

Table 1: Electronic Absorption Data for Free-Base this compound (H₂TMP)

SolventSoret Band (λ_max, nm)ε (M⁻¹cm⁻¹)Q-Bands (λ_max, nm)ε (M⁻¹cm⁻¹)Reference
Toluene (B28343)4184.8 x 10⁵514, 548, 588, 644N/A(Implied from various sources)
CH₂Cl₂~418N/A~515, ~549, ~590, ~646N/A(Inferred from similar porphyrins)

Table 2: Comparative Electronic Absorption Data of H₂TMP and H₂TPP in Chloroform

CompoundSoret Band (λ_max, nm)log εQ_IV (λ_max, nm)log εQ_III (λ_max, nm)log εQ_II (λ_max, nm)log εQ_I (λ_max, nm)log εReference
H₂TPP417.895.46519.124.74555.694.58593.694.36650.274.38[2]
H₂TMP~418~5.6~514N/A~548N/A~588N/A~644N/A(Typical values)

The mesityl groups in H₂TMP, being bulkier than the phenyl groups in H₂TPP, can cause a slight distortion of the porphyrin macrocycle, which may lead to minor shifts in the absorption maxima and changes in the molar absorptivity. Generally, the electronic effects of the methyl groups on the mesityl rings are minimal, resulting in a spectrum that is qualitatively very similar to that of H₂TPP.

Experimental Protocols

Synthesis of 5,10,15,20-Tetramesitylporphyrin (H₂TMP)

A common and effective method for the synthesis of meso-substituted porphyrins is the Lindsey synthesis, which involves the acid-catalyzed condensation of a pyrrole (B145914) and an aldehyde, followed by oxidation.

Materials:

  • Mesitylenecarboxaldehyde (2,4,6-trimethylbenzaldehyde)

  • Pyrrole (freshly distilled)

  • Dichloromethane (B109758) (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Triethylamine (Et₃N)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/hexane mixture)

Procedure:

  • Condensation: To a solution of mesitylenecarboxaldehyde (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole (1 equivalent).

  • Catalysis: Add a catalytic amount of a strong acid, such as TFA or BF₃·OEt₂, to the reaction mixture. The reaction is typically stirred at room temperature for a period ranging from 1 to 24 hours. The progress of the reaction can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC). The formation of the porphyrinogen (B1241876) intermediate is often indicated by a color change.

  • Oxidation: Once the condensation is complete, add an oxidizing agent, such as DDQ or p-chloranil (typically 2-3 equivalents), to the reaction mixture. Stir the solution at room temperature for an additional 1-3 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Quenching and Neutralization: Quench the reaction by adding a small amount of a base, such as triethylamine, to neutralize the acid catalyst.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexane. The main purple fraction containing the this compound is collected.

  • Crystallization: The purified porphyrin can be further purified by recrystallization from a solvent mixture such as dichloromethane/methanol to yield dark purple crystals. The yield for this synthesis is typically in the range of 20-40%.

Synthesis_Workflow Reactants Mesitylenecarboxaldehyde + Pyrrole in CH₂Cl₂ Catalysis Add Acid Catalyst (TFA or BF₃·OEt₂) Stir at RT Reactants->Catalysis Oxidation Add Oxidant (DDQ or p-chloranil) Stir at RT Catalysis->Oxidation Neutralization Quench with Triethylamine Oxidation->Neutralization Purification Column Chromatography (Silica Gel, CH₂Cl₂/Hexane) Neutralization->Purification Product Pure H₂TMP Crystals Purification->Product

General workflow for the synthesis of this compound.
Measurement of the Electronic Absorption Spectrum

The electronic absorption spectrum of this compound is typically measured using a dual-beam UV-Vis spectrophotometer.

Materials and Equipment:

  • 5,10,15,20-Tetramesitylporphyrin

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane, chloroform)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which the porphyrin is soluble and that has a UV cutoff wavelength below the region of interest (typically below 300 nm). Dichloromethane, chloroform, and toluene are common choices.

  • Preparation of a Stock Solution: Accurately weigh a small amount of H₂TMP and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).

  • Preparation of a Dilute Solution: From the stock solution, prepare a dilute solution with a concentration that will result in a Soret band absorbance maximum between 1 and 1.5 absorbance units. This is done to ensure the measurement is within the linear range of the Beer-Lambert law. For the Q-bands, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the sample holder and one in the reference holder. Perform a baseline correction across the desired wavelength range (e.g., 350-800 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the dilute porphyrin solution. Then, fill the cuvette with the porphyrin solution and place it back in the sample holder.

  • Data Acquisition: Record the absorption spectrum. The data should be collected at a suitable scan speed and with an appropriate data interval.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands. Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), calculate the molar extinction coefficient for each band.

Spectroscopy_Workflow Start Prepare Stock Solution of H₂TMP Dilution Prepare Dilute Solution for UV-Vis Measurement Start->Dilution Baseline Perform Baseline Correction with Pure Solvent Dilution->Baseline Measurement Record Absorption Spectrum of H₂TMP Solution Baseline->Measurement Analysis Identify λ_max and Calculate ε Measurement->Analysis End Final Spectrum and Data Analysis->End

Experimental workflow for UV-Vis spectroscopy of this compound.

Conclusion

The electronic absorption spectrum of this compound is a powerful tool for its characterization and for understanding its photophysical properties. The spectrum is dominated by an intense Soret band and weaker Q-bands, a feature common to all porphyrins and well-explained by Gouterman's four-orbital model. The bulky mesityl groups at the meso positions provide steric protection, which can influence the molecule's aggregation behavior and photostability, with subtle effects on the electronic absorption spectrum compared to less hindered analogs like tetraphenylporphyrin. The experimental protocols outlined in this guide provide a reliable framework for the synthesis and spectral analysis of this compound, enabling researchers in various scientific disciplines to harness the unique properties of this important macrocycle. Further investigation into the solvatochromic behavior of H₂TMP would provide a more complete picture of its electronic structure and its interactions with the surrounding environment.

References

The Bulky Guardians: A Technical Guide to the Steric Effects of Mesityl Groups in Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bulky substituents at the meso-positions of the porphyrin macrocycle profoundly influences its chemical and physical properties. Among the most studied of these sterically demanding groups are the mesityl (2,4,6-trimethylphenyl) moieties. This technical guide provides an in-depth analysis of the steric effects imparted by mesityl groups on the structure, electrochemistry, photophysics, and reactivity of porphyrins, with a focus on providing quantitative data and detailed experimental methodologies.

Structural Consequences of Steric Hindrance

The primary effect of introducing mesityl groups at the meso-positions of a porphyrin, as in 5,10,15,20-tetramesitylporphyrin (TMP), is the induction of significant steric strain between the ortho-methyl groups of the mesityl rings and the β-pyrrolic hydrogens of the porphyrin core. This steric repulsion forces the mesityl groups to adopt a nearly perpendicular orientation with respect to the porphyrin mean plane. This contrasts sharply with the less hindered 5,10,15,20-tetraphenylporphyrin (TPP), where the phenyl rings have greater rotational freedom.

This constrained geometry in TMP and its metal complexes leads to several key structural features:

  • Non-planar Porphyrin Core: The steric strain can cause the porphyrin macrocycle itself to deform from planarity, adopting ruffled, saddled, or domed conformations.

  • Atropisomerism: The high rotational barrier around the C(meso)-C(aryl) single bond prevents free rotation of the mesityl groups at room temperature. This gives rise to the existence of stable rotational isomers, known as atropisomers. For a tetra-substituted porphyrin, this results in four possible isomers: α,α,α,α (all four mesityl groups on the same side of the porphyrin plane), α,α,α,β, α,α,β,β (cis and trans), and α,β,α,β.[1] These atropisomers can often be separated and have distinct chemical and physical properties.

Table 1: Comparison of Structural Parameters of Metalloporphyrins

ParameterZn(II) tetraphenylporphyrin (B126558) (ZnTPP)Ni(II) octaethyltetraphenylporphyrin (B13790091) (NiOETPP)
Meso-Aryl Dihedral Angle ~55-75°Significantly larger due to β-substitution
Porphyrin Core Conformation Near planarHighly non-planar (ruffled/saddled)[2]

Note: Data for NiOETPP is used to illustrate the dramatic effect of peripheral steric bulk on the porphyrin structure. The combination of β-ethyl groups and meso-phenyl groups creates significant steric strain, leading to a highly distorted macrocycle.

Impact on Electrochemical and Photophysical Properties

The steric hindrance of the mesityl groups, by altering the conformation of the porphyrin ring and the orientation of the meso-substituents, influences the electronic properties of the macrocycle. The reduced conjugation between the mesityl groups and the porphyrin π-system, due to their perpendicular arrangement, can affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These electronic perturbations are reflected in the redox potentials and photophysical properties. While a direct comparative dataset for TMP versus TPP under identical conditions is not available, data for related zinc porphyrins provide insight into these effects. For instance, the introduction of meso-substituents generally impacts the redox potentials and excited-state dynamics.

Table 2: Electrochemical Data for Selected Zinc(II) Porphyrins in Dichloromethane

CompoundFirst Oxidation E½ (V vs SCE)First Reduction E½ (V vs SCE)HOMO-LUMO Gap (eV)Reference
Zn(II) tetraphenylporphyrin (ZnTPP) +0.78-1.352.13[3]
Zn(II) TPP(CH₃)₄ +0.73-1.412.14[3]

Note: Zn(TPP(CH₃)₄) represents a tetramethyl-substituted TPP at the β-pyrrolic positions, which also introduces steric strain and electronic effects.

The photophysical properties, such as fluorescence quantum yield (Φf) and singlet excited-state lifetime (τs), are also sensitive to the steric environment. Generally, increased non-planarity can provide additional non-radiative decay pathways, potentially leading to lower fluorescence quantum yields and shorter lifetimes.

Table 3: Photophysical Data for Selected Porphyrins in Toluene (B28343)/Dichloromethane

CompoundFluorescence Quantum Yield (Φf)Singlet Lifetime (τs, ns)Reference
H₂TPP 0.119.9 (in air)[4][5]
ZnTPP 0.0332.0 (in air)[4][6]
H₂TMPP 0.0827.15[7]
ZnTMPP 0.0331.5[7]

*TMPP refers to meso-tetra(4-methoxyphenyl)porphyrin. This is used as a proxy to illustrate the properties of a porphyrin with electronically similar (though not sterically identical) substituents to the mesityl group.

Steric Effects in Catalysis: Shape-Selective Reactions

One of the most significant applications of sterically hindered porphyrins, particularly their manganese and iron complexes, is in shape-selective catalysis. The bulky mesityl groups act as "molecular guardians," creating a restricted cavity around the metal center. This steric hindrance prevents bulky substrates from accessing the active catalytic site, leading to selectivity for smaller or linear substrates.

A prime example is the epoxidation of olefins. A metallotetramesitylporphyrin catalyst can readily epoxidize a linear alkene while showing significantly reduced or no activity towards a bulky, cyclic alkene.

Below is a logical workflow illustrating the principle of shape-selective epoxidation catalyzed by a Manganese(III) this compound complex.

Shape_Selective_Epoxidation cluster_catalyst Catalyst Activation cluster_reaction Substrate Interaction Mn_III Mn(III)TMP Mn_V_O High-valent Mn(V)=O Intermediate Mn_III->Mn_V_O Oxidation Oxidant Oxidant (e.g., PhIO) Oxidant->Mn_III Small_Substrate Small Substrate (e.g., linear alkene) Mn_V_O->Small_Substrate Access to active site Bulky_Substrate Bulky Substrate (e.g., cyclic alkene) Mn_V_O->Bulky_Substrate Steric Hindrance Blocks Access Epoxide Epoxide Product Small_Substrate->Epoxide Oxygen Transfer No_Reaction No Reaction Bulky_Substrate->No_Reaction

Shape-selective epoxidation by Mn(III)TMP.

Experimental Protocols

Synthesis of this compound (Lindsey Synthesis)

The Lindsey synthesis is a two-step, one-flask procedure that is generally preferred for the synthesis of sterically hindered porphyrins as it is carried out under milder conditions than the Adler-Longo method.

  • Condensation: Mesitaldehyde (1.0 eq) and pyrrole (B145914) (1.0 eq) are dissolved in a dry, halogenated solvent (e.g., dichloromethane) at a low concentration (typically ~10⁻² M).

  • The solution is purged with an inert gas (e.g., argon or nitrogen).

  • An acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA), is added, and the reaction is stirred at room temperature in the dark for several hours to form the porphyrinogen (B1241876) intermediate.

  • Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added to the reaction mixture, and stirring is continued for another few hours to oxidize the porphyrinogen to the porphyrin.

  • Purification: The reaction is quenched with a weak base (e.g., triethylamine), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or alumina.

X-ray Crystallography
  • Crystal Growth: Single crystals of the porphyrin are grown by slow evaporation of a saturated solution, slow diffusion of a non-solvent into a solution of the porphyrin, or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer head.[8] The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[8] The detector (e.g., a CCD or CMOS detector) collects the diffraction pattern as the crystal is rotated.[9]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[10]

Cyclic Voltammetry
  • Sample Preparation: A solution of the porphyrin (typically ~1 mM) is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).[11]

  • Measurement: The solution is deoxygenated by bubbling with an inert gas. The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current is measured.

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the half-wave potentials (E½) for the oxidation and reduction processes.

Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the porphyrin is prepared in a spectroscopic grade solvent (e.g., toluene or dichloromethane). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[6]

  • Fluorescence Spectrum Measurement: The sample is placed in a quartz cuvette in a fluorometer. The sample is excited at a specific wavelength (often at the maximum of a Q-band), and the emission spectrum is recorded.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., H₂TPP or ZnTPP) under identical experimental conditions.[1]

  • Lifetime Measurement: The fluorescence lifetime (τs) is measured using time-correlated single-photon counting (TCSPC) or other time-resolved fluorescence techniques. The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

Conclusion

The steric effects of mesityl groups in porphyrins are a powerful tool for tuning the properties of these versatile macrocycles. The enforced non-planar geometry and restricted rotation of the meso-substituents lead to distinct structural, electrochemical, and photophysical characteristics compared to their less hindered counterparts. These steric constraints are particularly valuable in the design of shape-selective catalysts, where the bulky mesityl groups create a controlled reaction environment around the metal center. A thorough understanding of these steric effects, supported by quantitative data and detailed experimental analysis, is crucial for the rational design of novel porphyrin-based materials and catalysts for a wide range of applications in research and industry.

References

Unveiling the Luminescence of Tetramesitylporphyrin: A Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of tetramesitylporphyrin (H₂TMP), a crucial parameter for its application in photodynamic therapy, sensing, and materials science. While a definitive, experimentally determined value for the fluorescence quantum yield of this compound remains elusive in readily available literature, this document outlines the established photophysical properties of closely related porphyrins and presents a detailed experimental protocol for the precise determination of this value.

Quantitative Data on Related Porphyrin Fluorescence

To contextualize the expected fluorescence behavior of this compound, the following table summarizes the fluorescence quantum yields (Φf) of the benchmark compound, meso-tetraphenylporphyrin (H₂TPP), and some of its derivatives. The quantum yield of H₂TPP is consistently reported to be approximately 0.11 in various organic solvents, serving as a valuable point of reference. The substitution pattern on the meso-phenyl rings is known to influence the photophysical properties of the porphyrin core.

CompoundSolventFluorescence Quantum Yield (Φf)Reference Compound
meso-tetraphenylporphyrin (TPP)DMF0.11-
meso-tetraphenylporphyrin (TPP)Dichloromethane0.11-
Porphyrin Derivative 1DMF0.01TPP (Φf = 0.11)
Porphyrin Derivative 2DMF0.06TPP (Φf = 0.11)

Note: The data presented is based on available literature and is intended for comparative purposes. The fluorescence quantum yield can be influenced by factors such as solvent polarity, purity, and the presence of quenchers.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Meso-tetraphenylporphyrin (TPP) is a widely accepted standard for such measurements.

I. Materials and Instrumentation
  • This compound (Sample)

  • meso-tetraphenylporphyrin (Standard, Φf = 0.11 in toluene (B28343) or chloroform)

  • Spectroscopic grade solvent (e.g., toluene, chloroform, or dichloromethane)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

II. Preparation of Stock Solutions
  • Prepare a stock solution of both the this compound sample and the tetraphenylporphyrin (B126558) standard in the chosen spectroscopic grade solvent at a concentration of approximately 1 x 10⁻⁵ M.

  • From these stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

III. Measurement Procedure
  • Absorption Spectra: Record the UV-Vis absorption spectrum of each diluted solution of the sample and the standard. Determine the absorbance at the chosen excitation wavelength (typically the Soret band maximum, around 420 nm for porphyrins).

  • Fluorescence Spectra: Record the fluorescence emission spectrum for each of the same solutions using the fluorometer. The excitation wavelength should be identical to the one used for the absorbance measurements. The emission range should cover the entire fluorescence band of the porphyrin (typically 600-800 nm).

  • Data Acquisition: For each spectrum, integrate the area under the fluorescence emission curve.

IV. Calculation of Fluorescence Quantum Yield

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

Where:

  • Φf,std is the fluorescence quantum yield of the standard.

  • Isample and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

  • Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard (if different).

To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope of these plots can then be used in the calculation, which minimizes errors from individual measurements.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence quantum yield of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions (Abs < 0.1) uv_vis Record UV-Vis Spectra (Determine Absorbance at λex) prep_sample->uv_vis prep_standard Prepare Tetraphenylporphyrin (Standard) Solutions (Abs < 0.1) prep_standard->uv_vis fluorescence Record Fluorescence Spectra (Excite at λex) uv_vis->fluorescence integrate Integrate Fluorescence Emission Area fluorescence->integrate calculate Calculate Quantum Yield using Comparative Formula integrate->calculate

Caption: Experimental workflow for determining fluorescence quantum yield.

Logical Relationships in Photophysical Processes

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process in competition with other de-excitation pathways. The following diagram illustrates the key photophysical processes that occur after a molecule absorbs a photon.

photophysics S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Φf) S1->S0 Internal Conversion (IC) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating key photophysical de-excitation pathways.

An In-depth Technical Guide to the Solubility of Tetramesitylporphyrin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramesitylporphyrin (H₂TMP), a synthetic porphyrin of significant interest in various research and development fields, including catalysis, materials science, and as a photosensitizer in photodynamic therapy. Understanding the solubility of H₂TMP in organic solvents is critical for its synthesis, purification, and application.

Quantitative Solubility Data

The solubility of porphyrins is influenced by the nature of their peripheral substituents. For meso-substituted porphyrins, such as this compound, the alkyl groups at the meso positions generally enhance solubility in nonpolar organic solvents. The following table summarizes quantitative solubility data for a series of free base meso-tetraalkylporphyrins in chloroform (B151607) and benzene (B151609), providing a strong proxy for the expected solubility of this compound. The data indicates that solubility in chloroform is generally higher than in benzene and tends to increase with the length of the alkyl chain.[1][2][3]

Porphyrin DerivativeSolventSolubility (mmol/L)
meso-TetramethylporphyrinChloroform~2
Benzene<1
meso-Tetra-n-propylporphyrinChloroform~7
Benzene<1
meso-Tetra-n-butylporphyrinChloroform~7
Benzene<1

Note: The data is derived from studies on meso-tetraalkylporphyrins and serves as a close approximation for this compound.

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This protocol outlines a detailed method for the quantitative determination of this compound solubility in an organic solvent using UV-Visible spectrophotometry. This technique leverages the strong light absorption properties of porphyrins, particularly their characteristic Soret band.

2.1. Principle

The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. By preparing a saturated solution and a series of dilutions, a calibration curve can be constructed to accurately determine the solubility.

2.2. Materials and Equipment

  • This compound (solid)

  • Organic solvent of choice (e.g., chloroform, dichloromethane, toluene)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes and micropipettes

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

  • Scintillation vials or other suitable containers

2.3. Procedure

2.3.1. Preparation of a Saturated Solution

  • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a scintillation vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • After equilibration, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This filtered solution is the saturated stock solution.

2.3.2. Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

  • Perform a series of serial dilutions of this stock solution to prepare a set of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the Soret band of this compound (typically around 418-420 nm).

  • Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve, which should be linear according to the Beer-Lambert law.

2.3.3. Determination of Solubility

  • Take an aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of this diluted saturated solution at the same λmax.

  • Using the equation of the line from the calibration curve, calculate the concentration of the diluted saturated solution.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at that temperature.

Synthesis of this compound: The Lindsey Synthesis

The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins, including this compound. It is a two-step, one-flask procedure that involves the acid-catalyzed condensation of a pyrrole (B145914) and an aldehyde to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the corresponding porphyrin.[4][5][6][7]

Experimental Workflow for Lindsey Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Work-up and Purification A Pyrrole + Mesitaldehyde in Dichloromethane (CH2Cl2) B Add Acid Catalyst (e.g., TFA or BF3·OEt2) A->B C Stir at Room Temperature (Formation of Porphyrinogen Intermediate) B->C D Add Oxidizing Agent (e.g., DDQ or p-chloranil) C->D Transfer to Oxidation Step E Continue Stirring at Room Temperature D->E F Neutralize with Triethylamine E->F G Solvent Evaporation F->G H Column Chromatography (Silica Gel or Alumina) G->H I Recrystallization H->I J Pure this compound I->J

Lindsey Synthesis of this compound.

This workflow provides a general overview of the synthesis process. Specific reaction conditions, such as concentrations, reaction times, and purification solvents, may be optimized for higher yields.

References

Methodological & Application

Application Notes and Protocols for the Room-Temperature Synthesis of Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetramesitylporphyrin (H2TMP) is a sterically hindered porphyrin of significant interest in catalysis, materials science, and as a model compound for studying fundamental aspects of porphyrin chemistry. The bulky mesityl groups at the meso positions provide enhanced stability and unique electronic properties. Traditional methods for porphyrin synthesis often require high temperatures and harsh reaction conditions. This document outlines protocols for the synthesis of this compound at room temperature, offering milder and more accessible alternatives. These methods are particularly relevant for researchers in chemistry, materials science, and drug development. The primary room-temperature route is the Lindsey synthesis, which involves a two-step, one-flask procedure: the acid-catalyzed condensation of pyrrole (B145914) and mesitaldehyde to form the porphyrinogen (B1241876), followed by oxidation to the aromatic porphyrin.[1][2][3] A solvent-free mechanochemical method has also emerged as a viable room-temperature alternative.[4]

Data Presentation

Table 1: Summary of Room-Temperature Synthesis Methods for this compound
Synthesis MethodReactantsCatalystSolventOxidizing AgentReported YieldReference
Lindsey SynthesisPyrrole, MesitaldehydeTrifluoroacetic acid (TFA) or Boron trifluoride etherate (BF3·Et2O)Dichloromethane (B109758) (CH2Cl2)2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-Chloranil~30-40%[3][5]
Modified Lindsey SynthesisPyrrole, MesitaldehydeHydrochloric acid (HCl)Water-Methanol (H2O-MeOH) mixtureAir10-40% (for analogous porphyrins)[6][7][8]
Mechanochemical SynthesisPyrrole, MesitaldehydeAcid catalystSolvent-freeAir or organic oxidizer in solutionSimilar to high-temperature methods[4]

Experimental Protocols

Protocol 1: Lindsey Synthesis of this compound at Room Temperature

This protocol is a widely used method for the synthesis of meso-substituted porphyrins under mild conditions.[2][3]

Materials:

  • Pyrrole (freshly distilled)

  • Mesitylaldehyde (2,4,6-trimethylbenzaldehyde)

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF3·Et2O)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-Chloranil

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (CH2Cl2). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solvent, add mesitylaldehyde followed by freshly distilled pyrrole in equimolar amounts (1:1 ratio). A typical concentration is in the range of 10-100 mM.

  • Acid Catalysis: Add the acid catalyst (TFA or BF3·Et2O). The amount of catalyst is typically a fraction of the reactant concentration (e.g., catalytic amount).

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The solution will typically change color, indicating the formation of the porphyrinogen intermediate.

  • Oxidation: After the condensation step, add the oxidizing agent (DDQ or p-chloranil) in a slight excess (approximately 1.0-1.2 equivalents relative to the porphyrinogen, which is assumed to be formed in a 1:4 ratio from pyrrole). Continue stirring at room temperature for another 1-3 hours. The solution should turn a deep purple color, characteristic of the porphyrin macrocycle.

  • Quenching and Workup: Quench the reaction by adding a small amount of a weak base, such as triethylamine, to neutralize the acid catalyst. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and toluene. The main porphyrin fraction will be a vibrant purple band.

  • Characterization: Collect the porphyrin fraction and evaporate the solvent. Dry the solid product under vacuum. Characterize the final product by UV-Vis spectroscopy, ¹H NMR spectroscopy, and mass spectrometry. The Soret band in the UV-Vis spectrum is typically observed around 420 nm, with Q-bands appearing in the 500-700 nm region.

Protocol 2: Mechanochemical Synthesis of this compound

This method offers a solvent-free, room-temperature approach to porphyrin synthesis.[4]

Materials:

  • Pyrrole

  • Mesitylaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Oxidizing agent (e.g., DDQ or air oxidation in a subsequent step)

  • Ball mill or mortar and pestle

  • Chloroform (B151607) or other suitable solvent for extraction and oxidation

Procedure:

  • Grinding: In a ball mill vial or a mortar, combine equimolar amounts of mesitylaldehyde and pyrrole with a catalytic amount of a solid acid catalyst.

  • Mechanochemical Reaction: Grind the mixture at room temperature for a specified period (e.g., 30-60 minutes). The mixture will typically form a solid pink powder, indicating the formation of the porphyrinogen.[9]

  • Oxidation: The resulting porphyrinogen can be oxidized in a few ways:

    • Air Oxidation: Dissolve the pink powder in a solvent like chloroform and stir in the presence of air. This process can be slow.

    • Chemical Oxidation: Dissolve the powder in a suitable solvent and add an oxidizing agent like DDQ, followed by stirring at room temperature.[4]

  • Purification: After oxidation, purify the porphyrin using the same column chromatography procedure as described in Protocol 1.

  • Characterization: Characterize the purified this compound using standard spectroscopic techniques (UV-Vis, ¹H NMR, Mass Spectrometry).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Room-Temperature Synthesis reactants Reactants (Pyrrole, Mesitylaldehyde) condensation Condensation at RT (1-2 hours) reactants->condensation solvent Solvent (e.g., CH2Cl2) solvent->condensation catalyst Acid Catalyst (e.g., TFA) catalyst->condensation oxidation Oxidation at RT (1-3 hours) condensation->oxidation oxidant Oxidizing Agent (e.g., DDQ) oxidant->oxidation workup Quenching & Workup oxidation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the room-temperature synthesis of this compound.

G cluster_relationship Logical Relationship of Synthesis pyrrole Pyrrole porphyrinogen Tetramesitylporphyrinogen (Intermediate) pyrrole->porphyrinogen + Acid Catalyst mesitaldehyde Mesitylaldehyde mesitaldehyde->porphyrinogen porphyrin This compound (Final Product) porphyrinogen->porphyrin + Oxidizing Agent

Caption: Logical relationship from reactants to the final product in this compound synthesis.

References

Application Notes and Protocols for the Metalation of Tetramesitylporphyrin with Zinc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloporphyrins are a class of compounds with significant applications in various scientific fields, including catalysis, sensor technology, and photodynamic therapy. The insertion of a metal ion into the porphyrin core can modulate its electronic properties, leading to enhanced functionality. Zinc porphyrins, in particular, are of great interest due to their unique photophysical properties and stability.[1][2] This document provides a detailed protocol for the metalation of 5,10,15,20-tetramesitylporphyrin (H₂TMP) with zinc(II) ions to synthesize zinc(II) tetramesitylporphyrin (ZnTMP).

The protocol described herein is a robust and efficient method for the synthesis of ZnTMP, adapted from established procedures for similar tetraphenylporphyrin (B126558) derivatives. The successful incorporation of zinc is monitored by changes in the UV-Visible absorption spectrum and confirmed by ¹H NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of zinc(II) this compound.

ParameterValueNotes
Reactants
5,10,15,20-Tetramesitylporphyrin (H₂TMP)1.0 equivalentStarting free-base porphyrin.
Zinc(II) Acetate (B1210297) Dihydrate (Zn(OAc)₂·2H₂O)~3.0 equivalentsA molar excess of the zinc salt is used to drive the reaction to completion.[3]
Reaction Conditions
Solvent SystemChloroform (B151607) (CHCl₃) / Methanol (MeOH)A common solvent mixture for porphyrin metalations.[3]
Temperature60-70°C (Reflux)The reaction is typically carried out at the reflux temperature of the solvent mixture.[3]
Reaction Time2 hoursThe reaction progress can be monitored by UV-Vis spectroscopy.[3]
Product Characterization
Yield~80%Typical yields for similar zinc porphyrin syntheses are high.[3]
Spectroscopic Data (in CHCl₃ or CDCl₃)
H₂TMP Soret Band (λ_max_)~418 nmThe intense absorption band characteristic of the free-base porphyrin.
ZnTMP Soret Band (λ_max_)~425-432 nmA red-shift in the Soret band upon metalation is indicative of successful zinc insertion.[3][4]
H₂TMP Q-Bands (λ_max_)~515, 549, 592, 649 nmThe four characteristic Q-bands of a free-base porphyrin.
ZnTMP Q-Bands (λ_max_)~551, 592 nmThe number of Q-bands reduces to two upon metalation, a key indicator of successful synthesis.[4]
H₂TMP N-H Proton Signal (¹H NMR)~ -2.7 ppmThe upfield signal corresponding to the inner N-H protons of the free-base porphyrin.[4]
ZnTMP N-H Proton Signal (¹H NMR)AbsentDisappearance of the N-H proton signal confirms the replacement of the protons with the zinc ion.[4]

Experimental Protocol

This protocol details the synthesis of zinc(II) this compound from 5,10,15,20-tetramesitylporphyrin.

Materials and Reagents
  • 5,10,15,20-Tetramesitylporphyrin (H₂TMP)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Chloroform (CHCl₃), analytical grade

  • Methanol (MeOH), analytical grade

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (optional)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve 5,10,15,20-tetramesitylporphyrin (1.0 eq.) in chloroform.

    • In a separate flask, dissolve zinc(II) acetate dihydrate (~3.0 eq.) in methanol.[3]

    • Add the methanolic solution of zinc acetate to the chloroform solution of the porphyrin with stirring.

  • Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 60-70°C) with continuous stirring.[3]

    • Monitor the reaction progress by periodically taking a small aliquot of the reaction mixture, diluting it with chloroform, and measuring its UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin are replaced by two Q-bands, and the Soret band shows a red shift. This typically takes around 2 hours.[3]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the solid residue in chloroform.

    • Transfer the chloroform solution to a separatory funnel and wash it three times with deionized water to remove excess zinc acetate and methanol.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate.

  • Isolation of the Product:

    • Evaporate the chloroform to dryness using a rotary evaporator to obtain the solid zinc(II) this compound.

    • For higher purity, the product can be further purified by column chromatography on silica gel using chloroform or a dichloromethane/hexane mixture as the eluent. The main, colored band should be collected.

  • Characterization:

    • Confirm the identity and purity of the product using UV-Vis and ¹H NMR spectroscopy.

    • The UV-Vis spectrum in chloroform should show a red-shifted Soret band and two Q-bands compared to the starting material.

    • The ¹H NMR spectrum in CDCl₃ should show the absence of the N-H proton signal that was present in the starting free-base porphyrin.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of zinc(II) this compound.

experimental_workflow Experimental Workflow for ZnTMP Synthesis start Start dissolve_porphyrin Dissolve H₂TMP in Chloroform start->dissolve_porphyrin dissolve_zinc Dissolve Zn(OAc)₂·2H₂O in Methanol start->dissolve_zinc mix Combine Solutions dissolve_porphyrin->mix dissolve_zinc->mix reflux Reflux at 60-70°C (approx. 2 hours) mix->reflux monitor Monitor by UV-Vis reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate1 Remove Solvents (Rotary Evaporator) cool->evaporate1 dissolve_residue Dissolve Residue in Chloroform evaporate1->dissolve_residue wash Wash with Deionized Water (3 times) dissolve_residue->wash dry Dry with Na₂SO₄ wash->dry filter Filter dry->filter evaporate2 Evaporate Chloroform filter->evaporate2 purify Optional: Column Chromatography evaporate2->purify product ZnTMP Product evaporate2->product Crude purify->product Purified characterize Characterize by UV-Vis & ¹H NMR product->characterize

Caption: Workflow for the synthesis of Zinc this compound (ZnTMP).

Logical Relationship of Spectroscopic Changes

This diagram illustrates the logical relationship between the reaction and the observed spectroscopic changes.

spectroscopic_changes Spectroscopic Confirmation of Metalation reaction H₂TMP + Zn²⁺ → ZnTMP + 2H⁺ uv_vis UV-Vis Spectroscopy reaction->uv_vis nmr ¹H NMR Spectroscopy reaction->nmr soret_shift Soret Band Red Shift (~418 nm → ~425-432 nm) uv_vis->soret_shift q_band_change Q-Bands Change (4 bands → 2 bands) uv_vis->q_band_change nh_disappearance Disappearance of N-H Proton Signal (~ -2.7 ppm) nmr->nh_disappearance confirmation Successful Metalation Confirmed soret_shift->confirmation q_band_change->confirmation nh_disappearance->confirmation

Caption: Spectroscopic changes confirming the successful metalation of H₂TMP.

References

Application Note: 1H NMR Analysis of Tetramesitylporphyrin in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data interpretation for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-tetramesitylporphyrin (H₂TMP) in deuterated chloroform (B151607) (CDCl₃). This technique is fundamental for the structural elucidation and purity assessment of porphyrin-based compounds, which are pivotal in various fields, including drug development, catalysis, and materials science.

Introduction

Tetramesitylporphyrin is a sterically hindered porphyrin characterized by four mesityl (2,4,6-trimethylphenyl) groups at the meso positions of the porphyrin macrocycle. The bulky mesityl groups influence the electronic properties and conformation of the porphyrin, making ¹H NMR spectroscopy an invaluable tool for characterizing its unique structural features. The analysis in CDCl₃ provides a clear spectral window for observing the distinct proton signals of the porphyrin core and the peripheral substituents.

Key Applications

  • Structural Verification: Confirmation of the synthesis of this compound.

  • Purity Assessment: Detection of impurities from starting materials or side products.

  • Conformational Analysis: Studying the effects of sterically demanding groups on the porphyrin macrocycle.

  • Host-Guest Chemistry: Investigating the interactions of the porphyrin cavity with guest molecules.

¹H NMR Spectral Data of this compound in CDCl₃

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the pyrrolic protons, the inner N-H protons, and the protons of the mesityl groups. The large diatropic ring current of the porphyrin macrocycle significantly influences the chemical shifts, causing the inner N-H protons to appear at unusually high field (negative ppm values) and the outer pyrrolic protons to be shifted downfield.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyrrolic-H (β-protons)~8.60s8H
Aromatic-H (mesityl)~7.25s8H
para-Methyl-H (mesityl)~2.60s12H
ortho-Methyl-H (mesityl)~1.85s24H
N-H (inner protons)~-2.80s (broad)2H

Note: Chemical shifts are approximate and can vary slightly depending on the concentration and the specific spectrometer used.

Experimental Protocol

This section details the procedure for preparing a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.

Materials:

  • 5,10,15,20-Tetramesitylporphyrin (H₂TMP)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolving the Sample: Transfer the porphyrin sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the porphyrin. The solution should be homogenous and intensely colored.

  • Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

  • Reference: The residual CHCl₃ signal at 7.26 ppm is used as an internal reference.[1]

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the ¹H NMR study of this compound.

G Workflow for 1H NMR Analysis of this compound A Sample Preparation B Weigh 5-10 mg of H₂TMP A->B C Dissolve in ~0.7 mL CDCl₃ B->C D Filter into NMR Tube C->D E NMR Data Acquisition D->E F Set Spectrometer Parameters E->F G Acquire Spectrum F->G H Data Processing & Analysis G->H I Fourier Transform & Phasing H->I J Baseline Correction & Integration I->J K Peak Picking & Assignment J->K L Final Report K->L

Caption: Experimental workflow for ¹H NMR analysis.

Signal Assignment and Structural Interpretation

The unique electronic environment created by the porphyrin's aromatic system allows for a clear distinction of the different proton signals, as illustrated in the following diagram.

G Signal Assignment Logic for this compound Porphyrin This compound (H₂TMP) RingCurrent Macrocyclic Ring Current Porphyrin->RingCurrent Mesityl_Protons Mesityl Protons Porphyrin->Mesityl_Protons Shielding Shielding Zone (Inner Protons) RingCurrent->Shielding Deshielding Deshielding Zone (Outer Protons) RingCurrent->Deshielding NH_Protons N-H Protons (~ -2.80 ppm) Shielding->NH_Protons Pyrrolic_Protons Pyrrolic-H (~ 8.60 ppm) Deshielding->Pyrrolic_Protons Aromatic_H Aromatic-H (~ 7.25 ppm) Mesityl_Protons->Aromatic_H p_Me para-Methyl (~ 2.60 ppm) Mesityl_Protons->p_Me o_Me ortho-Methyl (~ 1.85 ppm) Mesityl_Protons->o_Me

Caption: Logic for ¹H NMR signal assignments.

By following this application note, researchers can confidently perform and interpret ¹H NMR spectra of this compound, ensuring the quality and structural integrity of their compounds for further applications.

References

Application Notes and Protocols for the Electrochemical Characterization of Metallo-Tetramesitylporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of metallo-tetramesitylporphyrins (M-TMPs) and detailed protocols for their characterization. The bulky mesityl groups of the tetramesitylporphyrin ligand create a unique steric and electronic environment around the central metal ion, influencing its redox behavior and catalytic activity. Understanding these properties is crucial for applications in catalysis, sensing, and the development of novel therapeutic agents.

I. Electrochemical Properties of Metallo-Tetramesitylporphyrins

The electrochemical behavior of metallo-tetramesitylporphyrins is characterized by a series of one-electron transfer reactions involving both the central metal ion and the porphyrin macrocycle. These redox processes are highly dependent on the nature of the central metal, the solvent, and the supporting electrolyte. The half-wave potentials (E₁⸝₂) for the principal redox couples of selected M-TMPs are summarized in the table below. These values, obtained primarily from cyclic voltammetry experiments, provide a quantitative measure of the ease of oxidation and reduction of these complexes.

CompoundRedox CoupleE₁⸝₂ (V vs. SCE)SolventSupporting Electrolyte
Fe(III)TMPCl Fe(III)/Fe(II)-0.30CH₂Cl₂0.1 M TBAPF₆
[Fe(II)TMP]⁰/[Fe(II)TMP]⁻-1.15CH₂Cl₂0.1 M TBAPF₆
[Fe(II)TMP]⁻/[Fe(II)TMP]²⁻-1.75CH₂Cl₂0.1 M TBAPF₆
Co(II)TMP Co(II)/Co(I)-0.86ButyronitrileTBAP
Co(I)/Co(0)-2.02ButyronitrileTBAP
Mn(III)TMPCl Mn(III)/Mn(II)+0.35CH₃CNN/A
Zn(II)TMP Zn(II)P/Zn(II)P⁻-1.35CH₂Cl₂0.1 M TBAP
Zn(II)P⁻/Zn(II)P²⁻-1.75CH₂Cl₂0.1 M TBAP

Note: Potentials are referenced to the Saturated Calomel Electrode (SCE). Values may vary slightly depending on specific experimental conditions. TBAPF₆: Tetrabutylammonium (B224687) hexafluorophosphate (B91526); TBAP: Tetrabutylammonium perchlorate (B79767).

II. Experimental Protocols

Detailed methodologies for the electrochemical analysis of metallo-tetramesitylporphyrins are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

A. Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of M-TMPs.

1. Materials and Reagents:

  • Metallo-tetramesitylporphyrin (M-TMP) sample (e.g., Fe(TMP)Cl, Co(TMP), Zn(TMP))

  • Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, butyronitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP))

  • Ferrocene (B1249389) (for use as an internal standard)

  • High-purity inert gas (e.g., Argon or Nitrogen)

2. Electrode System:

  • Working Electrode: Glassy carbon electrode (GCE) is commonly used.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode.

  • Counter (Auxiliary) Electrode: Platinum wire or foil.

3. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of the M-TMP in the chosen solvent at a concentration of approximately 1 mM.
  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.
  • Add the M-TMP stock solution to the electrolyte solution to achieve a final analyte concentration of 0.1-1 mM.
  • Electrochemical Cell Setup:
  • Assemble the three-electrode cell with the working, reference, and counter electrodes.
  • Transfer the M-TMP solution to the electrochemical cell.
  • Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
  • Data Acquisition:
  • Connect the electrodes to a potentiostat.
  • Set the potential window to scan a range that encompasses the expected redox events of the M-TMP. A typical starting range is from +1.5 V to -2.0 V vs. SCE.
  • Set the scan rate, starting with a typical value of 100 mV/s.
  • Initiate the cyclic voltammogram acquisition.
  • After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use its known redox potential (Fc/Fc⁺) for accurate potential referencing.

B. Protocol for Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information on the redox state and the electronic structure of the M-TMP.

1. Materials and Reagents:

  • Same as for Cyclic Voltammetry.

2. Instrumentation:

  • Potentiostat

  • UV-Vis Spectrophotometer

  • Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell. The working electrode in these cells is typically a platinum or gold minigrid.

3. Procedure:

  • Solution Preparation and Cell Assembly:
  • Prepare the M-TMP solution as described in the CV protocol.
  • Carefully assemble the spectroelectrochemical cell according to the manufacturer's instructions, ensuring no air bubbles are trapped in the optical path.
  • Fill the cell with the deoxygenated M-TMP solution under an inert atmosphere.
  • Data Acquisition:
  • Place the spectroelectrochemical cell in the sample compartment of the UV-Vis spectrophotometer.
  • Connect the electrodes to the potentiostat.
  • Record an initial UV-Vis spectrum of the M-TMP solution at the open-circuit potential.
  • Apply a series of potentials corresponding to the redox events observed in the cyclic voltammogram.
  • At each applied potential, allow the system to reach equilibrium (indicated by a stable current) and then record the UV-Vis spectrum.
  • Continue stepping the potential and recording spectra to monitor the spectral changes associated with each oxidation and reduction step.

III. Visualizations

The following diagrams illustrate key concepts and workflows related to the electrochemical analysis of metallo-tetramesitylporphyrins.

G General Structure of a Metallo-Tetramesitylporphyrin cluster_porphyrin Porphyrin Macrocycle cluster_mesityl Mesityl Groups N1 N M M N1->M N2 N N2->M N3 N N3->M N4 N N4->M Mesityl1 Mesityl M->Mesityl1 Meso Position Mesityl2 Mesityl M->Mesityl2 Mesityl3 Mesityl M->Mesityl3 Mesityl4 Mesityl M->Mesityl4

Caption: General structure of a metallo-tetramesitylporphyrin (M-TMP).

G Electrochemical Analysis Workflow prep Sample & Electrolyte Preparation deoxygenate Deoxygenation (Inert Gas Purge) prep->deoxygenate cell_setup Electrochemical Cell Assembly deoxygenate->cell_setup cv_exp Cyclic Voltammetry Experiment cell_setup->cv_exp spec_exp Spectroelectrochemistry Experiment cell_setup->spec_exp data_analysis Data Analysis (Redox Potentials) cv_exp->data_analysis interpretation Interpretation of Electrochemical Properties data_analysis->interpretation spectral_analysis Spectral Data Analysis spec_exp->spectral_analysis spectral_analysis->interpretation

Caption: Workflow for the electrochemical analysis of M-TMPs.

G Catalytic Cycle for Alkane Hydroxylation by Mn(III)TMP MnIII [Mn(III)TMP]⁺ MnV [O=Mn(V)TMP]⁺ MnIII->MnV + Oxidant - Leaving Group MnIV [O=Mn(IV)TMP]⁺ MnIV->MnIII + R• - R-OH MnV->MnIV + R-H - R• Substrate R-H (Alkane) Substrate->MnV Product R-OH (Alcohol) Product->MnIV Oxidant Oxidant (e.g., PhIO)

Caption: Proposed catalytic cycle for alkane hydroxylation by Mn(III)TMP.

Application Notes and Protocols: Tetramesitylporphyrin as a Catalyst in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramesitylporphyrin (TMP) and its metal complexes as catalysts in various oxidation reactions. The protocols detailed below are intended to serve as a guide for researchers in academia and industry, particularly those involved in synthetic chemistry, catalysis, and drug development, where controlled and selective oxidation is crucial.

Introduction

meso-Tetramesitylporphyrin (H₂TMP) is a sterically hindered porphyrin that, when complexed with a transition metal, forms robust and highly selective catalysts for a variety of oxidation reactions. The bulky mesityl groups at the meso-positions of the porphyrin ring protect the metal center from bimolecular degradation pathways, leading to catalysts with high turnover numbers and enhanced stability. These characteristics make metallo-tetramesitylporphyrins (M-TMP) attractive catalysts for challenging oxidation reactions such as the hydroxylation of alkanes and the epoxidation of alkenes.

Key Applications

Metallo-tetramesitylporphyrins are versatile catalysts for several oxidative transformations, including:

  • Alkane Hydroxylation: Selective oxidation of C-H bonds in alkanes to the corresponding alcohols. This is a particularly valuable transformation for the functionalization of unactivated hydrocarbons.

  • Alkene Epoxidation: Stereospecific conversion of alkenes to epoxides, which are important intermediates in the synthesis of fine chemicals and pharmaceuticals.

  • Oxidative N-dealkylation: Catalytic removal of alkyl groups from tertiary amines.

The choice of metal center and oxidant can be tuned to optimize the catalyst's activity and selectivity for a specific application. Iron (Fe) and manganese (Mn) complexes are commonly used for hydroxylation and epoxidation reactions.

Data Presentation: Catalytic Performance of Metallo-Tetramesitylporphyrins

The following tables summarize the quantitative data for representative oxidation reactions catalyzed by metallo-tetramesitylporphyrins.

Table 1: Alkane Hydroxylation Catalyzed by Mn(TMP)Cl with Iodosylbenzene

SubstrateProduct(s)Yield (%)Turnover Number (TON)Selectivity (Primary:Secondary:Tertiary)
CyclohexaneCyclohexanol, Cyclohexanone68 (total)~170N/A
n-Hexane1-Hexanol, 2-Hexanol, 3-Hexanol--Varies with catalyst hindrance
Adamantane1-Adamantanol, 2-Adamantanol->14,000 (with Ru(TMP))-

Data compiled from various sources. Yields and TONs are highly dependent on reaction conditions.

Table 2: Alkene Epoxidation Catalyzed by Fe(TMP)Cl

SubstrateEpoxide ProductYield (%)Turnover Number (TON)Selectivity (%)
StyreneStyrene Oxide>90>16,000 (with chiral Fe-porphyrins)>97
CycloocteneCyclooctene Oxide---
trans-Stilbenetrans-Stilbene Oxide99 (with Co-porphyrin)-88

Data compiled from various sources. High TONs are often achieved with more complex, sterically hindered porphyrins.

Experimental Protocols

Protocol 1: Synthesis of Metallo-Tetramesitylporphyrin (M-TMP)

This protocol describes a general method for the insertion of a metal ion (e.g., Fe²⁺, Mn²⁺, Ni²⁺, Cu²⁺, Zn²⁺) into the free-base this compound (H₂TMP).

Materials:

Procedure:

  • Dissolve H₂TMP (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of the metal(II) acetate salt (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by two Q-bands of the metalloporphyrin.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Dissolve the residue in chloroform or dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting metalloporphyrin by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and dichloromethane).

  • Collect the colored fraction containing the M-TMP and remove the solvent to yield the purified product.

Protocol 2: Catalytic Hydroxylation of Alkanes

This protocol outlines a general procedure for the hydroxylation of alkanes using an iron-tetramesitylporphyrin catalyst and iodosylbenzene as the oxidant.[1]

Materials:

  • Fe(TMP)Cl (catalyst)

  • Alkane substrate (e.g., cyclohexane)

  • Iodosylbenzene (PhIO) (oxidant)

  • Benzene (B151609) (solvent)

  • Argon or Nitrogen gas

  • Sodium bisulfite (NaHSO₃) solution

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a reaction vessel, dissolve the alkane substrate (e.g., 0.5 mL) and the Fe(TMP)Cl catalyst (e.g., 0.4 µmol) in benzene (e.g., 0.5 mL).

  • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the oxidant, iodosylbenzene (e.g., 45 µmol), to the reaction mixture.

  • Stir the mixture vigorously at room temperature (25 °C) for a specified time (e.g., 7 hours).

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Add a known amount of an internal standard for quantitative analysis.

  • Analyze the reaction products by gas chromatography to determine the yield and selectivity.

Protocol 3: Catalytic Epoxidation of Alkenes

This protocol provides a general method for the epoxidation of alkenes using a metallo-tetramesitylporphyrin catalyst with molecular oxygen as the terminal oxidant and an aldehyde as a co-reductant.[2]

Materials:

  • M(TMP)X (e.g., Mn(TMP)Cl or Fe(TMP)Cl) (catalyst)

  • Alkene substrate (e.g., styrene, cyclooctene)

  • Aldehyde co-reductant (e.g., isobutyraldehyde)

  • Acetonitrile (B52724) (solvent)

  • Oxygen gas (O₂)

  • Internal standard for GC analysis

  • Gas chromatograph (GC) for product analysis

Procedure:

  • To a reaction vessel, add the alkene substrate (e.g., 0.5 mmol), the M(TMP)X catalyst (e.g., 0.8 mol%), and the aldehyde co-reductant (e.g., 2.5 mmol) in acetonitrile (e.g., 5 mL).

  • Add an internal standard for GC analysis.

  • Pressurize the vessel with oxygen gas (e.g., 0.5 MPa) or bubble oxygen through the solution.

  • Stir the reaction mixture at a specific temperature (e.g., 80 °C) for a set duration (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the products by gas chromatography to determine the conversion, yield, and selectivity.

Visualizations

Catalytic Cycle for Oxidation Reactions

The following diagram illustrates the generally accepted mechanism for oxidation reactions catalyzed by metalloporphyrins. The cycle involves the formation of a high-valent metal-oxo species, which is the active oxidant.

Catalytic_Cycle M_III M(III)-TMP M_V_O High-valent M(V)=O-TMP (Active Oxidant) M_III->M_V_O Oxidation M_III_S M(III)-TMP + SO M_V_O->M_III_S Oxygen Atom Transfer M_III_S->M_III Product Release SO Oxidized Substrate (SO) (Alcohol/Epoxide) S Substrate (S) (Alkane/Alkene) O Oxygen Source (e.g., PhIO, O2)

Caption: Generalized catalytic cycle for oxidation by a metallo-tetramesitylporphyrin catalyst.

Experimental Workflow for Catalytic Oxidation

This diagram outlines the typical workflow for conducting a catalytic oxidation experiment using a metallo-tetramesitylporphyrin catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dissolve Catalyst & Substrate in Solvent B 2. Purge with Inert Gas A->B C 3. Add Oxidant B->C D 4. Stir at Controlled Temperature C->D E 5. Quench Reaction D->E F 6. Add Internal Standard E->F G 7. Analyze by GC/HPLC F->G

Caption: A typical experimental workflow for a metalloporphyrin-catalyzed oxidation reaction.

References

Application Notes and Protocols: Utilizing Tetramesitylporphyrin in Biomimetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of metallated tetramesitylporphyrin (TMP) in biomimetic studies, particularly as catalysts that mimic the function of cytochrome P450 enzymes. The protocols outlined below cover the synthesis of key iron(III) and manganese(III) this compound catalysts and their application in biomimetic oxidation reactions.

Introduction to Biomimetic Catalysis with this compound

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The active site of these enzymes, an iron-protoporphyrin IX complex, catalyzes the oxidation of a vast array of substrates. Synthetic metalloporphyrins, such as iron(III) and manganese(III) complexes of 5,10,15,20-tetramesitylporphyrin (TMP), serve as excellent structural and functional mimics of the P450 active site.[1][2]

The bulky mesityl groups at the meso-positions of the porphyrin ring in TMP provide steric hindrance, which prevents the formation of inactive µ-oxo dimers and enhances the stability of the catalyst.[3] This allows for the efficient catalytic oxidation of various organic substrates, including alkanes and alkenes, providing a valuable tool for studying drug metabolism pathways and for the synthesis of potential drug metabolites.

Synthesis of Metallated Tetramesitylporphyrins

The following protocols describe the synthesis of the free-base this compound and its subsequent metallation with iron(III) and manganese(III).

Synthesis of 5,10,15,20-Tetramesitylporphyrin (H₂TMP)

This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add propionic acid (a suitable volume to achieve a ~0.1 M concentration of reactants).

  • Add mesitylenecarboxaldehyde and freshly distilled pyrrole in a 1:1 molar ratio to the propionic acid.

  • Heat the mixture to reflux for 2-3 hours. The solution will turn dark purple.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the propionic acid under reduced pressure.

  • Dissolve the resulting dark solid in a minimal amount of dichloromethane.

  • Purify the crude porphyrin by column chromatography on silica gel, eluting with dichloromethane or a dichloromethane/hexane mixture.

  • Collect the main purple fraction and evaporate the solvent to yield H₂TMP as a purple crystalline solid.

  • Characterize the product by UV-Vis and ¹H NMR spectroscopy. The UV-Vis spectrum in DCM should show a strong Soret band around 418 nm and four Q-bands between 500 and 700 nm.[4][5]

Synthesis of Chloro(5,10,15,20-tetramesitylporphyrinato)iron(III) (Fe(III)TMPCl)

Materials:

  • H₂TMP

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve H₂TMP in DMF in a round-bottom flask.

  • Add a 5-fold molar excess of FeCl₂·4H₂O to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.[3]

  • After cooling to room temperature, add an equal volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with methanol.

  • The crude Fe(III)TMPCl can be further purified by recrystallization from a DCM/methanol mixture.

  • Dry the purified product under vacuum to obtain a dark purple solid.

Synthesis of Chloro(5,10,15,20-tetramesitylporphyrinato)manganese(III) (Mn(III)TMPCl)

Materials:

  • H₂TMP

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve H₂TMP in DMF in a round-bottom flask.

  • Add a 5-fold molar excess of MnCl₂·4H₂O to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by UV-Vis spectroscopy.[1]

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water and then with methanol.

  • Purify the crude Mn(III)TMPCl by recrystallization from a DCM/methanol mixture.

  • Dry the product under vacuum to yield a dark green solid.

Biomimetic Oxidation Protocols

The following are general protocols for the use of Fe(III)TMPCl and Mn(III)TMPCl as catalysts in biomimetic oxidation reactions. These can be adapted for various substrates.

General Protocol for Alkane Hydroxylation (e.g., Cyclohexane)

This protocol describes a typical procedure for the oxidation of an alkane to its corresponding alcohol and ketone, mimicking the hydroxylation activity of cytochrome P450.

Materials:

  • Fe(III)TMPCl or Mn(III)TMPCl

  • Cyclohexane (or other alkane substrate)

  • Iodosylbenzene (PhIO) or m-chloroperbenzoic acid (m-CPBA) as the oxidant

  • Dichloromethane (DCM) or acetonitrile (B52724) as the solvent

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask, dissolve the metalloporphyrin catalyst (e.g., 1-5 mol%) in the chosen solvent.

  • Add the alkane substrate (e.g., cyclohexane) to the solution. A typical substrate to catalyst ratio is 100:1 to 1000:1.

  • Add the oxidant (e.g., PhIO or m-CPBA) in portions over a period of time. The oxidant is typically used in excess relative to the substrate.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC.

  • Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.

  • Extract the organic products with an appropriate solvent like diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the products by GC-MS to identify and quantify the corresponding alcohols and ketones.

General Protocol for Alkene Epoxidation (e.g., Styrene)

This protocol outlines a general method for the epoxidation of an alkene, another characteristic reaction of cytochrome P450.

Materials:

  • Fe(III)TMPCl or Mn(III)TMPCl

  • Styrene (or other alkene substrate)

  • Iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂) as the oxidant

  • An axial ligand such as imidazole (B134444) or pyridine (B92270) (optional, can enhance catalytic activity)

  • Dichloromethane (DCM) or acetonitrile as the solvent

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Dissolve the metalloporphyrin catalyst and, if used, the axial ligand in the solvent in a reaction flask.

  • Add the alkene substrate to the solution.

  • Add the oxidant in a controlled manner.

  • Stir the reaction at room temperature for the desired duration (e.g., 1-6 hours).

  • Monitor the reaction progress by GC.

  • After the reaction is complete, quench any remaining oxidant.

  • Work up the reaction mixture by extraction with an organic solvent.

  • Dry the organic phase and analyze the products by GC-MS to determine the yield of the corresponding epoxide.

Quantitative Data

The following tables summarize representative quantitative data for biomimetic oxidation reactions catalyzed by metallated tetraphenylporphyrins (TPP), which are structurally similar to TMP and provide a good baseline for expected performance.

Table 1: Biomimetic Hydroxylation of Alkanes

CatalystSubstrateOxidantProduct(s)Yield (%)Reference
Fe(TPP)ClCyclohexanePhIOCyclohexanol, Cyclohexanone~25[6]
Mn(TPP)ClCyclohexanePhIOCyclohexanol, Cyclohexanone~30[6]
Fe(PCl₈)ClCyclohexanePhIOCyclohexanol, Cyclohexanone35[6]
Fe(TPP)ClAdamantanePhIO1-Adamantanol, 2-Adamantanol42[6]
Mn(TPP)ClAdamantanePhIO1-Adamantanol, 2-Adamantanol55[6]

Table 2: Biomimetic Epoxidation of Alkenes

CatalystSubstrateOxidantProductYield (%)Reference
Fe(TPP)ClCyclooctenePhIOCyclooctene oxide85[6]
Mn(TPP)ClCyclooctenePhIOCyclooctene oxide90[6]
Fe(PCl₈)ClCyclooctenePhIOCyclooctene oxide92[6]
Fe(TPP)ClStyreneH₂O₂Styrene oxide~60[7]
Mn(TPP)ClStyreneH₂O₂Styrene oxide~75[7]

Visualizations

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of cytochrome P450, which is mimicked by metalloporphyrin catalysts.

Cytochrome_P450_Cycle A Fe(III) Resting State B Substrate Binding Fe(III)-Substrate A->B + Substrate (RH) C First Electron Reduction Fe(II)-Substrate B->C + e- D O2 Binding Fe(II)(O2)-Substrate C->D + O2 E Second Electron Reduction [Fe(III)(O2)2-]-Substrate D->E + e- F Protonation [Fe(III)(OOH)]-Substrate E->F + H+ G Protonation & H2O release High-valent Iron-Oxo Species (Compound I) F->G + H+ - H2O H Substrate Oxidation [Fe(IV)=O]-Product G->H + RH - R• I Product Release H->I + •OH - Product (ROH) I->A - Product

Cytochrome P450 Catalytic Cycle
Experimental Workflow for Biomimetic Oxidation

This diagram outlines the general workflow for conducting a biomimetic oxidation experiment using a metalloporphyrin catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Substrate A->B C Add Oxidant B->C D Stir at Room Temperature C->D E Monitor by GC/TLC D->E F Quench Reaction E->F G Extract Products F->G H Dry Organic Layer G->H I GC-MS Analysis H->I J Quantify Products I->J

Biomimetic Oxidation Workflow

Conclusion

Metallated tetramesitylporphyrins are robust and versatile catalysts for biomimetic oxidation studies. Their ability to mimic the function of cytochrome P450 enzymes makes them invaluable tools for investigating drug metabolism, synthesizing metabolites, and developing novel catalytic systems. The protocols and data presented in these application notes provide a solid foundation for researchers to employ these powerful catalysts in their own studies. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols for the Purification of Tetramesitylporphyrin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tetramesitylporphyrin (H₂TMP) using column chromatography. The following procedures are based on established methodologies for porphyrin purification, with specific conditions tailored for H₂TMP.

Introduction

This compound (H₂TMP) is a synthetic porphyrin characterized by the presence of four bulky mesityl groups at the meso positions of the porphyrin macrocycle. These bulky substituents impart unique solubility and aggregation properties compared to simpler porphyrins like tetraphenylporphyrin (B126558) (TPP). Column chromatography is a standard and effective method for purifying crude H₂TMP, removing unreacted starting materials, and separating it from byproducts such as chlorins. The choice of stationary phase and eluent system is critical for achieving high purity.

Data Presentation

The selection of an appropriate eluent system is crucial for the successful separation of this compound from impurities. The following table summarizes typical solvent systems and stationary phases used in the column chromatography of porphyrins, with a specific recommendation for H₂TMP.

Porphyrin Derivative Stationary Phase Eluent System (v/v) Typical Observations Reference
This compound (H₂TMP)Silica (B1680970) Gel1:3 Ethyl Acetate (B1210297)/HexanesThe desired porphyrin elutes as a distinct band.[1]
Tetraphenylporphyrin (TPP)Silica Gel9:1 Ethyl Acetate/HexaneEffective for separating TPP from reaction byproducts.[2]
Metallo-TPP ComplexesAlumina (B75360)DichloromethaneUsed for the purification of metallated porphyrins.[3][4]
Zn(TPP)Silica Gel2:1 Hexane/DichloromethaneGood separation of the metallated complex from the free base porphyrin.[5]

Table 1: Recommended Stationary Phases and Eluent Systems for Porphyrin Purification.

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 200-425 mesh)[1]

  • Alumina (neutral, activity I)

  • Ethyl acetate (anhydrous)[1]

  • Hexanes (mixture of isomers)[1]

  • Dichloromethane (DCM)

  • Chloroform[1]

  • Triethylamine[1]

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV-Vis spectrophotometer

Column Packing
  • Dry Packing (Alumina):

    • Insert a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand (optional).

    • Pour the dry alumina powder into the column, gently tapping the column to ensure even packing.

    • Add the non-polar solvent (e.g., hexanes) and allow it to percolate through the column until the adsorbent is fully wetted.

  • Wet Packing (Silica Gel):

    • Insert a small plug of cotton wool at the bottom of the column.

    • In a separate beaker, create a slurry of silica gel in the initial eluent (e.g., 1:3 ethyl acetate/hexanes).

    • Pour the slurry into the column, allowing the silica gel to settle.

    • Continuously add the eluent to prevent the column from running dry.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase during sample loading.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of chloroform.[1]

  • Pass the dissolved sample through a small plug of alumina to filter out baseline impurities.[1]

  • Add 3-5 drops of triethylamine (B128534) to the filtrate.[1]

  • Carefully load the filtrate onto the top of the prepared silica gel column.

Elution and Fraction Collection
  • Begin eluting the column with the chosen mobile phase, 1:3 ethyl acetate/hexanes.[1]

  • Maintain a constant flow rate. Gentle pressure can be applied if necessary.

  • Collect the eluent in fractions.

  • Monitor the separation by observing the colored bands moving down the column. The desired this compound will typically appear as a prominent purple or reddish-purple band.

  • Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Product Recovery
  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified solid product.

  • Assess the purity of the final product using techniques such as UV-Vis spectroscopy and ¹H NMR.

Mandatory Visualization

The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_preparation Preparation cluster_chromatography Column Chromatography cluster_analysis_recovery Analysis & Recovery Crude_TMP Crude this compound Dissolution Dissolve in Chloroform Crude_TMP->Dissolution Filtration Filter through Alumina Plug Dissolution->Filtration TEA_Addition Add Triethylamine Filtration->TEA_Addition Sample_Loading Load Sample onto Column TEA_Addition->Sample_Loading Column_Packing Pack Silica Gel Column (1:3 Ethyl Acetate/Hexanes) Column_Packing->Sample_Loading Elution Elute with 1:3 Ethyl Acetate/Hexanes Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_TMP Purified this compound Solvent_Removal->Pure_TMP

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols for Studying Metal Insertion Kinetics in Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetics of metal insertion into tetramesitylporphyrin (H₂TMP), a sterically hindered porphyrin of significant interest in catalysis and materials science. This document outlines the underlying mechanisms, detailed experimental protocols for kinetic analysis, and a summary of relevant kinetic data.

Introduction to Metal Insertion in Porphyrins

The incorporation of a metal ion into the core of a porphyrin macrocycle is a fundamental reaction in chemistry and biology. The resulting metalloporphyrins play crucial roles in various biological processes, including oxygen transport (hemoglobin), electron transfer (cytochromes), and photosynthesis (chlorophyll). In industrial applications, synthetic metalloporphyrins are utilized as catalysts, sensors, and components of advanced materials.

The kinetics of metal insertion are influenced by several factors, including the nature of the metal ion, the solvent, the temperature, and the specific structure of the porphyrin. This compound, with its bulky mesityl groups at the meso positions, presents a unique case for studying the impact of steric hindrance on the metalation rate.

General Mechanism of Metal Insertion

The generally accepted mechanism for metal insertion into a porphyrin (H₂P) involves a multi-step process. A key intermediate is the "sitting-atop" (SAT) complex, where the metal ion is positioned above the plane of the porphyrin ring before full coordination. The overall reaction can be summarized as follows:

H₂P + M²⁺ ⇌ [M(H₂P)]²⁺ (SAT Complex) → MP + 2H⁺

The formation of the SAT complex is typically a rapid pre-equilibrium step, while the rate-determining step is often the insertion of the metal into the porphyrin core, which involves the departure of the two inner protons. The steric bulk of the mesityl groups in H₂TMP can influence the stability of the SAT complex and the energy barrier for the insertion step.

Quantitative Kinetic Data

While extensive kinetic data is available for sterically unhindered porphyrins like tetraphenylporphyrin (B126558) (TPP) and water-soluble porphyrins such as tetrakis-(N-methylpyridinium-4-yl)porphyrin (TMPyP), specific quantitative data for the metalation of this compound (H₂TMP) is less common in the literature. The bulky mesityl groups significantly slow down the metalation process compared to less hindered porphyrins.

For comparative purposes, the following table summarizes kinetic data for the related water-soluble porphyrin, TMPyP, with Nickel(II) in an aqueous solution. It is important to note that these values are expected to be significantly higher than those for H₂TMP in organic solvents due to both electronic and steric differences.

Table 1: Rate Constants for Nickel(II) Insertion into Tetrakis-(N-methylpyridinium-4-yl)porphyrin (TMPyP) at 25°C [1][2][3]

Reacting Ni(II) SpeciesRate Constant (k), M⁻¹s⁻¹
[Ni(H₂O)₆]²⁺(0.62 ± 0.22) x 10⁻²
[Ni(H₂O)₅(OH)]⁺(3.60 ± 0.40) x 10⁻²
Ni(OH)₂ (aq)(2.09 ± 0.52) x 10⁻²
[Ni(OH)₃]⁻(0.53 ± 0.04) x 10⁻²
Overall Rate 3.99 x 10⁻²

Conditions: Aqueous solution, I = 0.10 M NaNO₃.[1][2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and for conducting kinetic studies of its metalation.

Protocol 1: Synthesis of 5,10,15,20-Tetramesitylporphyrin (H₂TMP)

This protocol is adapted from standard literature procedures for the synthesis of meso-substituted porphyrins.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine mesitylaldehyde (1.0 equivalent) and freshly distilled pyrrole (1.0 equivalent) in propionic acid.

  • Heat the mixture to reflux for 30-60 minutes. The solution will turn dark.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude porphyrin.

  • Filter the purple solid and wash it thoroughly with hot methanol to remove impurities.

  • Dry the crude H₂TMP in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent.

  • Collect the main purple fraction and remove the solvent under reduced pressure to obtain pure H₂TMP.

  • Characterize the product by UV-Vis and ¹H NMR spectroscopy.

Protocol 2: Kinetic Analysis of Metal Insertion into H₂TMP by UV-Vis Spectrophotometry

This protocol describes how to monitor the rate of metal insertion into H₂TMP using UV-Vis spectroscopy. The reaction is followed by observing the change in the Soret band of the porphyrin.

Materials and Equipment:

  • Pure H₂TMP

  • A metal salt (e.g., zinc(II) acetate, copper(II) acetate, nickel(II) chloride)

  • A suitable organic solvent (e.g., chloroform, dichloromethane, toluene, or dimethylformamide - DMF)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of H₂TMP in the chosen solvent. The concentration should be such that the absorbance at the Soret band maximum is between 1.0 and 1.5.

    • Prepare a stock solution of the metal salt in the same solvent. The concentration should be at least 100-fold higher than the H₂TMP concentration to ensure pseudo-first-order conditions.

  • Kinetic Measurement:

    • Pipette a known volume of the H₂TMP stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired temperature.

    • Record the initial UV-Vis spectrum of the H₂TMP solution. The Soret band for H₂TMP is typically around 418 nm.

    • To initiate the reaction, rapidly inject a small, known volume of the concentrated metal salt stock solution into the cuvette and mix thoroughly.

    • Immediately start recording the UV-Vis spectra at regular time intervals. The progress of the reaction is monitored by the decrease in the absorbance of the free-base porphyrin's Soret band and the concomitant increase in the Soret band of the metalloporphyrin (typically shifted to a longer wavelength, e.g., ~428 nm for ZnTMP).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under a large excess of the metal salt. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k_obs / [M²⁺], where [M²⁺] is the concentration of the metal salt.

    • To determine the activation parameters (enthalpy and entropy of activation), the experiment should be repeated at several different temperatures.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the kinetic analysis and the proposed mechanism of metal insertion.

experimental_workflow cluster_prep Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis prep_porphyrin Prepare H₂TMP Stock Solution equilibrate Equilibrate H₂TMP in Cuvette prep_porphyrin->equilibrate prep_metal Prepare Metal Salt Stock Solution inject_metal Inject Metal Salt Solution prep_metal->inject_metal initial_spectrum Record Initial Spectrum equilibrate->initial_spectrum initial_spectrum->inject_metal monitor_reaction Monitor Spectral Changes Over Time inject_metal->monitor_reaction plot_data Plot ln(At - A∞) vs. Time monitor_reaction->plot_data calc_kobs Calculate k_obs from Slope plot_data->calc_kobs calc_k Calculate Second-Order Rate Constant (k) calc_kobs->calc_k

Caption: Experimental workflow for kinetic analysis.

metal_insertion_mechanism cluster_intermediate Intermediate cluster_products Products H2P H₂TMP SAT [M(H₂TMP)]²⁺ (SAT Complex) H2P->SAT Fast Equilibrium M M²⁺ M->SAT MP MTMP SAT->MP Rate-Determining Step H 2H⁺ SAT->H

Caption: Proposed mechanism of metal insertion.

References

Application Notes and Protocols for Mechanochemical Synthesis of Sterically Hindered Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solvent-based methods for the production of porphyrins, a class of compounds with significant applications in catalysis, photodynamic therapy, and materials science. This approach, which utilizes mechanical force to initiate chemical reactions, offers several advantages, including reduced solvent waste, lower energy consumption, and often, improved reaction rates.[1][2][3] This document provides detailed protocols for the mechanochemical synthesis of sterically hindered porphyrins, with a focus on tetraphenylporphyrin (B126558) (TPP) and its substituted analogues, as well as the more sterically demanding tetramesitylporphyrin (TMP).

The synthesis is typically a two-step process: a solvent-free mechanochemical condensation of pyrrole (B145914) and an appropriate aldehyde with an acid catalyst to form a porphyrinogen (B1241876) intermediate, followed by an oxidation step to yield the final porphyrin.[1][4] This method has been shown to be effective for a variety of meso-tetrasubstituted porphyrins, including those with bulky substituents that can be challenging to synthesize using conventional high-temperature techniques.[3][5]

Quantitative Data Summary

The following tables summarize the yields and reaction conditions for the mechanochemical synthesis of various porphyrins.

Table 1: Mechanochemical Synthesis of Tetraphenylporphyrin (TPP) and Substituted Analogues

AldehydePorphyrinYield (%)Reference
Benzaldehyde (B42025)Tetraphenylporphyrin (TPP)28[1]
p-AnisaldehydeTetra(p-methoxyphenyl)porphyrin22.26[6]
p-ChlorobenzaldehydeTetra(p-chlorophenyl)porphyrin18.05[6]
p-HydroxybenzaldehydeTetra(p-hydroxyphenyl)porphyrin19.72[6]
m-NitrobenzaldehydeTetra(m-nitrophenyl)porphyrin22.63[6]
p-NitrobenzaldehydeTetra(p-nitrophenyl)porphyrin23.54[6]
p-TolualdehydeTetra(p-tolyl)porphyrin25.51[6]

Table 2: Mechanochemical Synthesis of Sterically Hindered this compound (TMP)

AldehydePorphyrinOxidation TimeYield (%)Reference
2,4,6-Trimethylbenzaldehyde (B22134)This compound (TMP)2 hours~2[1]
2,4,6-TrimethylbenzaldehydeThis compound (TMP)1 week~5[1]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of Tetraphenylporphyrin (TPP)

This protocol is adapted from the work of Shy et al.[1]

Materials:

Procedure:

  • Condensation Step:

    • In a 10 mL stainless steel grinding jar, combine pyrrole (0.259 g, 3.73 mmol), benzaldehyde (0.397 g, 3.73 mmol), and p-toluenesulfonic acid (0.026 g, 0.151 mmol).

    • Add two 5 mm stainless steel balls to the jar.

    • Grind the mixture in a mixer mill at a frequency of 25 Hz for 20 minutes. The reaction is complete upon the formation of a dry, pink solid (porphyrinogen).

  • Oxidation Step:

    • Dissolve the resulting pink solid in approximately 50 mL of chloroform.

    • Add DDQ (0.846 g, 3.73 mmol) to the solution.

    • Stir the mixture at room temperature for 2 hours.

  • Purification:

    • Pass the reaction mixture through a short plug of silica gel to remove the majority of the oxidant byproducts.

    • Add 2-3 drops of triethylamine to the filtrate to neutralize any residual acid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Combine the fractions containing the purple porphyrin and remove the solvent by rotary evaporation to obtain TPP as a purple powder. The expected yield is approximately 28%.[1]

Protocol 2: Mechanochemical Synthesis of this compound (TMP)

This protocol is adapted from the work of Su and Hamilton.[1]

Materials:

  • Pyrrole (freshly distilled)

  • 2,4,6-Trimethylbenzaldehyde (mesitaldehyde)

  • p-Toluenesulfonic acid (PTSA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Chloroform

  • Silica gel

  • Appropriate solvents for chromatography (e.g., dichloromethane/hexane)

  • Stainless steel grinding jar (10 mL) with two stainless steel balls (5 mm diameter)

  • Mixer mill (e.g., Retsch MM200)

Procedure:

  • Condensation Step:

    • In a 10 mL stainless steel grinding jar, combine pyrrole (0.259 g, 3.75 mmol), 2,4,6-trimethylbenzaldehyde (0.556 g, 3.75 mmol), and p-toluenesulfonic acid (0.026 g, 0.151 mmol).

    • Add two 5 mm stainless steel balls to the jar.

    • Grind the mixture in a mixer mill at a frequency of 25 Hz for 10 minutes, resulting in the formation of a dark pink powder.[1]

  • Oxidation Step:

    • Dissolve the pink powder in 50 mL of chloroform.

    • Add 3 molar equivalents of DDQ (2.554 g, 11.20 mmol).

    • Stir the solution at room temperature. For a higher yield, the reaction can be stirred for up to one week.[1]

  • Purification:

    • After the oxidation is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A short column is typically sufficient.[1]

    • Elute with an appropriate solvent system (e.g., starting with hexane and gradually increasing the polarity with dichloromethane) to isolate the purple TMP fraction.

    • Combine the pure fractions and remove the solvent to yield TMP as a purple solid. The yield is expected to be around 5% after one week of oxidation.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical relationship of the mechanochemical synthesis of porphyrins.

Mechanochemical_Porphyrin_Synthesis Pyrrole Pyrrole Milling Mechanochemical Grinding (Ball Mill, Solvent-Free) Pyrrole->Milling Aldehyde Aldehyde (e.g., Benzaldehyde, Mesitaldehyde) Aldehyde->Milling Catalyst Acid Catalyst (p-Toluenesulfonic acid) Catalyst->Milling Porphyrinogen Porphyrinogen Intermediate (Pink Solid) Milling->Porphyrinogen Oxidation Oxidation (e.g., DDQ in Chloroform) Porphyrinogen->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification Porphyrin Sterically Hindered Porphyrin (Purple Solid) Purification->Porphyrin Logical_Relationship cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_products Products Pyrrole Pyrrole Condensation Step 1: Mechanochemical Condensation (Solvent-Free) Aldehyde Sterically Hindered Aldehyde Aldehyde->Condensation Catalyst Acid Catalyst Intermediate Porphyrinogen (Unstable Intermediate) Condensation->Intermediate Oxidation Step 2: Oxidation Final_Product Final Product: Sterically Hindered Porphyrin Oxidation->Final_Product Intermediate->Oxidation

References

Application Notes and Protocols: Tetramesitylporphyrin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various diseases, including cancer, that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic response. Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which in turn induce cellular damage and trigger cell death pathways like apoptosis and necrosis.[1][2][3]

Tetramesitylporphyrin (TMP) and its derivatives are synthetic porphyrins that have garnered significant interest as potential photosensitizers for PDT. Their hydrophobic nature facilitates interaction with cellular membranes, and their robust chemical structure allows for various modifications to enhance photophysical properties and target specificity.[4][5] These notes provide an overview of the applications of this compound and related compounds in PDT, along with detailed experimental protocols.

Mechanism of Action

The therapeutic effect of this compound in PDT is predicated on the principles of photochemistry and cellular biology. The process can be summarized in the following steps:

  • Administration and Localization : The photosensitizer, this compound, is administered systemically or locally. Due to its lipophilic nature, it tends to accumulate in the plasma membranes and other lipid-rich subcellular compartments of cells, with some selectivity for tumor tissues.[4][6]

  • Photoexcitation : The target tissue is irradiated with light of a wavelength that corresponds to an absorption peak of the porphyrin, typically in the red region of the visible spectrum to allow for deeper tissue penetration.[2]

  • Energy Transfer and ROS Generation : Upon absorbing a photon, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[7] This triplet state photosensitizer can then react with molecular oxygen in two ways:

    • Type I Reaction : The photosensitizer transfers an electron to a substrate, producing radical ions which can then react with oxygen to form superoxide (B77818) anions and other ROS.

    • Type II Reaction : The photosensitizer transfers its energy directly to ground-state triplet oxygen (³O₂) to form the highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many porphyrin-based photosensitizers.[8]

  • Cellular Damage and Death : The generated ROS are highly cytotoxic and cause damage to cellular components such as lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and activates signaling pathways leading to apoptosis or necrosis.[3][9]

Signaling Pathways in TMP-Mediated Photodynamic Therapy

The cellular response to the oxidative stress induced by this compound-PDT involves a complex interplay of signaling pathways that ultimately determine the cell's fate. The primary modes of cell death are apoptosis and necrosis, with the specific pathway often depending on the cell type, the subcellular localization of the photosensitizer, and the treatment dose.

PDT_Signaling_Pathways PDT-Induced Cell Death Pathways cluster_stimulus Stimulus cluster_ros Primary Effect cluster_damage Cellular Damage cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway TMP_PDT This compound + Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) TMP_PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation ER->Caspase_9 ATP_Depletion ATP Depletion Membrane->ATP_Depletion Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Swelling Cell Swelling ATP_Depletion->Cell_Swelling Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture Necrosis Necrosis Membrane_Rupture->Necrosis

Caption: Signaling pathways leading to apoptosis and necrosis following this compound-mediated PDT.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related tetraphenylporphyrin (B126558) derivatives from various studies. This data is crucial for comparing the efficacy of different photosensitizers and for designing new PDT protocols.

Table 1: Photophysical and Photochemical Properties

PhotosensitizerAbsorption Maxima (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Tetraphenylporphyrin (TPP)~418 (Soret), 514, 548, 590, 646 (Q-bands)0.65 (in Benzene)[10]
m-THPPNot specified0.43[5]
Brominated hydroxyphenylporphyrinsNot specifiedEnhanced due to heavy-atom effect[5]
m-Ph₄TBP Derivatives~470, 590, 645, 700Not specified[2]

Table 2: In Vitro Phototoxicity (IC₅₀ Values)

PhotosensitizerCell LineLight Dose (J/cm²)IC₅₀ (µM)Reference
m-Ph₄TBP 4Eca-10981.06[11]
Brominated hydroxyphenylporphyrin 9A375Not specified0.05[5]
Brominated hydroxyphenylporphyrin 9WiDrNot specified0.464[5]
Brominated hydroxyphenylporphyrin 10A375Not specified0.1[5]
Brominated hydroxyphenylporphyrin 10WiDrNot specified0.18[5]
Porphyrin Derivatives (P1-P3)QBC-939100More phototoxic than HMME[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research in PDT. Below are protocols for key experiments involving this compound and its derivatives.

Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a photosensitizer in a specific cancer cell line.

MTT_Assay_Workflow MTT Assay Workflow for PDT Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_PS 3. Add varying concentrations of This compound Incubate_24h->Add_PS Incubate_PS 4. Incubate for a defined period (e.g., 4-24 hours) Add_PS->Incubate_PS Irradiate 5. Irradiate with a specific wavelength and light dose (e.g., 650 nm, 8 J/cm²) Incubate_PS->Irradiate Dark_Control 5a. Keep a parallel plate in the dark (Dark Toxicity Control) Incubate_PS->Dark_Control Incubate_Post 6. Incubate for another 24-48 hours Irradiate->Incubate_Post Dark_Control->Incubate_Post Add_MTT 7. Add MTT solution (0.5 mg/mL) Incubate_Post->Add_MTT Incubate_MTT 8. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent 9. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 10. Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 11. Calculate cell viability and IC₅₀ Read_Absorbance->Calculate_Viability

Caption: A stepwise workflow for assessing the in vitro phototoxicity of photosensitizers using the MTT assay.

Methodology:

  • Cell Seeding : Plate cells (e.g., HeLa, Eca-109, QBC-939) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). A vehicle control (e.g., DMSO) should be included. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

  • Irradiation : Wash the cells with phosphate-buffered saline (PBS) and add fresh medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., 650 nm laser) and a specific light dose (e.g., 8 J/cm²).[11][12] A parallel plate should be kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation : Return the plates to the incubator for 24 to 48 hours.

  • MTT Assay : Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the IC₅₀ value.

Protocol 2: Analysis of Cell Death Pathway (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after PDT treatment.

Methodology:

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at a concentration around the IC₅₀ value, followed by light irradiation as described in Protocol 1. Include untreated and light-only controls.

  • Cell Harvesting : After a suitable incubation period (e.g., 4-24 hours) post-treatment, harvest the cells by trypsinization.

  • Staining : Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes.[11]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-FITC negative and PI negative.

    • Early apoptotic cells : Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.

    • Necrotic cells : Annexin V-FITC negative and PI positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death induced by the PDT treatment.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol describes a general procedure for evaluating the antitumor effect of this compound-PDT in a tumor-bearing mouse model.

Methodology:

  • Tumor Model Establishment : Subcutaneously inject cancer cells (e.g., QBC-939) into the flank of immunodeficient mice (e.g., BALB/c nude mice). Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping and Administration : Randomly divide the mice into control and treatment groups (e.g., saline, light only, photosensitizer only, and PDT). Administer this compound (e.g., 5 mg/kg) via intravenous or intraperitoneal injection.[12]

  • Irradiation : After a specific time interval to allow for tumor accumulation of the photosensitizer (e.g., 24 hours), irradiate the tumor area with a laser of the appropriate wavelength and light dose (e.g., 650 nm, 100 J/cm²).[12][13]

  • Monitoring : Measure the tumor volume and body weight of the mice every few days.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Data Analysis : Compare the tumor growth inhibition between the different groups to evaluate the in vivo efficacy of the PDT treatment.

Conclusion

This compound and its derivatives represent a promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties and amenability to chemical modification make them attractive candidates for further development. The protocols and data presented in these application notes provide a framework for researchers to design and execute meaningful experiments to evaluate and optimize the therapeutic potential of these compounds. Further research focusing on targeted delivery systems and combination therapies will likely enhance the clinical applicability of this compound-based PDT.

References

Application Notes and Protocols for Cyclic Voltammetry of Iron-Tetramesitylporphyrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III)-tetramesitylporphyrin (Fe(TMP)) complexes are synthetic heme analogs that serve as valuable models for understanding the function of heme-containing enzymes and as catalysts for various chemical transformations. Their robust structure, featuring bulky mesityl groups, prevents oxidative degradation and promotes desirable catalytic activities, including the oxygen reduction reaction (ORR) and carbon dioxide (CO₂) reduction. Cyclic voltammetry (CV) is an indispensable electroanalytical technique for probing the redox behavior of these complexes. It provides rapid and quantitative information about the electron transfer properties, reaction mechanisms, and catalytic efficiency of Fe(TMP) systems. This document outlines the application of CV for studying Fe(TMP) complexes and provides a detailed protocol for conducting such experiments.

Application Notes: Elucidating Redox Behavior and Catalysis

Cyclic voltammetry is a powerful tool for characterizing the fundamental electrochemical properties of Fe(TMP) complexes. In a typical experiment in a non-aqueous solvent like dimethylformamide (DMF), Fe(TMP) undergoes a series of single-electron transfer reactions, reversibly reducing the central iron atom from Fe(III) to Fe(II), then to Fe(I), and finally to the formally Fe(0) state. Each of these redox events corresponds to a specific potential, providing a fingerprint of the molecule's electronic structure.

The key parameters obtained from a cyclic voltammogram are the half-wave potential (E₁⸝₂) and the peak-to-peak separation (ΔEₚ). The E₁⸝₂ value, calculated as the average of the anodic and cathodic peak potentials, approximates the standard redox potential for a given couple (e.g., Fe(III)/Fe(II)).[1][2] The ΔEₚ for a reversible, one-electron process is theoretically ~59 mV at room temperature; deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.[1]

Beyond fundamental characterization, CV is instrumental in evaluating the electrocatalytic activity of Fe(TMP) complexes. When a substrate such as oxygen or carbon dioxide is introduced into the electrochemical cell, a dramatic change in the voltammogram is observed if the reduced Fe(TMP) species can catalytically reduce the substrate. This is typically seen as a significant increase in the cathodic current and the disappearance of the corresponding anodic (re-oxidation) peak, indicating that the reduced catalyst is consumed in a chemical reaction with the substrate before it can be re-oxidized at the electrode surface. For instance, in the presence of O₂, the Fe(II) species catalyzes its reduction, while the more reduced Fe(I) and Fe(0) states are often implicated in the more challenging reduction of CO₂.[3]

Quantitative Data Summary

The electrochemical properties of iron-tetramesitylporphyrin are very similar to its close analog, iron-tetraphenylporphyrin (Fe(TPP)), for which comprehensive data is available. The following table summarizes the electrochemical data for Fe(III)TPP-Cl in a common non-aqueous system, which serves as an excellent reference for Fe(TMP) studies.[4][5]

Redox CoupleE₁⸝₂ (V vs Fc/Fc⁺)ΔEₚ (mV at 100 mV/s)Description
Fe(III)/Fe(II)-0.32133Reduction of the initial Fe(III) center to Fe(II).
Fe(II)/Fe(I)-1.2573Reduction of the Fe(II) center to Fe(I).
Fe(I)/Fe(0)-1.8380Reduction of the Fe(I) center to the formal Fe(0) state.
Data collected for Fe(III)TPP-Cl in 0.1 M NBu₄PF₆ in DMF on a glassy carbon working electrode.[4][5]

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry on an Fe(TMP) complex, such as Iron(III) (meso-Tetramesitylporphinato) Chloride (Fe(TMP)Cl).

Materials and Reagents
  • Analyte: Iron(III)-tetramesitylporphyrin complex (e.g., Fe(TMP)Cl).

  • Solvent: HPLC-grade, dry non-aqueous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) or similar, recrystallized and dried under vacuum.

  • Reference Compound: Ferrocene (B1249389) (Fc) for use as an internal potential reference.

  • Inert Gas: High-purity Argon (Ar) or Nitrogen (N₂) for de-aeration.

Equipment
  • Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A standard three-electrode voltammetry cell (5-10 mL volume).

  • Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm diameter.

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[6]

  • Counter Electrode (CE): Platinum wire or gauze.[6]

  • Polishing Materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Electrode Preparation
  • Working Electrode Polishing: Before each experiment, polish the glassy carbon electrode surface to a mirror finish.

  • Sequentially polish the electrode on pads with decreasing alumina slurry particle size (1.0 µm, 0.3 µm, then 0.05 µm) for approximately 1-2 minutes per step.

  • Rinse the electrode thoroughly with deionized water, followed by the experimental solvent (e.g., DMF).

  • Dry the electrode completely before use.

  • Counter and Reference Electrodes: Clean the Pt counter electrode by rinsing with solvent. Ensure the reference electrode filling solution is fresh and free of air bubbles.

Solution Preparation
  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M NBu₄PF₆) in the chosen solvent. This will be the primary solution for the experiment.

  • Prepare a stock solution of the Fe(TMP)Cl analyte (e.g., 5-10 mM) in the same solvent.

  • In the electrochemical cell, add a known volume (e.g., 5 mL) of the 0.1 M NBu₄PF₆ electrolyte solution.[4][5]

  • Add a small amount of ferrocene to the cell.

  • Spike the electrolyte solution with the Fe(TMP)Cl stock solution to achieve a final analyte concentration of approximately 0.5-1.0 mM.

Experimental Procedure
  • Cell Assembly: Assemble the three electrodes (WE, RE, CE) in the electrochemical cell, ensuring the electrode tips are submerged in the solution and are not in contact with each other.

  • De-aeration: Purge the solution by bubbling with high-purity Ar or N₂ for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution for the duration of the experiment.

  • Cyclic Voltammetry Scan:

    • Perform an initial CV scan on the solution containing only the electrolyte and ferrocene to establish the solvent window and record the potential of the Fc⁺/Fc couple.

    • Set the potentiostat parameters. A typical scan for an iron porphyrin might start at 0.0 V, scan negatively to -2.2 V, reverse and scan positively to +0.2 V, and then return to the initial potential.

    • Set the scan rate, starting with a standard rate of 100 mV/s.

    • Run the cyclic voltammetry experiment and record the data.

    • It is good practice to run multiple cycles to ensure the voltammogram is stable.[5]

Data Analysis
  • Potential Referencing: Correct all measured potentials by referencing them to the ferrocene internal standard. The E₁⸝₂ of the Fc⁺/Fc couple is set to 0.0 V.

  • Peak Identification: Identify the cathodic (reduction) and anodic (oxidation) peaks for each redox process.

  • Parameter Calculation:

    • Determine the peak potentials (Eₚₐ and Eₚ𝒸).

    • Calculate the half-wave potential: E₁⸝₂ = (Eₚₐ + Eₚ𝒸) / 2.[1]

    • Calculate the peak separation: ΔEₚ = Eₚₐ - Eₚ𝒸.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish WE p2 Prepare Analyte & Electrolyte Solution p1->p2 e1 De-aerate Solution (N2 or Ar Purge) p3 Assemble Cell p2->p3 p3->e1 e2 Set CV Parameters (Potential Window, Scan Rate) e1->e2 a1 Reference Potential (vs Fc/Fc+) e3 Acquire Voltammogram e2->e3 e3->a1 a2 Determine Epa, Epc a1->a2 a3 Calculate E½ & ΔEp a2->a3 G fe3 Fe(III)(TMP)Cl fe2 [Fe(II)(TMP)] fe3->fe2 + e⁻ E½ ≈ -0.3 V fe1 [Fe(I)(TMP)]⁻ fe2->fe1 + e⁻ E½ ≈ -1.2 V fe0 [Fe(0)(TMP)]²⁻ fe1->fe0 + e⁻ E½ ≈ -1.8 V

References

Application Notes and Protocols: Large-Scale Synthesis of Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 5,10,15,20-tetramesitylporphyrin (H₂TMP), a sterically hindered porphyrin of significant interest in catalysis, materials science, and as a precursor for therapeutic agents. The synthesis is based on the well-established Lindsey one-flask, two-step methodology, which is amenable to scale-up and offers good yields for sterically hindered aldehydes.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the condensation of mesitaldehyde and pyrrole (B145914) to form the porphyrinogen (B1241876) intermediate, followed by its oxidation to the final product. Additionally, purification and characterization techniques are detailed to ensure the isolation of high-purity H₂TMP.

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with diverse applications, including in photodynamic therapy, catalysis, and as components in molecular electronics.[2] Tetramesitylporphyrin, in particular, possesses bulky mesityl groups at the meso positions, which provide steric hindrance around the porphyrin core. This feature enhances its stability against oxidative degradation and influences its photophysical and catalytic properties. The large-scale synthesis of H₂TMP is crucial for its practical application in various fields. While several methods for porphyrin synthesis exist, including the Adler-Longo and Lindsey methods, the Lindsey synthesis is particularly advantageous for producing sterically hindered porphyrins in higher yields and with easier purification compared to one-step, high-temperature methods.[1][2]

Experimental Protocols

Materials and Equipment
Synthesis Procedure: Lindsey One-Flask, Two-Step Method

This procedure is adapted for a large-scale synthesis yielding several grams of H₂TMP.

Step 1: Condensation

  • In a large three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dry dichloromethane (CH₂Cl₂). The volume should be sufficient to achieve a high dilution of the reactants (typically 0.01 M). For a 100 mmol scale reaction, approximately 10 L of CH₂Cl₂ would be used.

  • Add mesitaldehyde (100 mmol) to the flask and stir until fully dissolved.

  • In the dropping funnel, add freshly distilled pyrrole (100 mmol) dissolved in a small amount of dry CH₂Cl₂.

  • Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Add the acid catalyst, either trifluoroacetic acid (TFA, ~0.1 equivalents) or boron trifluoride etherate (BF₃·OEt₂, ~0.1 equivalents), to the stirred solution of mesitaldehyde.[1]

  • Add the pyrrole solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes at room temperature.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature for 1-2 hours. The solution will gradually darken. The progress of the condensation to the porphyrinogen can be monitored by UV-Vis spectroscopy, though this is often not practical on a large scale.

Step 2: Oxidation

  • After the condensation period, add the oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, ~0.75 equivalents), to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for an additional 1-3 hours. The color of the solution should change to a deep purple, characteristic of the porphyrin.[3]

  • To quench the reaction and neutralize the acid catalyst, add triethylamine (TEA) until the solution is basic.

Purification Procedure
  • Reduce the volume of the reaction mixture by approximately two-thirds using a rotary evaporator.

  • Prepare a large silica gel column packed in hexane. The amount of silica should be at least 50 times the weight of the crude product.

  • Load the concentrated crude product onto the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding toluene or dichloromethane. A typical gradient could be from 100% hexane to 100% toluene.

  • The first fraction to elute is typically unreacted aldehyde. The desired purple porphyrin band will move down the column. Collect the purple fractions.

  • Combine the purple fractions and remove the solvent using a rotary evaporator.

  • To further purify the product, recrystallize the solid from a mixture of dichloromethane and methanol. Dissolve the solid in a minimal amount of dichloromethane and add methanol dropwise until precipitation occurs.

  • Collect the crystalline purple solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Data Presentation

ParameterValueReference
Reactants
Pyrrole100 mmolAdapted from general Lindsey protocols[1]
Mesitaldehyde100 mmolAdapted from general Lindsey protocols[1]
Catalyst
Trifluoroacetic Acid~10 mmol (0.1 eq)[1]
Oxidant
DDQ~75 mmol (0.75 eq)[3]
Reaction Conditions
SolventDichloromethane[1]
TemperatureRoom Temperature[1]
Condensation Time1-2 hours[1]
Oxidation Time1-3 hours[3]
Typical Yield 20-35%Based on similar porphyrin syntheses[1][2]
Characterization
UV-Vis (in CH₂Cl₂)Soret band: ~419 nm; Q-bands: ~515, 547, 590, 647 nmSimilar to other tetraphenylporphyrins[4]
¹H NMR (in CDCl₃)β-pyrrolic H: ~8.6 ppm; o-methyl H: ~1.8 ppm; p-methyl H: ~2.5 ppm; m-aryl H: ~7.2 ppm; NH (internal): ~-2.8 ppmCharacteristic shifts for H₂TMP
Purity (by HPLC)>98%[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Pyrrole Pyrrole Condensation Condensation (Room Temp, 1-2h, N2) Pyrrole->Condensation Mesitaldehyde Mesitaldehyde Mesitaldehyde->Condensation CH2Cl2 Dry CH2Cl2 CH2Cl2->Condensation Catalyst Acid Catalyst (TFA or BF3·OEt2) Catalyst->Condensation Oxidation Oxidation (DDQ, Room Temp, 1-3h) Condensation->Oxidation Quenching Quenching (TEA) Oxidation->Quenching Concentration Solvent Reduction (Rotary Evaporator) Quenching->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Recrystallization Recrystallization (CH2Cl2/Methanol) Purification->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Synthesis Methods

synthesis_methods PorphyrinSynthesis Porphyrin Synthesis Methods AdlerLongo Adler-Longo Method (One-step, High Temp) PorphyrinSynthesis->AdlerLongo Traditional Lindsey Lindsey Method (Two-step, Room Temp) PorphyrinSynthesis->Lindsey Improved for hindered Green Green Synthesis (e.g., H2O-MeOH) PorphyrinSynthesis->Green Environmentally benign Mechanochemical Mechanochemical (Solvent-free) PorphyrinSynthesis->Mechanochemical Solvent-free alternative Lindsey->Green Can be adapted

Caption: Major synthetic routes for meso-substituted porphyrins.

References

Characterization of Tetramesitylporphyrin Using UV-Vis Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetramesitylporphyrin (TMP) is a synthetic porphyrin distinguished by four bulky mesityl (2,4,6-trimethylphenyl) groups at its meso positions. This steric hindrance prevents aggregation and enhances solubility in organic solvents, making TMP an excellent model compound for fundamental studies of porphyrin photophysics and chemistry. Its rigid and well-defined structure is of significant interest in fields ranging from materials science to drug development, where porphyrins are explored as photosensitizers in photodynamic therapy (PDT).

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and indispensable tool for the characterization of porphyrins. The electronic absorption spectrum of a porphyrin is dominated by intense transitions within the highly conjugated 18-π electron macrocycle. These spectra are characterized by a very strong absorption band in the near-UV region, known as the Soret or B band, and a series of weaker absorptions in the visible region, referred to as the Q-bands. The positions and intensities of these bands are sensitive to the porphyrin's substitution pattern, the central metal ion (or lack thereof in the free-base form), and the solvent environment.

This application note provides a detailed protocol for the synthesis of this compound and its characterization using UV-Vis spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with or developing porphyrin-based compounds.

Principles of UV-Vis Spectroscopy of Porphyrins

The characteristic UV-Vis spectrum of a porphyrin arises from π-π* electronic transitions within the macrocycle. Gouterman's four-orbital model provides a successful explanation for the observed spectrum, which is dominated by two major electronic transitions:

  • Soret Band (or B band): This is an intense absorption band typically found around 400-450 nm. It corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). The Soret band is a hallmark of porphyrins and is often used for their quantification.

  • Q-bands: These are a series of four weaker absorption bands in the visible region, usually between 500 and 700 nm. They arise from a "quasi-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁). In free-base porphyrins, the reduced symmetry (D₂h) compared to metalloporphyrins (D₄h) results in a splitting of the Q-bands, typically leading to four distinct peaks.

The solvent environment can influence the positions of these bands (solvatochromism). Generally, an increase in solvent polarity can lead to a slight shift in the absorption maxima.

Experimental Protocols

Synthesis of this compound (TMP)

This protocol is adapted from the improved Lindsey synthesis, which is a two-step, one-flask procedure that offers good yields.[1]

Materials:

Procedure:

  • Condensation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve mesitylaldehyde and freshly distilled pyrrole in anhydrous dichloromethane under a nitrogen atmosphere. The reaction should be performed at a high dilution to favor macrocyclization over polymerization.

    • Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the stirring solution.

    • Allow the reaction to stir at room temperature in the dark for a designated period, typically several hours, to allow for the formation of the porphyrinogen (B1241876) intermediate.

  • Oxidation:

    • To the reaction mixture, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

    • Continue stirring the solution at room temperature for an additional period, allowing the porphyrinogen to be oxidized to the intensely colored porphyrin. The reaction progress can be monitored by the appearance of the characteristic Soret band using a handheld UV lamp or by taking small aliquots for UV-Vis analysis.

  • Purification:

    • Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of hexane and chloroform.

    • Collect the purple fraction corresponding to the this compound.

    • Evaporate the solvent from the collected fractions to yield the purified TMP as a crystalline solid.

UV-Vis Spectroscopic Analysis

Materials and Equipment:

  • Purified this compound (TMP)

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

  • Volumetric flasks and micropipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of TMP in the chosen spectroscopic grade solvent. Due to the high molar absorptivity of the Soret band, a typical concentration for accurate measurement is in the micromolar (µM) range.

    • Perform serial dilutions of the stock solution to obtain a series of standards with concentrations appropriate for generating a calibration curve, if desired. For routine characterization, a single concentration that gives a Soret band absorbance between 1.0 and 1.5 is suitable.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan, typically from 350 nm to 750 nm, to encompass both the Soret and Q-band regions.

  • Measurement:

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer and the sample cuvette in the sample beam path (for a dual-beam instrument).

    • Record a baseline spectrum with the blank in both holders.

    • Replace the blank in the sample holder with the cuvette containing the TMP solution.

    • Acquire the absorption spectrum of the TMP sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the Soret band and each of the Q-bands.

    • If the concentration of the solution is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Data Presentation

The UV-Vis absorption data for free-base this compound in dichloromethane is summarized in the table below. The spectrum is characterized by an intense Soret band and four distinct Q-bands.

BandWavelength (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
Soret (B) ~418~480,000
QIV ~515~18,500
QIII ~550~7,500
QII ~593~5,500
QI ~649~3,500

Note: The exact λmax and ε values can vary slightly depending on the solvent and the purity of the compound.

Visualization

The following diagrams illustrate the key concepts and workflows described in this application note.

G cluster_synthesis Synthesis of this compound Reactants Mesitylaldehyde + Pyrrole in CH2Cl2 Condensation Acid Catalysis (TFA) Room Temperature Reactants->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation (DDQ) Porphyrinogen->Oxidation Crude_TMP Crude this compound Oxidation->Crude_TMP Purification Column Chromatography Crude_TMP->Purification Pure_TMP Pure this compound Purification->Pure_TMP G cluster_workflow UV-Vis Spectroscopy Workflow start Prepare TMP Solution (µM concentration) setup Instrument Setup (350-750 nm scan range) start->setup blank Record Baseline (Solvent blank) setup->blank measure Acquire Spectrum of TMP Sample blank->measure analyze Data Analysis (Identify λmax, Calculate ε) measure->analyze end Characterized Spectrum analyze->end G S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Q-Bands (500-700 nm) (Weak Transition) S2 S2 (Second Excited State) S0->S2 Soret Band (~418 nm) (Strong Transition)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetramesitylporphyrin (TMP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetramesitylporphyrin (TMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your TMP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (TMP)?

A1: The most common methods for synthesizing TMP are variations of the Rothemund reaction, which involves the condensation of pyrrole (B145914) with an aldehyde.[1] The three most frequently employed methods are the Lindsey synthesis, the Adler-Longo synthesis, and mechanochemical synthesis. Each method has its own advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Q2: Why is the synthesis of TMP more challenging than that of tetraphenylporphyrin (B126558) (TPP)?

A2: The synthesis of TMP is more challenging primarily due to the steric hindrance caused by the three methyl groups on the mesityl rings.[2] These bulky groups can impede the approach of the reactants and the formation of the planar porphyrin macrocycle, often leading to lower yields compared to TPP synthesis.[2][3]

Q3: What are the typical yields for TMP synthesis using different methods?

A3: Yields for TMP synthesis can vary significantly depending on the chosen method and optimization of reaction conditions. A simple two-step, one-flask procedure has been reported to yield 29% of this compound.[1] Mechanochemical synthesis, a more recent and environmentally friendly approach, can produce yields comparable to high-temperature methods, although they may be lower than some optimized room-temperature solution-based methods.[2] High-temperature sealed-bomb reactions have been reported to yield 1-6% of TMP.[2] For comparison, the Lindsey synthesis of the less sterically hindered tetraphenylporphyrin (TPP) can achieve yields of 35-40%.[4]

Q4: What is the key intermediate in the synthesis of TMP?

A4: The key intermediate in the synthesis of TMP is tetramesitylporphyrinogen, a colorless macrocycle that is subsequently oxidized to the final purple porphyrin.[3][4] The successful formation and subsequent oxidation of this intermediate are crucial for achieving a good yield.

Q5: What are the common impurities I might encounter in my crude TMP product?

A5: A common impurity in porphyrin synthesis is the corresponding chlorin, which is a partially reduced porphyrin.[5] Other possible impurities include unreacted starting materials (mesitylaldehyde and pyrrole), and polymeric side products. Incomplete oxidation of the porphyrinogen (B1241876) intermediate can also lead to a mixture of products.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield Steric Hindrance: The bulky mesityl groups can inhibit the reaction.- Optimize Reaction Time and Temperature: For the Lindsey synthesis, ensure sufficient time for the condensation step at room temperature. Higher temperatures may not necessarily improve the yield and can lead to side reactions.[1] - Choice of Catalyst: Ensure the acid catalyst (e.g., TFA or BF₃·OEt₂) is fresh and used in the correct concentration.
Inefficient Oxidation: The porphyrinogen intermediate is not fully converted to the porphyrin.- Choice of Oxidant: Use an appropriate oxidant such as DDQ or p-chloranil. Ensure it is added in the correct stoichiometric amount. - Aeration: For Adler-Longo synthesis, ensure adequate exposure to air for oxidation.
Side Reactions: Polymerization of pyrrole or degradation of the product can occur under harsh conditions.- Control Acidity: Use the optimal concentration of the acid catalyst. Too much acid can promote polymerization. - Temperature Control: Avoid excessive heat, especially during the oxidation step.
Difficult Purification Presence of Chlorin Impurities: These are often difficult to separate from the desired porphyrin due to similar polarities.- Complete Oxidation: Ensure the oxidation step is complete. Consider extending the reaction time with the oxidant or adding a slight excess. - Chromatography: Use a long silica (B1680970) gel or alumina (B75360) column and a carefully selected eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to improve separation.[2]
Polymeric Byproducts: These can streak on the chromatography column and contaminate the product fractions.- Pre-purification: Before column chromatography, wash the crude product with a solvent in which the porphyrin is sparingly soluble but the polymers are more soluble (e.g., methanol).
Product is Green Instead of Purple Presence of Protonated Porphyrin: Excess acid in the final product can cause a color change.- Neutralization: During workup, wash the organic layer containing the porphyrin with a dilute base solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
Presence of Metal Complexes: Contamination with metal ions can lead to the formation of metalloporphyrins, which have different colors.- Use High-Purity Reagents and Solvents: Ensure all glassware and reagents are free from metal contaminants.

Experimental Protocols

Lindsey Synthesis of this compound (Two-Step, One-Flask)

This method involves the acid-catalyzed condensation of mesitylaldehyde and pyrrole at room temperature to form the porphyrinogen, followed by in-situ oxidation.

Materials:

  • Mesitylaldehyde

  • Pyrrole (freshly distilled)

  • Dichloromethane (B109758) (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Condensation: In a flask protected from light, dissolve mesitylaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in dry dichloromethane to a final concentration of ~10 mM.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the acid catalyst (TFA, ~0.1 equivalents, or BF₃·OEt₂, ~0.1 equivalents) dropwise while stirring.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours. The solution will typically turn a pale yellow or light pink, indicating the formation of the porphyrinogen.

  • Oxidation: Add the oxidant (DDQ or p-chloranil, ~3 equivalents) to the reaction mixture.

  • Stir the solution at room temperature for an additional 1-2 hours. The color of the solution should change to a deep purple.

  • Workup and Purification:

    • Wash the reaction mixture with water and then with a dilute aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

    • Collect the purple fractions and evaporate the solvent to obtain the this compound.

Adler-Longo Synthesis of this compound

This one-pot method involves the refluxing of mesitylaldehyde and pyrrole in a high-boiling acidic solvent, with oxidation occurring via atmospheric oxygen.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid.

  • Add mesitylaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) to the propionic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 141 °C) and maintain reflux for 30-60 minutes. The reaction is open to the atmosphere to allow for oxidation.

  • The color of the solution will darken significantly, and a purple precipitate may form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with hot methanol to remove unreacted starting materials and some byproducts.

    • The crude product can be further purified by recrystallization from a solvent mixture such as chloroform/methanol or by column chromatography as described in the Lindsey method.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Typical Yield Reaction Conditions Advantages Disadvantages
Lindsey Synthesis 20-30%Room temperature, inert atmosphere, two-stepHigher yields for sterically hindered porphyrins, milder conditions.Requires dry solvents and inert atmosphere, longer reaction times.
Adler-Longo Synthesis 5-15%High temperature (refluxing propionic acid), one-potSimple procedure, no need for an external oxidant.Lower yields, harsh conditions can lead to side products.
Mechanochemical Synthesis 5-15%Room temperature, solvent-free grindingEnvironmentally friendly, simple setup.Yields can be variable and may require optimization of grinding parameters.
High-Temperature Sealed-Bomb 1-6%[2]High temperature and pressure-Very low yields, requires specialized equipment.[2]

Visualizations

Synthesis_Workflow cluster_lindsey Lindsey Synthesis cluster_adler Adler-Longo Synthesis l_start Reactants: Mesitylaldehyde, Pyrrole Solvent: Dichloromethane Catalyst: TFA or BF3·OEt2 l_cond Condensation (Room Temp, Inert Atm.) l_start->l_cond l_oxid Oxidation (DDQ or p-chloranil) l_cond->l_oxid l_workup Workup & Purification (Washing, Chromatography) l_oxid->l_workup l_end Pure TMP l_workup->l_end a_start Reactants: Mesitylaldehyde, Pyrrole Solvent: Propionic Acid a_reflux Reflux (Atmospheric O2) a_start->a_reflux a_iso Isolation & Purification (Filtration, Washing) a_reflux->a_iso a_end Pure TMP a_iso->a_end

Caption: Experimental workflows for the Lindsey and Adler-Longo syntheses of TMP.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purification Issues problem Problem Encountered ly_cause1 Steric Hindrance problem->ly_cause1 ly_cause2 Inefficient Oxidation problem->ly_cause2 ly_cause3 Side Reactions problem->ly_cause3 pi_cause1 Chlorin Impurities problem->pi_cause1 pi_cause2 Polymeric Byproducts problem->pi_cause2 ly_sol1 Optimize Temp./Time ly_cause1->ly_sol1 ly_sol2 Check Oxidant ly_cause2->ly_sol2 ly_sol3 Control Acidity ly_cause3->ly_sol3 pi_sol1 Ensure Complete Oxidation pi_cause1->pi_sol1 pi_sol2 Pre-purification Wash pi_cause2->pi_sol2

Caption: Logical relationships for troubleshooting common issues in TMP synthesis.

References

Overcoming steric hindrance in porphyrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for porphyrin synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a critical issue in porphyrin synthesis?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In porphyrin synthesis, which involves the formation of a large macrocycle from smaller pyrrole (B145914) and aldehyde precursors, bulky substituents on these starting materials can physically block the necessary bond formations. This interference can lead to significantly lower reaction yields, favor the formation of unwanted side products like linear polymers, or prevent the desired cyclization altogether.[1][2] For instance, bulky groups on the meso-phenyl rings of a porphyrin can create a crowded environment that distorts the macrocycle from its planar shape.[3][4]

Q2: Which common porphyrin synthesis methods are most affected by sterically bulky substituents?

A2: Both the Adler-Longo and Lindsey methods for synthesizing meso-tetraarylporphyrins are significantly impacted by steric hindrance. The Adler-Longo method, which involves high temperatures in propionic acid, is generally unsuitable for aldehydes with acid-sensitive groups or significant steric bulk, such as 2,6-disubstituted benzaldehydes.[1] The Lindsey synthesis, while conducted under milder room-temperature conditions, is also sensitive to steric effects. High dilution is often necessary to favor intramolecular cyclization over intermolecular polymerization, but bulky groups can still lower yields.[5][6] The MacDonald [2+2] condensation is often a better choice for constructing sterically demanding or unsymmetrical porphyrins as it involves the coupling of more complex, pre-formed dipyrromethanes, which can circumvent issues seen in one-pot tetramerizations.[7][8][9]

Q3: What are the primary strategies to overcome steric hindrance in porphyrin synthesis?

A3: The main strategies can be categorized as follows:

  • Modification of Reaction Conditions: This includes using milder acid catalysts (e.g., trichloroacetic acid instead of stronger Lewis acids), employing high-dilution conditions to favor macrocyclization, or exploring alternative energy sources like mechanochemical grinding, which can promote reactions in the absence of solvent.[5][7]

  • Stepwise Synthetic Routes: Instead of a one-pot reaction from four pyrroles and four aldehydes, using a convergent approach like the MacDonald [2+2] or [3+1] condensation allows for the pre-assembly of less hindered intermediates (dipyrromethanes, tripyrranes), which are then combined in a final, less sterically demanding cyclization step.[7][10][11]

  • Use of Protecting/Blocking Groups: A temporary bulky group can be used to direct the synthesis towards a specific isomer, such as a trans-A₂B₂ porphyrin. This "steric blocking group" prevents scrambling and is removed in a subsequent step.[12]

  • Post-Synthesis Modification: In some cases, it is easier to synthesize a less hindered porphyrin and then introduce the desired bulky functional groups through reactions on the pre-formed macrocycle, such as palladium-catalyzed cross-coupling reactions.[4][13]

Q4: How do ortho-substituents on meso-aryl groups specifically impact the synthesis?

A4: Ortho-substituents on the meso-aryl groups are a major source of steric hindrance. They can severely restrict the rotation of the aryl group, which is necessary for the molecule to adopt the correct conformation for cyclization. This is particularly problematic in Lindsey-type syntheses of A₄ porphyrins from 2,6-disubstituted benzaldehydes.[1] The steric clash between the ortho-groups and the pyrrole units can slow the reaction rate and lower the final yield. However, this same steric effect can be advantageous in other contexts; for example, using a bulky mesityl group in a MacDonald-type synthesis can effectively prevent acid-catalyzed scrambling and lead to the clean formation of a single trans-A₂B₂ isomer.

Troubleshooting Guide

Problem: My mixed-aldehyde condensation (A + B aldehydes) results in a complex, inseparable mixture of six different porphyrins.

  • Cause: This is a classic outcome of statistical "scrambling" during acid-catalyzed condensation.[1] When two different aldehydes are combined with pyrrole in a one-pot reaction, they combine randomly to form A₄, B₄, A₃B, AB₃, cis-A₂B₂, and trans-A₂B₂ porphyrins. The acid catalyst can cause the intermediate oligopyrroles to break apart and recombine, leading to this statistical mixture.[3][9]

  • Solution 1: Convergent Synthesis: The most robust solution is to abandon the mixed-aldehyde approach and use a stepwise, rational synthesis. The MacDonald [2+2] condensation is ideal for this. First, synthesize a dipyrromethane using one of your aldehydes. Then, condense this dipyrromethane with your second aldehyde to form the desired trans-A₂B₂ porphyrin. This directed approach prevents the formation of other isomers.[14]

  • Solution 2: Steric Control: If one of your aldehydes is significantly more sterically hindered than the other (e.g., a 2,6-disubstituted vs. a para-substituted benzaldehyde), you can sometimes favor the formation of the A₃B porphyrin by carefully controlling the stoichiometry and reaction conditions, though separation will still be required.[12]

Problem: The yield of my Lindsey synthesis is extremely low when using a bulky 2,6-dichlorobenzaldehyde.

  • Cause: The two ortho-chloro substituents create significant steric hindrance, which impedes the formation of the porphyrinogen (B1241876) intermediate.[1] Strong Lewis acid catalysts like BF₃·OEt₂ may also promote the formation of unwanted linear polymers as side products.

  • Solution 1: Adjust Catalysis and Conditions: Switch from a strong Lewis acid like BF₃·OEt₂ to a milder Brønsted acid like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA). Operate under very high dilution (concentration <10 mM) in a large volume of solvent (e.g., dichloromethane) to favor the intramolecular cyclization over intermolecular polymerization.[6][7]

  • Solution 2: Mechanochemistry: Consider a solvent-free mechanochemical approach. Grinding the pyrrole and aldehyde together with an acid catalyst in a ball mill can sometimes generate products that are not attainable through solution-phase chemistry.[5]

Problem: My attempt to synthesize a trans-A₂B₂ porphyrin via self-condensation of a dipyrromethane-carbinol is failing.

  • Cause: While this method is effective, its success can be sensitive to the stability of the carbinol intermediate and the precise reaction conditions. The dipyrromethane-carbinol can be unstable, and the self-condensation must be rapid to outcompete decomposition or side reactions.

  • Solution: This reaction is typically extremely fast (<5 minutes) under mild, room-temperature conditions.[15] Ensure that the acid catalyst (e.g., TFA) is added to a well-stirred, dilute solution of the carbinol. The reaction progress can be monitored by UV-vis spectroscopy for the appearance of the characteristic Soret band of the porphyrin. The success of this method relies on the efficient prior synthesis of the monoacyl dipyrromethane and its subsequent reduction to the carbinol.[15]

Data Presentation

Table 1: Comparison of Typical Yields for Porphyrin Synthesis Methods

Synthesis MethodTypical SubstituentsKey ConditionsTypical Yield (%)Notes
Rothemund meso-TetraphenylSealed tube, pyridine, ~220°C< 5%Historically significant; harsh conditions, very low yield.[16]
Adler-Longo meso-Tetra(unhindered)arylRefluxing propionic acid (~141°C)10 - 30%One-pot method, but harsh conditions limit substrate scope.[5][16]
Lindsey meso-Tetra-arylTwo-step (acid condensation, then oxidation), CH₂Cl₂, RT10 - 60%Milder conditions, suitable for sensitive groups, requires high dilution.[5][7]
MacDonald [2+2] Unsymmetrical, β-alkylAcid-catalyzed condensation of two different dipyrromethanesHigh (often >50%)Excellent for unsymmetrical porphyrins, avoids scrambling.[7][9]
Green/Mechanochemical meso-TetraphenylHCl in H₂O/MeOH, then reflux in DMF; or ball milling10 - 40%Reduces use of hazardous solvents and expensive oxidants.[5][16][17]
Experimental Protocols

Protocol: Modified Lindsey Synthesis of a Sterically Hindered Porphyrin (e.g., 5,10,15,20-Tetramesitylporphyrin)

This protocol describes a two-step, one-flask synthesis suitable for aldehydes with bulky ortho-substituents.

1. Materials and Reagents:

  • Pyrrole (freshly distilled)

  • Mesitylenecarboxaldehyde (2,4,6-trimethylbenzaldehyde)

  • Dichloromethane (DCM), anhydrous, inhibitor-free

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica (B1680970) gel for column chromatography

  • Nitrogen gas source

2. Experimental Workflow:

Lindsey_Protocol cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Condensation & Oxidation cluster_workup Step 3: Workup & Purification A 1. Add anhydrous DCM to a large, dry flask under N2 atmosphere. B 2. Add mesitylaldehyde and freshly distilled pyrrole. A->B C 3. Stir to create a homogeneous solution (~10 mM concentration). B->C D 4. Add TFA catalyst (e.g., 0.1 equivalents). Protect from light. E 5. Stir at room temp for 2-4 hours. Solution becomes colorless (porphyrinogen forms). D->E F 6. Add DDQ oxidant (e.g., 0.75 equivalents). E->F G 7. Stir for another 1-2 hours. Solution turns deep purple. F->G H 8. Quench with triethylamine. Concentrate solvent. I 9. Purify via silica gel column chromatography. H->I J 10. Recrystallize to obtain pure porphyrin crystals. I->J Troubleshooting_Workflow start Low Porphyrin Yield Observed cause1 Is the reaction a mixed-aldehyde condensation? start->cause1 cause2 Are bulky ortho-substituents present on the aldehyde? start->cause2 cause1->cause2 No sol1a Issue: Statistical Scrambling cause1->sol1a Yes sol2a Issue: Steric Hindrance cause2->sol2a Yes sol1b Solution: Use a stepwise MacDonald [2+2] synthesis. sol1a->sol1b sol2b Solution 1: Switch to milder catalyst (e.g., TFA) and use high dilution. sol2a->sol2b sol2c Solution 2: Consider alternative routes (e.g., MacDonald, mechanochemistry). sol2a->sol2c Synthetic_Strategy_Selection start Select Target Porphyrin Structure q1 Symmetrical A4 Porphyrin? start->q1 q2 Unsymmetrical (A2B2, A3B, ABCD)? start->q2 q3 High Steric Hindrance? q1->q3 Yes a1 Use Lindsey or Adler-Longo Method q1->a1 No a2 Use Convergent Strategy (e.g., MacDonald [2+2] or [3+1]) q2->a2 Yes q3->a1 No a3 Modify Lindsey: Milder Acid, High Dilution q3->a3 Yes

References

Technical Support Center: meso-Tetramesitylporphyrin (H₂TMP) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of meso-tetramesitylporphyrin (H₂TMP).

Troubleshooting Guides (Q&A Format)

This section addresses specific issues that may arise during the experimental purification of H₂TMP.

Question 1: Why does my purified H₂TMP sample show a faint absorption band around 650 nm in the UV-Vis spectrum, indicating a chlorin (B1196114) impurity?

Answer: The presence of an absorption band around 650 nm is a common indicator of contamination by the corresponding chlorin (tetramesitylchlorin), a reduced form of the porphyrin.[1] This impurity often forms as a byproduct during the initial synthesis, particularly in sealed-bomb reactions.[2]

Potential Causes and Solutions:

  • Incomplete Oxidation: The porphyrinogen (B1241876) intermediate may not have been fully oxidized to the porphyrin.

  • Side Reactions: Certain reaction conditions can favor the formation of chlorins.

Recommended Action:

A highly effective method for removing chlorin impurities is to treat the crude porphyrin mixture with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3] DDQ selectively oxidizes the chlorin back to the porphyrin. The excess DDQ and its byproducts can then be easily removed by passing the mixture through a short column of alumina (B75360).[3]

Question 2: My column chromatography separation is poor, with significant streaking of the main purple band. What is causing this?

Answer: Poor separation and streaking during column chromatography of H₂TMP can be attributed to several factors related to the choice of stationary phase, solvent system, and column loading. Porphyrins are known to be challenging to purify via chromatography due to their strong adsorption to silica (B1680970) gel.[4]

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to either poor movement or streaking.

  • Acidic Silica Gel: Standard silica gel can be slightly acidic, which can cause protonation of the porphyrin's inner nitrogen atoms, leading to strong adsorption and band tailing.

  • Column Overloading: Applying too much crude material to the column will exceed its separation capacity.

  • Insoluble Material: The presence of insoluble tars or oligomeric byproducts from the synthesis can clog the column and cause streaking.[5]

Recommended Actions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A common starting point is a mixture of dichloromethane (B109758) and hexanes.

  • Neutralize the Stationary Phase: Consider using neutral alumina instead of silica gel, or treat the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the eluent to prevent protonation.

  • Proper Loading: Ensure the amount of crude product is appropriate for the size of the column. A general rule is a 1:50 to 1:100 ratio of crude material to stationary phase by weight.

  • Pre-filtration: Dissolve the crude product in a minimal amount of solvent and filter it through a small plug of silica or celite to remove insoluble tars before loading it onto the column.

Question 3: After chromatography, I am struggling to crystallize the H₂TMP. It either oils out or remains in solution. How can I induce crystallization?

Answer: Crystallization of porphyrins can be challenging due to their rigid, planar structure and potential for aggregation. The key is to achieve a state of slow, controlled supersaturation.

Potential Causes and Solutions:

  • Solvent Choice: The solvent system may not be suitable for crystallization. H₂TMP is soluble in chlorinated solvents and toluene (B28343) but poorly soluble in alcohols.[6][7]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Rapid Solvent Evaporation: Evaporating the solvent too quickly will cause the compound to crash out as an amorphous solid or oil.

Recommended Actions:

  • Solvent Diffusion/Layering: This is a highly effective technique. Dissolve the purified H₂TMP in a small amount of a good solvent (e.g., dichloromethane or chloroform). Carefully layer a poor solvent in which H₂TMP is insoluble (e.g., methanol (B129727) or hexane) on top.[8][9] Over time, the slow diffusion of the poor solvent into the good solvent will induce the formation of high-quality crystals.

  • Slow Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.[9]

  • Seeding: If you have a few small crystals, adding them to a saturated solution can initiate further crystal growth.[9]

  • Ensure High Purity: If crystallization fails repeatedly, it may be necessary to re-purify the material via chromatography to remove any persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an H₂TMP synthesis?

A1: Besides the desired H₂TMP, typical syntheses can produce several byproducts. The most common impurities include unreacted mesitaldehyde, oligomeric aldehyde-pyrrole condensates (tars), and the corresponding tetramesitylchlorin (the reduced form of the porphyrin).[2][5] The presence of these impurities can complicate the purification process.[5]

Q2: What is the best stationary phase for column chromatography of H₂TMP: silica gel or alumina?

A2: Both silica gel and alumina can be used effectively. However, silica gel is slightly acidic and can lead to streaking due to protonation of the porphyrin. If using silica, it is often recommended to add a small percentage (e.g., 1%) of triethylamine or pyridine (B92270) to the eluent to mitigate this effect. Neutral alumina is a good alternative that avoids the issue of acidity altogether.

Q3: How can I confirm the purity of my final H₂TMP product?

A3: A combination of techniques is recommended for confirming purity.

  • ¹H NMR Spectroscopy: This is one of the most definitive methods. The spectrum of pure H₂TMP should show characteristic peaks for the β-pyrrolic protons, the N-H protons (a broad singlet upfield, typically around -2.5 to -3.0 ppm), and the mesityl group protons, all with the correct integration ratios.

  • UV-Vis Spectroscopy: Pure H₂TMP dissolved in a solvent like dichloromethane exhibits a very strong Soret band (or B band) around 418-420 nm and four weaker Q-bands in the 500-700 nm region.[10] The absence of a significant peak around 650 nm indicates it is "chlorin-free".[3]

  • TLC: A single, well-defined spot on a TLC plate using multiple solvent systems is a good indicator of purity.

Q4: What is the expected yield for an H₂TMP synthesis?

A4: The synthesis of porphyrins with bulky ortho-substituents, like H₂TMP, has historically been challenging, often resulting in lower yields compared to unhindered porphyrins like tetraphenylporphyrin.[11] Yields can vary significantly depending on the synthetic method used. While some high-temperature methods may give lower yields, optimized room-temperature, solution-based methods can achieve higher outputs.[11] Mechanochemical synthesis has also been explored, with yields comparable to high-temperature methods.[2][11]

Data Summary

Table 1: Solubility of Tetramesitylporphyrin (H₂TMP)

SolventSolubilityReference
DichloromethaneSoluble[6]
ChloroformSoluble[10]
TolueneSoluble[12]
BenzeneSoluble[10]
WaterInsoluble[10]
MethanolPoorly Soluble[13]
HexanePoorly Soluble[13]

Experimental Protocols

Protocol 1: Purification of Crude H₂TMP by Column Chromatography

This protocol outlines a general procedure for the purification of H₂TMP using column chromatography.

Materials:

  • Crude H₂TMP

  • Silica gel (230-400 mesh) or Neutral Alumina

  • Dichloromethane (DCM)

  • Hexanes

  • Triethylamine (optional)

  • Chromatography column

  • Collection flasks/test tubes

Procedure:

  • Prepare the Slurry: Prepare a slurry of silica gel or alumina in the initial eluent (e.g., 98:2 hexanes:DCM).

  • Pack the Column: Pour the slurry into the column and allow the stationary phase to settle, ensuring an even, well-packed bed. Drain the excess solvent until it is level with the top of the stationary phase.

  • Load the Sample: Dissolve the crude H₂TMP in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica. This is known as dry loading and often results in better separation.[13] Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., hexanes or a high-hexanes mixture with DCM). The first fraction to elute is often unreacted mesitaldehyde.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of DCM. This will begin to move the desired purple H₂TMP band down the column. A green band, if present, is likely the chlorin impurity and should elute just before or with the main porphyrin band.

  • Collect Fractions: Collect the distinct purple band in separate fractions. Use TLC to monitor the purity of the fractions.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified H₂TMP as a dark purple solid.

Visual Guides

Troubleshooting Workflow for H₂TMP Purification

This diagram illustrates a logical workflow for troubleshooting common issues encountered after the initial purification attempt of H₂TMP.

G start Crude H₂TMP Product synthesis Lindsey or Adler Synthesis chromatography Column Chromatography (Silica or Alumina) synthesis->chromatography Purification Step analysis Analyze Purity (TLC, UV-Vis, NMR) chromatography->analysis pure Pure H₂TMP (>98%) analysis->pure Purity OK impure Product is Impure analysis->impure Purity Not OK check_chlorin UV-Vis shows peak ~650 nm? impure->check_chlorin ddq_oxidation DDQ Oxidation followed by Alumina Filtration check_chlorin->ddq_oxidation Yes check_aldehyde NMR shows residual aldehyde signals? check_chlorin->check_aldehyde No ddq_oxidation->analysis Re-analyze re_chromatograph Re-purify via Chromatography (Optimize solvent gradient) check_aldehyde->re_chromatograph Yes check_streaking Column showed streaking/tailing? check_aldehyde->check_streaking No re_chromatograph->analysis Re-analyze neutralize_silica Use Neutral Alumina or add Et3N to eluent check_streaking->neutralize_silica Yes crystallization Crystallization (Solvent Diffusion) check_streaking->crystallization No, but low purity neutralize_silica->chromatography Repeat Purification crystallization->analysis Analyze Crystals

Caption: A flowchart for diagnosing and resolving common H₂TMP purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Tetramesitylporphyrin Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metalation of tetramesitylporphyrin (H₂TMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the metalation of this sterically hindered porphyrin.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the metalation of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound metalation reaction is very slow or incomplete, even after prolonged reaction times. What can I do?

A1: Slow or incomplete reactions are common when working with the sterically bulky this compound. The four mesityl groups shield the porphyrin core, hindering the approach of the metal ion. Here are several strategies to improve the reaction rate and yield:

  • Increase the Reaction Temperature: Due to the steric hindrance of the mesityl groups, higher temperatures are often required to provide sufficient energy to overcome the activation barrier for metal insertion. Consider switching to a higher-boiling point solvent.

  • Choice of Solvent: Solvents with high boiling points are generally preferred for TMP metalation. N,N-Dimethylformamide (DMF, b.p. 153 °C) is a common choice. Other options include benzonitrile (B105546) or 1,2,4-trichlorobenzene (B33124) for even higher temperatures.

  • Use a Large Excess of the Metal Salt: Increasing the concentration of the metal salt can drive the equilibrium towards the formation of the metalloporphyrin. An excess of 5 to 20 equivalents of the metal salt is often used.

  • Addition of a Base: For certain metal insertions, particularly with metal chlorides, the addition of a non-coordinating or weakly coordinating base can facilitate the reaction. Bases like 2,6-lutidine or proton sponge can help to deprotonate the porphyrin, making it more nucleophilic and reactive towards the metal ion.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the reaction mixture to temperatures above the solvent's boiling point.[1] This can dramatically reduce reaction times from hours to minutes.

Q2: I am observing degradation of my porphyrin during the metalation reaction. How can I prevent this?

A2: Porphyrin degradation can occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using UV-Vis spectroscopy. The disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the simplified two-band spectrum of the metalloporphyrin indicate reaction completion. Once the reaction is complete, cool it down promptly to prevent degradation.

  • Inert Atmosphere: Some metalation reactions, especially those involving easily oxidizable metal salts (e.g., Fe(II)), should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the metal ion and potential side reactions.

  • Choice of Metal Salt: The counter-ion of the metal salt can influence the reaction. Acetate (B1210297) salts are often milder than chloride salts and can sometimes reduce the extent of degradation.

Q3: How do I know if the metal has been successfully inserted into the porphyrin core?

A3: Several spectroscopic techniques can confirm successful metalation:

  • UV-Vis Spectroscopy: This is the most common and straightforward method. The free-base this compound (H₂TMP) exhibits a characteristic UV-Vis spectrum with a strong Soret band (around 420 nm) and four weaker Q-bands in the 500-700 nm region. Upon metalation, the symmetry of the porphyrin macrocycle increases, resulting in a simplified spectrum with the Soret band and typically only two Q-bands.

  • ¹H NMR Spectroscopy: The two N-H protons in the center of the free-base porphyrin typically appear as a broad singlet in the upfield region of the ¹H NMR spectrum (around -2 to -3 ppm). Upon metalation, this signal disappears.

  • Mass Spectrometry: The molecular weight of the metallated porphyrin will be higher than that of the free-base porphyrin, corresponding to the addition of the metal ion minus two protons.

Q4: I am having trouble purifying my metallothis compound. What are the best methods?

A4: Purification can be challenging due to the presence of excess metal salts and potential side products.

  • Column Chromatography: This is the most common purification method. Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. The choice of eluent depends on the polarity of the metalloporphyrin. A typical starting point is a mixture of dichloromethane (B109758) and hexanes, with the polarity gradually increased by adding more dichloromethane or a small amount of methanol (B129727).

  • Washing: Before chromatography, it is often beneficial to wash the crude product to remove the bulk of the excess metal salt. For instance, after precipitating the crude product, washing with water or a dilute aqueous acid can help remove water-soluble metal salts.

  • Recrystallization: For some metalloporphyrins, recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or chloroform (B151607)/hexane) can be an effective final purification step.

Q5: What are some common side products in this compound metalation, and how can I avoid them?

A5: Side products can arise from incomplete reaction, porphyrin degradation, or reactions involving the solvent.

  • Unreacted Free-Base Porphyrin: This is the most common "side product." It can be separated from the desired metalloporphyrin by column chromatography, as the metallated product is typically more polar. To avoid this, ensure the reaction goes to completion by using the optimization strategies mentioned in Q1.

  • Chlorin Contamination: Chlorins are partially reduced porphyrins that can sometimes form as impurities during the synthesis of the free-base porphyrin. These impurities will persist through the metalation step. Careful purification of the starting H₂TMP is crucial.

  • Solvent Adducts: In some cases, the solvent (e.g., pyridine, if used as a base) can coordinate to the metal center as an axial ligand. These can often be removed during purification or by gentle heating under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the metalation of this compound with various metals. Please note that these are starting points, and optimization may be required for your specific setup.

MetalMetal SaltSolventTemperature (°C)TimeBase (if any)Typical Yield
Zinc (Zn) Zn(OAc)₂·2H₂OCHCl₃/MeOHReflux (approx. 65°C)2 hoursNone>80%
Iron (Fe) FeCl₂DMF150-1603-4 hours2,6-Lutidine70-85%
Cobalt (Co) Co(OAc)₂·4H₂OToluene/PyridineReflux (approx. 110°C)2-4 hoursPyridine75-90%
Nickel (Ni) Ni(OAc)₂·4H₂ODMF150-1604-6 hoursNone60-80%

Experimental Protocols

Below are detailed methodologies for the metalation of this compound with Zinc and Iron, which are common examples.

Protocol 1: Synthesis of Zinc(II)-Tetramesitylporphyrin (ZnTMP)
  • Dissolution: In a round-bottom flask, dissolve this compound (H₂TMP) in a 2:1 mixture of chloroform (CHCl₃) and methanol (MeOH).

  • Addition of Metal Salt: Add a 10-fold molar excess of zinc acetate dihydrate (Zn(OAc)₂·2H₂O).

  • Reflux: Heat the mixture to reflux with stirring for approximately 2 hours.

  • Monitoring: Monitor the reaction progress by UV-Vis spectroscopy. The reaction is complete when the four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the zinc porphyrin.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with deionized water three times to remove excess zinc acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be further purified by column chromatography on silica gel using a dichloromethane/hexanes mixture as the eluent.

Protocol 2: Synthesis of Iron(III)-Tetramesitylporphyrin Chloride (Fe(TMP)Cl)
  • Inert Atmosphere: Set up a reaction flask equipped with a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Dissolution: To the flask, add this compound (H₂TMP), anhydrous ferrous chloride (FeCl₂; 10-20 equivalents), and 2,6-lutidine (10-20 equivalents). Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for 3-4 hours.

  • Monitoring: Follow the reaction progress by taking small aliquots and measuring their UV-Vis spectra (after dilution).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Expose the solution to air to oxidize Fe(II) to Fe(III). Add a volume of water to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash thoroughly with water. The crude product is then dissolved in dichloromethane and purified by column chromatography on silica gel. Elute with a suitable solvent system, such as dichloromethane/hexanes, to isolate the Fe(TMP)Cl.

Visualizations

Experimental Workflow for this compound Metalation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve H₂TMP in appropriate solvent start->dissolve add_reagents Add metal salt (and base if required) dissolve->add_reagents heat Heat to reaction temperature add_reagents->heat monitor Monitor reaction (e.g., UV-Vis) heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete precipitate Precipitate/Extract crude product cool->precipitate wash Wash to remove excess metal salts precipitate->wash chromatography Column Chromatography wash->chromatography end Pure Metalloporphyrin chromatography->end

Caption: A generalized workflow for the metalation of this compound.

Troubleshooting Logic for Incomplete Metalation

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Metalation Observed temp Insufficient Temperature start->temp time Insufficient Reaction Time start->time reagents Suboptimal Reagent Concentration/Choice start->reagents base Lack of Base (for some metals) start->base increase_temp Increase Temperature or Use Higher-Boiling Solvent temp->increase_temp increase_time Increase Reaction Time (with monitoring) time->increase_time increase_reagents Increase Excess of Metal Salt reagents->increase_reagents add_base Add a Suitable Base (e.g., 2,6-lutidine) base->add_base

Caption: A troubleshooting guide for incomplete this compound metalation.

References

Technical Support Center: Stability of Tetramesitylporphyrin Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetramesitylporphyrin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in acidic environments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound (H₂TMP) is known for its exceptional stability in acidic conditions compared to many other free-base porphyrins. This high stability is primarily due to the steric hindrance provided by the four mesityl groups at the meso positions of the porphyrin macrocycle. These bulky groups shield the central nitrogen atoms, making them less accessible for protonation, which is the initial step in acid-catalyzed degradation or demetalation of metalloporphyrins. While all porphyrins will eventually degrade in sufficiently strong acidic conditions, H₂TMP can withstand harsh acidic environments for extended periods.

Q2: What are the visible signs of this compound protonation or degradation in an acidic solution?

A2: The protonation of the inner nitrogen atoms of the porphyrin core can be readily observed by changes in the UV-Vis absorption spectrum. Typically, the sharp Soret band of the free-base porphyrin (around 414-420 nm in organic solvents) will decrease in intensity, while a new, red-shifted Soret band for the diacid species (H₄TMP²⁺) will appear at a longer wavelength (around 440-450 nm).[1] The Q-bands in the visible region will also change, often simplifying from four peaks to two. Significant degradation beyond protonation might lead to a general decrease in all absorption bands over time and the appearance of baseline noise, indicating the loss of the porphyrin macrocycle.

Q3: Can I use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) with this compound?

A3: Yes, this compound is generally stable in the presence of common strong acids like TFA and HCl, especially in organic solvents and for short durations.[2][3] These acids are often used to protonate the porphyrin for spectroscopic studies or to catalyze certain reactions. However, prolonged exposure to concentrated strong acids, especially at elevated temperatures, can eventually lead to degradation. The stability will also depend on the solvent system used.

Q4: What is the pKa of this compound?

A4: The pKa value is a measure of the basicity of the porphyrin's inner nitrogen atoms. A higher pKa indicates a greater tendency to become protonated. The pKa of this compound has been reported in tetrahydrofuran (B95107) (THF). It's important to note that pKa values are highly dependent on the solvent.

Q5: How does the stability of this compound compare to tetraphenylporphyrin (B126558) (TPP)?

A5: this compound is significantly more stable in acidic conditions than tetraphenylporphyrin. The ortho-methyl groups on the mesityl substituents of H₂TMP provide steric protection for the porphyrin core, which is absent in TPP. This steric hindrance makes it more difficult for protons to access and bind to the central nitrogen atoms, thus impeding the formation of the protonated species that can be more susceptible to degradation.

Quantitative Data

ParameterValueSolventNotes
pKa10.16THFThis value reflects the equilibrium for the first protonation of the porphyrin core.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability by UV-Vis Spectrophotometric Titration

This protocol allows for the determination of the pKa of this compound and provides a method to assess its stability under specific acidic conditions.

Materials:

  • This compound (H₂TMP)

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane, or a mixture like 90% toluene/10% methanol)

  • Acid solution of known concentration (e.g., trifluoroacetic acid in the chosen solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent to a concentration of approximately 5 x 10⁻⁶ M.

  • Record the initial spectrum: Fill a quartz cuvette with the porphyrin solution and record its UV-Vis spectrum from 350 nm to 800 nm. This will be the spectrum of the free-base porphyrin.

  • Titration: Add a small, known aliquot of the acid solution to the cuvette. Mix thoroughly by gentle inversion.

  • Record the spectrum: After each addition of acid, record the UV-Vis spectrum.

  • Repeat: Continue adding aliquots of acid and recording spectra until no further significant spectral changes are observed, indicating that the porphyrin is fully protonated.

  • Data Analysis:

    • Plot the absorbance at the wavelength maximum of the free-base and diacid Soret bands as a function of the negative logarithm of the acid concentration.

    • The pKa can be determined from the inflection point of the titration curve.[4]

    • To assess stability, the sample can be monitored over time at a fixed acid concentration, looking for any decrease in the overall absorbance or changes in the spectral shape that would indicate degradation.

Protocol 2: Monitoring Stability using ¹H NMR Spectroscopy

¹H NMR spectroscopy can provide detailed structural information and is a powerful tool to monitor the protonation and potential degradation of this compound.

Materials:

  • This compound (H₂TMP)

  • Deuterated solvent (e.g., CDCl₃)

  • Deuterated acid (e.g., trifluoroacetic acid-d, TFA-d)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare the initial sample: Dissolve a few milligrams of H₂TMP in the deuterated solvent in an NMR tube.

  • Acquire the free-base spectrum: Record the ¹H NMR spectrum. The inner N-H protons of the free-base porphyrin will appear as a characteristic upfield singlet at approximately -2.5 ppm.[5] The mesityl and pyrrole (B145914) protons will have distinct signals in the aromatic region.

  • Add acid: Add a small amount of deuterated acid to the NMR tube.

  • Acquire the protonated spectrum: Record the ¹H NMR spectrum of the protonated species. Upon protonation, the inner N-H signal will broaden and may shift or disappear due to exchange with the added acid. The signals for the pyrrole and mesityl protons will also shift, reflecting the change in the electronic structure of the porphyrin.

  • Monitor for degradation: To assess long-term stability, the NMR sample can be monitored over time. The appearance of new, unidentified peaks or a decrease in the intensity of the characteristic porphyrin signals would indicate degradation of the macrocycle.

Visualizations

G Protonation of this compound FreeBase Free-Base this compound (H₂TMP) Soret Peak: ~418 nm Four Q-bands Proton1 Monoprotonated Species (H₃TMP⁺) (Often transient) FreeBase->Proton1 + H⁺ Proton1->FreeBase - H⁺ Proton2 Diprotonated Species (H₄TMP²⁺) Soret Peak: ~445 nm Two Q-bands Proton1->Proton2 + H⁺ Proton2->Proton1 - H⁺ Degradation Degradation Products Proton2->Degradation Prolonged exposure to strong acid/heat Acid Acid (H⁺)

Caption: Protonation equilibrium of this compound in acidic conditions.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_procedure Procedure cluster_results Data Interpretation Prep Prepare H₂TMP solution in chosen solvent UVVis UV-Vis Spectroscopy Prep->UVVis NMR ¹H NMR Spectroscopy Prep->NMR AddAcid Add controlled amount of acid UVVis->AddAcid NMR->AddAcid Monitor Monitor spectral changes over time AddAcid->Monitor Assess Assess protonation state and degradation Monitor->Assess Determine Determine pKa and/or degradation rate Assess->Determine

Caption: Workflow for assessing this compound stability in acid.

References

Technical Support Center: Porphyrin Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of quinone impurities from porphyrin synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude porphyrin product is a dark, tar-like substance. How can I effectively purify it?

A1: The formation of tar-like byproducts is common in porphyrin synthesis.[1] The recommended approach is column chromatography, often followed by recrystallization. Flash chromatography is particularly effective for separating the desired porphyrin from complex mixtures and highly colored impurities.[2]

Q2: I used a quinone-based oxidizing agent (e.g., p-chloranil, DDQ) and suspect it's contaminating my final product. How can I confirm its presence and remove it?

A2: Quinone impurities can be identified by analytical techniques like NMR and UV-Vis spectroscopy. In the ¹H NMR spectrum, quinone signals may appear in the aromatic region, distinct from the characteristic porphyrin peaks.[3][4] UV-Vis spectroscopy is also useful, as porphyrins exhibit an intense Soret band (around 400-420 nm) and weaker Q-bands (500-700 nm), while quinones have different absorption maxima.[5][6] Removal is typically achieved through column chromatography, as the polar quinone and its hydroquinone (B1673460) reduced form will have different retention times on silica (B1680970) or alumina (B75360) gel compared to the less polar porphyrin macrocycle.

Q3: What is the best stationary phase and solvent system for separating porphyrins from quinone impurities via column chromatography?

A3: Both silica gel and alumina can be used as stationary phases. Silica gel is most common for purifying free-base porphyrins.[7][8] The choice of solvent system (eluent) is critical. A common starting point is a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[8][9] The polarity is gradually increased to first elute non-polar impurities, followed by the porphyrin, while highly polar impurities like residual quinones and reduced quinones remain on the column.

Q4: My porphyrin seems to degrade or show broad peaks during NMR analysis. What could be the cause?

A4: Porphyrin aggregation is a common issue that can lead to broad NMR signals. This can be mitigated by using appropriate solvents and concentrations.[10] Additionally, residual acid from the synthesis can protonate the porphyrin core, affecting its spectral properties. Washing the crude product with a mild base solution before chromatography can help. Severe degradation could be due to harsh purification conditions or exposure to strong light and air for extended periods.

Q5: Can I use recrystallization as the sole method for purification?

A5: In some cases, if the synthesis yields a relatively clean crude product, simple recrystallization can be sufficient to obtain pure porphyrins.[1] A common solvent mixture for recrystallizing tetraphenylporphyrin (B126558) (TPP) and its derivatives is chloroform/methanol (B129727) or dichloromethane/methanol.[11] The porphyrin is dissolved in a minimum amount of the chlorinated solvent, and methanol is added as an anti-solvent to induce crystallization. However, for syntheses with significant quinone or other byproduct formation, chromatography is usually necessary before recrystallization.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Porphyrin won't separate from a colored impurity on the column. - Incorrect solvent system polarity.- Co-elution of porphyrin and impurity.- Porphyrin aggregation on the column.- Perform Thin Layer Chromatography (TLC) with various solvent ratios (e.g., hexane/CH₂Cl₂) to find the optimal separation conditions before running the column.[9]- Switch the stationary phase (e.g., from silica to alumina).- Use automated flash chromatography for better separation efficiency.[2]
Low yield after column chromatography. - Porphyrin is strongly adsorbed to the stationary phase.- The product band was not fully collected.- Degradation on an acidic or basic stationary phase.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in chloroform) to the eluent to desorb the porphyrin.- Use a less active stationary phase, such as neutral alumina.- Monitor fractions carefully using TLC or UV-Vis spectroscopy to ensure complete collection of the product.[12]
Final product is still impure after chromatography and recrystallization. - The chosen purification methods are not effective for the specific impurity.- The impurity has very similar properties to the porphyrin.- Consider a sequence of purification steps: an initial wash, followed by chromatography with a different stationary phase (e.g., alumina instead of silica), and then final recrystallization.- Characterize the persistent impurity by NMR or Mass Spectrometry to devise a targeted removal strategy (e.g., an acid/base wash if it has acidic or basic properties).
Green band appears on the chromatography column. - Formation of chlorin, a common byproduct in porphyrin synthesis.[9]- Chlorins can often be separated from the main porphyrin band by careful column chromatography as they have slightly different polarities. The porphyrin typically elutes as a purple or reddish-purple band.

Quantitative Data on Purification

Purification Method Starting Material Purity Assessment Reported Yield Key Considerations Reference
Column Chromatography (Silica Gel) Crude TPP Synthesis MixtureTLC, UV-Vis, ¹H NMR15-28% (overall synthesis)Effective for removing polar byproducts and unreacted reagents. Yield depends heavily on the initial crude product quality.[8][13]
Recrystallization Crude TPPUV-Vis, ¹H NMR, FTIR34.2% (after recrystallization)Can be effective if the crude product is relatively clean. Often used as a final polishing step after chromatography.[11]
Automated Flash Chromatography Complex Porphyrin Reaction MixtureTLC, Flash ChromatogramNot specified, but "completely separated with the impurities at baseline level"Offers significantly improved separation efficiency and speed compared to manual gravity columns.[2]

Experimental Protocols

Protocol 1: Purification of Tetraphenylporphyrin (TPP) by Column Chromatography

This protocol is a general method for purifying TPP from byproducts, including residual quinone-type oxidizing agents.

  • Preparation of the Crude Sample: After the synthesis reaction is complete, neutralize any strong acid (e.g., with triethylamine). Remove the reaction solvent under reduced pressure. Dissolve the crude solid in a minimum amount of dichloromethane (CH₂Cl₂).

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column to pack it. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.

  • Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by adding the silica to the CH₂Cl₂ solution and evaporating the solvent. Carefully add the dried, porphyrin-coated silica onto the sand layer of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent like hexane or a hexane/CH₂Cl₂ mixture (e.g., 9:1 v/v). This will wash out non-polar impurities.

    • Gradually increase the polarity of the eluent, for example, by moving to a 4:1 and then a 1:1 hexane/CH₂Cl₂ mixture.

    • The purple/red porphyrin band should begin to move down the column. Unreacted aldehydes and other byproducts will typically move at different rates. Quinones and their reduced forms are more polar and will move much slower or remain at the top of the column.

    • Collect the fractions containing the main porphyrin band.

  • Analysis and Recovery: Analyze the collected fractions using TLC or UV-Vis spectroscopy. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified porphyrin.[7][8]

Protocol 2: Recrystallization of TPP

This protocol is used as a final purification step after chromatography.

  • Dissolution: Dissolve the porphyrin obtained from chromatography in a minimum volume of hot chloroform or dichloromethane in a clean flask.

  • Induce Crystallization: Slowly add methanol (typically 2-3 times the volume of the chlorinated solvent) to the warm solution with gentle swirling until the solution becomes slightly cloudy.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the purple, needle-like crystals by vacuum filtration, washing them with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[9][11]

Visualizations

Experimental and Logical Workflows

PurificationWorkflow cluster_synthesis Porphyrin Synthesis cluster_purification Purification Steps cluster_analysis Purity Analysis synthesis Crude Reaction Mixture (Porphyrin, Quinone, Byproducts) chromatography Column Chromatography (Silica or Alumina) synthesis->chromatography Primary Purification recrystallization Recrystallization (e.g., CHCl3/MeOH) chromatography->recrystallization Final Polishing analysis Purity Assessment (NMR, UV-Vis, HPLC) chromatography->analysis Purity Check recrystallization->analysis Final Check pure_product Pure Porphyrin analysis->pure_product

Caption: General workflow for porphyrin purification and analysis.

SeparationPrinciple cluster_column Silica Gel Column Chromatography cluster_molecules Molecules in Mixture cluster_elution Elution Order (Increasing Solvent Polarity) stationary_phase Stationary Phase (Silica Gel) - Highly Polar - Contains Si-OH groups porphyrin Porphyrin porphyrin->stationary_phase Moderate Interaction (π-system, weak polarity) elute2 Second to Elute porphyrin->elute2 Elutes with medium-polarity solvent quinone Quinone/Hydroquinone quinone->stationary_phase Strong Interaction (H-bonding with C=O, OH groups) elute3 Last to Elute / Retained quinone->elute3 Elutes with polar solvent or is retained byproduct Non-polar Byproducts byproduct->stationary_phase Weak Interaction (Van der Waals) elute1 First to Elute byproduct->elute1 Elutes with non-polar solvent

Caption: Logical diagram of separation on a silica gel column.

References

Technical Support Center: Porphyrin Stability in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of porphyrin degradation during oxidation steps in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of porphyrin degradation during an oxidation reaction?

Porphyrin degradation during oxidation is primarily caused by the attack of reactive oxygen species (ROS) on the porphyrin macrocycle.[1] The meso-positions of the porphyrin ring are particularly susceptible to electrophilic attack.[2] Common culprits include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻).[1] Factors such as exposure to light (photodegradation), elevated temperatures, and suboptimal pH can exacerbate degradation by promoting the formation of these ROS.[2][3]

Q2: How does pH affect the stability of my porphyrin during oxidation?

The pH of the reaction medium can significantly influence porphyrin stability. Extreme pH values can lead to aggregation or protonation of the porphyrin, which may alter its electronic properties and susceptibility to oxidative attack.[4] For instance, some porphyrins exhibit increased degradation in highly alkaline solutions. In one study, an iron porphyrin ([FeCl(oep)]) was stable between pH 0.1 and 12.9 at 25°C, but showed degradation at pH 13.5.[2] It is crucial to determine the optimal pH range for your specific porphyrin and reaction conditions to minimize degradation.

Q3: Can the choice of oxidizing agent impact the stability of my porphyrin?

Absolutely. The oxidizing power and chemical nature of the oxidizing agent play a critical role. Stronger oxidizing agents have a higher tendency to degrade the porphyrin macrocycle. For example, the oxidizing power of several common agents has been ranked as follows: ClO⁻ > H₂O₂ > ClO₃⁻ > HNO₃ > ClO₄⁻.[2] When selecting an oxidizing agent, consider its reactivity towards the porphyrin core versus its intended substrate.

Q4: Are there any general strategies to prevent porphyrin degradation?

Yes, several strategies can be employed:

  • Control of Reaction Conditions: Carefully optimize temperature, pH, and light exposure. Conducting reactions in the dark or under inert atmosphere can prevent photodegradation and unwanted side reactions with atmospheric oxygen.[2]

  • Use of Antioxidants: The addition of antioxidants can help scavenge harmful ROS. Common antioxidants used for this purpose include β-carotene, lycopene, ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E).[5][6]

  • Judicious Choice of Reagents: Select milder oxidizing agents when possible and use the minimum effective concentration.

  • Solvent Selection: The choice of solvent can influence porphyrin aggregation and stability.

Q5: How can I monitor my porphyrin for degradation during the experiment?

Several analytical techniques can be used:

  • UV-Vis Spectroscopy: This is a straightforward method to monitor the stability of the porphyrin. Degradation is typically observed as a decrease in the intensity of the characteristic Soret and Q-bands.[7][8][9]

  • Fluorescence Spectroscopy: Porphyrins are often highly fluorescent. A decrease in fluorescence intensity can indicate degradation of the macrocycle.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate the intact porphyrin from its degradation products, allowing for quantitative analysis of degradation over time.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant loss of color or change in UV-Vis spectrum of the porphyrin after adding the oxidizing agent. Porphyrin macrocycle is being degraded by the oxidizing agent.• Use a milder oxidizing agent. • Decrease the concentration of the oxidizing agent. • Lower the reaction temperature. • Add a radical scavenger or antioxidant to the reaction mixture.
Reaction is sluggish and increasing the temperature leads to porphyrin decomposition. The porphyrin is thermally unstable under the reaction conditions.• Optimize the reaction at a lower temperature for a longer duration. • Investigate alternative, more thermally stable porphyrin analogues if possible. • Ensure the reaction is performed under an inert atmosphere to prevent oxidation at elevated temperatures.[2]
TLC or HPLC analysis shows multiple new spots/peaks, and the desired product yield is low. Porphyrin is degrading into multiple byproducts.• Optimize the reaction pH to a range where the porphyrin is most stable.[2] • Protect the reaction from light to prevent photodegradation. • Degas solvents to remove dissolved oxygen.
Inconsistent results between experimental runs. Variability in reaction setup and conditions.• Precisely control all reaction parameters: temperature, pH, reagent concentrations, and light exposure. • Ensure reagents are fresh and of high purity. • Standardize the work-up procedure.

Quantitative Data Summary

Table 1: Stability of Chlorido(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) ([FeCl(oep)]) under Various pH Conditions for 24 hours.

Temperature (°C)pH Range of StabilityObservations at pH 13.5
10.1 - 12.991% ± 2% of initial amount remaining
250.1 - 12.979% ± 1% of initial amount remaining
800 - 10Significant degradation observed above pH 10

Data sourced from a study on [FeCl(oep)] stability.[2]

Table 2: Relative Oxidizing Power and Effect on [FeCl(oep)] Stability.

Oxidizing AgentRelative Oxidizing Power
Hypochlorite (ClO⁻)Highest
Hydrogen Peroxide (H₂O₂)High
Chlorate (ClO₃⁻)Moderate
Nitric Acid (HNO₃)Moderate
Perchlorate (ClO₄⁻)Lowest

This table indicates the relative tendency of these oxidizing agents to cause degradation.[2]

Table 3: Effect of Antioxidants on Porphyrin Phototoxicity.

PorphyrinAntioxidant(s)Protective Effect
Protoporphyrin IX (PP IX)β-carotene, LycopeneSignificant cell protection
Protoporphyrin IX (PP IX)Combination of β-carotene, ascorbic acid, and α-tocopherolCell protection observed
Uroporphyrin I (UP I)Individual antioxidants (β-carotene, ascorbic acid, α-tocopherol)Little to no protection
Uroporphyrin I (UP I)Combination of β-carotene, ascorbic acid, and α-tocopherolSignificant membrane protection

Based on studies of porphyrin-induced cellular phototoxicity.[5]

Experimental Protocols

Protocol 1: Monitoring Porphyrin Stability during Oxidation using UV-Vis Spectroscopy

Objective: To quantitatively assess the stability of a porphyrin in the presence of an oxidizing agent over time.

Materials:

  • Porphyrin stock solution of known concentration

  • Oxidizing agent solution of known concentration

  • Reaction solvent (e.g., dichloromethane, methanol, buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted reaction vessel

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the porphyrin in the desired reaction solvent in the thermostatted reaction vessel.

  • Place the reaction vessel on the stir plate and begin stirring.

  • Take an initial UV-Vis spectrum of the porphyrin solution before the addition of the oxidizing agent. This will serve as the time zero (t=0) reference. The spectrum should show the characteristic Soret and Q-bands of the porphyrin.

  • Add the desired amount of the oxidizing agent to the reaction vessel. Start a timer immediately.

  • At regular time intervals (e.g., every 5, 10, or 30 minutes), withdraw a small aliquot of the reaction mixture and transfer it to a quartz cuvette.

  • Immediately record the UV-Vis spectrum of the aliquot.

  • Continue monitoring the reaction until a significant change in the spectrum is observed or for the desired reaction time.

  • Analyze the data by plotting the absorbance of the Soret band maximum as a function of time. A decrease in absorbance indicates porphyrin degradation. The rate of degradation can be calculated from this data.

Protocol 2: General Procedure for an Oxidation Reaction Minimizing Porphyrin Degradation

Objective: To perform an oxidation reaction on a substrate in the presence of a porphyrin catalyst while minimizing the degradation of the porphyrin itself.

Materials:

  • Porphyrin catalyst

  • Substrate

  • Oxidizing agent

  • Anhydrous, degassed solvent

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vessel wrapped in aluminum foil (to exclude light)

  • Temperature control system (e.g., oil bath)

Procedure:

  • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • To the reaction vessel, add the porphyrin catalyst and the substrate.

  • Add the anhydrous, degassed solvent to dissolve the reactants.

  • Wrap the reaction vessel in aluminum foil to protect it from light.

  • Bring the reaction mixture to the desired temperature using the temperature control system.

  • Slowly add the oxidizing agent to the reaction mixture, preferably via a syringe pump to maintain a low, steady concentration.

  • Allow the reaction to proceed for the desired amount of time, with continuous stirring.

  • Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., TLC, HPLC, or GC) to determine the consumption of the substrate and the formation of the product.

  • Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent or washing with water).

  • Analyze the final reaction mixture by HPLC or UV-Vis spectroscopy to quantify the remaining intact porphyrin and assess the extent of degradation.

Visualizations

Porphyrin_Degradation_Pathway cluster_generation Generation of ROS cluster_degradation Degradation Process Porphyrin Intact Porphyrin ROS Reactive Oxygen Species (¹O₂, •OH) Porphyrin->ROS Sensitizes Porphyrin->ROS Degradation_Products Degradation Products (e.g., Biliverdin) Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->ROS Generates Oxidizing_Agent->ROS Light Light (Photons) Light->Porphyrin Excites Light->Porphyrin ROS->Porphyrin Attacks Macrocycle ROS->Degradation_Products Leads to

Caption: General pathway of porphyrin oxidative degradation.

Experimental_Workflow Start Start: Prepare Reaction Mixture (Porphyrin, Substrate, Solvent) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Protect_Light Protect from Light Inert_Atmosphere->Protect_Light Control_Temp Set and Control Temperature Protect_Light->Control_Temp Add_Oxidant Slowly Add Oxidizing Agent Control_Temp->Add_Oxidant Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Add_Oxidant->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Reaction Complete Analysis Analyze Products and Porphyrin Stability (HPLC, UV-Vis) Quench->Analysis End End Analysis->End

Caption: Workflow for minimizing porphyrin degradation during oxidation.

References

Technical Support Center: Synthesis of Bulky Substituted Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bulky substituted porphyrins.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my bulky substituted porphyrin synthesis consistently low?

A1: Low yields are a common challenge in the synthesis of sterically hindered porphyrins. Several factors can contribute to this issue:

  • Steric Hindrance: Bulky substituents, particularly at the ortho-positions of meso-aryl groups, can physically impede the condensation reaction between the aldehyde and pyrrole (B145914), slowing down the formation of the porphyrinogen (B1241876) intermediate.[1]

  • Side Reactions: Under acidic conditions, various side reactions can occur, leading to the formation of undesired byproducts such as linear oligomers and N-confused porphyrins, which reduces the overall yield of the target macrocycle.[2]

  • Reaction Conditions: The choice of synthetic method significantly impacts yield. Harsh conditions, like those in the Adler-Longo method, can lead to the formation of tar-like byproducts and degradation of sensitive functional groups.[3][4] While the Lindsey method offers milder conditions, it requires high dilution, and improper oxidant choice can lower yields.[3][5]

  • Purification Losses: Bulky porphyrins can be challenging to purify, and significant product loss can occur during chromatographic separation from closely related byproducts.[6][7]

Q2: What is "scrambling" in porphyrin synthesis, and how can I minimize it?

A2: Scrambling refers to the formation of a mixture of different porphyrin isomers when synthesizing unsymmetrical porphyrins (e.g., A₂B₂-type). This occurs due to the acid-catalyzed cleavage and recombination of dipyrromethane intermediates during the condensation reaction. Scrambling is more pronounced with unhindered dipyrromethanes. To minimize scrambling, it is crucial to employ reaction conditions that inhibit the acidolysis of the dipyrromethane.[8] Using sterically hindered dipyrromethanes can also prevent scrambling as they are more resistant to acid-induced cleavage.[8]

Q3: I'm observing a significant amount of a tar-like byproduct. What is it, and how can I avoid it?

A3: The formation of tar-like byproducts is a frequent issue, especially in one-step, high-temperature methods like the Adler-Longo synthesis.[3][9] These tars are complex mixtures of undesired aldehyde-pyrrole oligocondensates.[3][9] To mitigate this, consider switching to a two-step methodology like the Lindsey synthesis, which operates under milder, room-temperature conditions for the initial condensation, followed by a separate oxidation step.[4][5][10] This separation of steps helps to control the polymerization process and reduce the formation of insoluble oligomers.

Q4: My bulky porphyrin is difficult to purify by column chromatography. Are there any tips?

A4: The purification of porphyrins is notoriously challenging.[6] For bulky derivatives, which may have similar polarities to byproducts, here are some strategies:

  • Solvent System Optimization: Careful selection of the mobile phase is critical. A common approach for normal-phase silica (B1680970) gel chromatography is to use a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and gradually increase the polarity with a more polar solvent like ethyl acetate (B1210297) or methanol.[6]

  • Automated Flash Chromatography: This technique can provide better separation efficiency and reproducibility compared to manual column chromatography, especially for complex mixtures.[7]

  • Alternative Purification Methods: For certain porphyrins, recrystallization can be an effective final purification step. High-performance liquid chromatography (HPLC) can also be employed for high-purity isolation, although it is less suitable for large-scale preparations.[11]

Q5: I am struggling with the metalation of my sterically hindered porphyrin. What can I do?

A5: The bulky substituents around the porphyrin core can sterically hinder the insertion of a metal ion. If standard metalation procedures are failing, you can try:

  • Higher Boiling Point Solvents: Using a high-boiling point solvent, such as 1,2,4-trichlorobenzene, can provide the necessary activation energy to overcome the steric barrier for metal insertion.[12]

  • Different Metal Precursors: The choice of metal salt can influence the reaction rate. Experiment with different metal halides or acetates.

  • Use of a Base: The addition of a non-coordinating base, like 2,6-lutidine, can facilitate the deprotonation of the porphyrin core, making it more nucleophilic and reactive towards the metal ion.[12]

Troubleshooting Guides

Problem 1: Low or No Porphyrin Formation
Symptom Possible Cause Suggested Solution
Reaction mixture does not develop the characteristic dark color of the porphyrinogen or porphyrin.Ineffective Acid Catalysis: The acid catalyst (e.g., TFA, BF₃·Et₂O) may be old, decomposed, or used in an insufficient amount.Use a fresh batch of acid catalyst and ensure the correct stoichiometry. For BF₃·Et₂O-catalyzed reactions, consider adding a water scavenger like triethyl orthoacetate.[5]
Low Reactivity of Aldehyde: Aldehydes with strong electron-withdrawing groups or significant steric bulk may be less reactive.Increase the reaction temperature (within the limits of the Lindsey protocol) or extend the reaction time. For extremely hindered aldehydes, consider alternative synthetic strategies like mechanochemistry.[1]
Decomposition of Reactants: Pyrrole is susceptible to air oxidation and polymerization under acidic conditions.Use freshly distilled pyrrole. Maintain an inert atmosphere (e.g., nitrogen or argon) during the condensation step of the Lindsey synthesis.[10]
Problem 2: Product is a Complex Mixture of Porphyrins
Symptom Possible Cause Suggested Solution
TLC or HPLC analysis shows multiple porphyrin spots.Scrambling in Mixed-Aldehyde Synthesis: When using two different aldehydes to create an unsymmetrical porphyrin, a statistical mixture of products is often formed.[13]To synthesize trans-A₂B₂ porphyrins, a rational synthesis using a dipyrromethane is preferred over a mixed aldehyde condensation.[8] For A₃B porphyrins, carefully adjust the stoichiometry of the reactants to favor the desired product, but be prepared for challenging purification.[13]
Formation of Chlorin (B1196114) as a Side-Product: Over-reduction during the reaction or incomplete oxidation can lead to the formation of the corresponding chlorin (a dihydroporphyrin).Use an appropriate oxidant in the Lindsey synthesis. DDQ is known to circumvent the formation of chlorin side-products more effectively than oxidants like chloranil.[5] Ensure complete oxidation by monitoring the reaction by UV-Vis spectroscopy.
Problem 3: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product precipitates as a sticky, tar-like solid.Formation of Oligomeric Byproducts: This is common in high-temperature, concentrated reactions like the Adler-Longo method.[3]Employ the Lindsey method, which uses high dilution to disfavor intermolecular polymerization.[3]
Porphyrin Aggregation: Bulky porphyrins can self-aggregate, leading to poor solubility and difficulty in handling.[14][15]Use a solvent system that disrupts π-π stacking. In some cases, temporary protonation with a volatile acid followed by neutralization can help break up aggregates.
Product is difficult to dry completely. Solvent Trapping: Porphyrins can trap solvent molecules within their crystal lattice or amorphous solid structure.

Quantitative Data Summary

The choice of synthetic method significantly affects the yield of bulky substituted porphyrins. The following table summarizes typical yields for different methods.

Synthetic Method Typical Yield Key Advantages Key Disadvantages
Adler-Longo 10-30%[3][9]Simple one-step procedure.Harsh conditions, tar formation, not suitable for sensitive aldehydes.[3][4]
Lindsey 10-60%[3]Milder conditions, higher yields, suitable for a wider range of aldehydes.[4][16]Requires high dilution, large solvent volumes, and expensive oxidants.[3]
Mechanochemistry Comparable to high-temperature syntheses.[1]Room temperature, solvent-free condensation, environmentally friendly.[1]Yields can be lower than optimized solution-based methods.[1]

Experimental Protocols

Key Experiment: Lindsey Synthesis of 5,10,15,20-Tetramesitylporphyrin (TMP)

This protocol is adapted from established Lindsey conditions for sterically hindered porphyrins.

  • Condensation:

    • To a solution of freshly distilled pyrrole (1 eq.) and mesitaldehyde (1 eq.) in a large volume of dry dichloromethane (to achieve a concentration of ~10 mM), add a catalytic amount of trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O).

    • Stir the reaction mixture under an inert atmosphere (N₂) at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Oxidation:

    • To the resulting porphyrinogen solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (0.75 eq.) in dichloromethane.

    • Stir the mixture at room temperature for an additional 1-2 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of triethylamine.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification reactants Pyrrole + Bulky Aldehyde (in CH2Cl2) catalysis Add Acid Catalyst (TFA or BF3·Et2O) reactants->catalysis 1. stirring1 Stir under N2 at Room Temp catalysis->stirring1 2. porphyrinogen Porphyrinogen Intermediate stirring1->porphyrinogen Forms oxidant Add Oxidant (DDQ) porphyrinogen->oxidant 3. stirring2 Stir at Room Temp oxidant->stirring2 4. porphyrin Crude Bulky Porphyrin stirring2->porphyrin Forms workup Aqueous Work-up porphyrin->workup 5. chromatography Column Chromatography workup->chromatography 6. pure_product Pure Bulky Porphyrin chromatography->pure_product 7.

Caption: Workflow for the Lindsey synthesis of bulky substituted porphyrins.

troubleshooting_logic start Low Porphyrin Yield steric_hindrance Is the aldehyde sterically hindered? start->steric_hindrance side_reactions Are there significant side products (tar, oligomers)? start->side_reactions purification_issue Is product lost during purification? start->purification_issue solution1 Increase reaction time/temperature or consider mechanosynthesis. steric_hindrance->solution1 Yes solution2 Switch from Adler-Longo to Lindsey method. Use high dilution. side_reactions->solution2 Yes solution3 Optimize chromatography conditions. Consider recrystallization. purification_issue->solution3 Yes

Caption: Troubleshooting logic for low yields in porphyrin synthesis.

References

Technical Support Center: Adler-Longo Synthesis of Hindered Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Adler-Longo synthesis of hindered porphyrins, specifically focusing on the challenge of low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in the Adler-Longo synthesis of hindered porphyrins?

Low yields in the Adler-Longo synthesis can be attributed to several factors:

  • Formation of By-products: The harsh, high-temperature acidic conditions of the reaction promote the formation of significant amounts of side products. The most common by-product is the corresponding chlorin (B1196114), a partially reduced porphyrin, which can be difficult to separate from the desired porphyrin.[1][2] Additionally, tar-like polymeric materials and other undesired aldehyde-pyrrole oligocondensates are often formed, complicating purification and reducing the overall yield.[3][4]

  • Harsh Reaction Conditions: The use of refluxing propionic or acetic acid (around 141°C) can lead to the decomposition of sensitive aldehydes or the porphyrin product itself.[1][5] These conditions are often not suitable for aldehydes with acid-sensitive functional groups.[1]

  • Reactant Purity: The purity of the starting materials, particularly pyrrole (B145914) and the aldehyde, is crucial. Impurities can interfere with the reaction and contribute to the formation of tars and other by-products. Freshly distilled pyrrole and high-purity aldehyde are recommended for optimal results.

  • Sub-optimal Reaction Parameters: Factors such as reaction time, temperature, and reactant concentrations can significantly impact the yield. Prolonged reaction times do not necessarily improve the yield and can lead to increased degradation and by-product formation.[6][7]

Q2: How can I minimize the formation of chlorin by-products?

Chlorin formation is a common issue that lowers the yield of the desired porphyrin. Here are some strategies to mitigate this:

  • Controlled Oxidation: While the Adler-Longo reaction is typically run open to the atmosphere, allowing air to act as the oxidant, the oxidation of the porphyrinogen (B1241876) intermediate to the porphyrin can be incomplete or lead to side reactions. Some protocols suggest the addition of a mild oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) during the work-up to oxidize any remaining chlorin to the porphyrin.[8]

  • Addition of Metal Salts: The addition of certain metal salts, such as zinc acetate (B1210297), to the reaction mixture has been shown to increase the yield of the metalloporphyrin and decrease the amount of chlorin formed.[2] This is because the metal ion can coordinate with the porphyrin precursor, stabilizing it and promoting its oxidation to the porphyrin.

Q3: What is the recommended purity for the reactants, and how should they be handled?

For the best results in Adler-Longo synthesis, it is critical to use high-purity starting materials.

  • Pyrrole: Pyrrole is prone to auto-oxidation and polymerization, especially when exposed to light and air. It is best to use freshly distilled pyrrole for each reaction. If distillation is not possible, use the highest purity commercially available and store it under an inert atmosphere (nitrogen or argon) in a refrigerator, protected from light.

  • Aldehyde: The aldehyde should also be of high purity. If the aldehyde is a solid, it should be recrystallized if it appears discolored or impure. Liquid aldehydes should be distilled if their purity is questionable.

  • Solvent: The propionic acid or other carboxylic acid used as the solvent should be of reagent grade or better. The presence of water can affect the reaction, so using a dry solvent is preferable.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Very low to no porphyrin product 1. Impure reactants (pyrrole or aldehyde).2. Incorrect reaction temperature or time.3. Use of an aldehyde with acid-sensitive functional groups.1. Purify pyrrole by distillation and aldehyde by recrystallization or distillation.2. Ensure the reaction is refluxing at the correct temperature (approx. 141°C for propionic acid) for the recommended time (typically 30 minutes).[1][6]3. Consider using the milder Lindsey synthesis for sensitive aldehydes.[1][5]
High amount of tar-like residue 1. Impure starting materials.2. Prolonged reaction time.3. High reactant concentrations.1. Use freshly purified reactants.2. Adhere to the recommended reaction time; longer times often lead to more by-products.[6][7]3. While Adler-Longo is a high-concentration synthesis, excessively high concentrations can promote polymerization.
Product is contaminated with chlorin Incomplete oxidation of the porphyrinogen intermediate.1. After the initial reaction, dissolve the crude product in a suitable solvent (e.g., toluene (B28343) or chloroform) and reflux with an oxidizing agent like DDQ to convert the chlorin to porphyrin.[8]2. Consider adding a metal salt like zinc acetate to the initial reaction mixture to promote porphyrin formation.[2]
Difficulty in purifying the porphyrin 1. Presence of significant amounts of tar and other by-products.2. Similar polarities of the porphyrin and some by-products.1. After filtration of the crude product, wash thoroughly with methanol (B129727) and hot water to remove propionic acid and some impurities.[6]2. Column chromatography on silica (B1680970) gel or alumina (B75360) is often necessary. A gradient elution system may be required to separate the porphyrin from closely related impurities.[3]3. In some cases, recrystallization from a solvent mixture like chloroform (B151607)/methanol can yield pure crystals.

Experimental Protocols & Data

Standard Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)

This protocol is a standard example of the Adler-Longo synthesis.

Materials:

  • Propionic acid (reagent grade)

  • Pyrrole (freshly distilled)

  • Benzaldehyde (reagent grade)

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

  • In a separate container, mix equimolar amounts of freshly distilled pyrrole and benzaldehyde.

  • Add the pyrrole-benzaldehyde (B8331489) mixture to the refluxing propionic acid. The solution will rapidly turn dark.

  • Reflux the mixture for 30 minutes.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid thoroughly with methanol to remove residual propionic acid and some impurities.

  • Wash the solid with hot water.

  • Dry the purple crystalline product.

  • Further purification can be achieved by column chromatography on silica gel, typically using a mixture of chloroform and hexane (B92381) as the eluent.

Yield Comparison: Adler-Longo vs. Lindsey Synthesis for Hindered Porphyrins
PorphyrinSynthesis MethodTypical Yield (%)Reference(s)
meso-Tetraphenylporphyrin (TPP)Adler-Longo10 - 30[3][5]
meso-Tetraphenylporphyrin (TPP)Lindsey10 - 60[5]
Hindered Porphyrins (general)Adler-LongoOften < 10[9]
Hindered Porphyrins (general)Lindsey30 - 40[10]

Visualizing the Workflow and Chemical Pathway

Adler-Longo Synthesis Workflow

AdlerLongoWorkflow Reactants Pyrrole + Aldehyde (High Purity) Reaction Reflux in Propionic Acid (~141°C, 30 min) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Methanol and Hot Water Filtration->Washing Drying Dry Product Washing->Drying Purification Column Chromatography (Silica Gel) Drying->Purification FinalProduct Pure Hindered Porphyrin Purification->FinalProduct

Caption: A typical experimental workflow for the Adler-Longo synthesis of hindered porphyrins.

Simplified Adler-Longo Chemical Pathway

AdlerLongoPathway cluster_reactants Reactants Pyrrole 4 Pyrrole Condensation Acid-Catalyzed Condensation (Propionic Acid, Δ) Pyrrole->Condensation Aldehyde 4 Aldehyde Aldehyde->Condensation Porphyrinogen Porphyrinogen (Unstable Intermediate) Condensation->Porphyrinogen Byproducts By-products (Chlorin, Tar) Condensation->Byproducts Oxidation Oxidation (Air, O2) Porphyrinogen->Oxidation Porphyrinogen->Byproducts Porphyrin Hindered Porphyrin Oxidation->Porphyrin

Caption: A simplified representation of the chemical transformations in the Adler-Longo synthesis.

References

Technical Support Center: Synthesis of Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetramesitylporphyrin (TMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound (TMP) synthesis?

The most common side product in the synthesis of this compound (TMP) is the corresponding chlorin (B1196114), tetramesitylchlorin. Chlorins are porphyrin analogues where one of the pyrrole (B145914) double bonds is reduced. This side product arises from the incomplete oxidation of the porphyrinogen (B1241876) intermediate during the synthesis. Due to the steric hindrance of the mesityl groups, the cyclization and subsequent oxidation steps can be less efficient compared to the synthesis of less hindered porphyrins like tetraphenylporphyrin (B126558) (TPP), leading to a higher propensity for chlorin formation. Other potential side products include unreacted starting materials and oligomeric pyrrole chains.

Q2: How can I distinguish between this compound (TMP) and the tetramesitylchlorin side product?

The desired this compound and the tetramesitylchlorin byproduct can be distinguished using UV-Vis and 1H NMR spectroscopy.

  • UV-Vis Spectroscopy: TMP exhibits a characteristic sharp Soret band around 418 nm and four weaker Q-bands in the 500-700 nm region. The chlorin side product will have a red-shifted Soret band and, most notably, a significantly more intense Q-band around 650 nm, which is characteristic of the reduced porphyrin macrocycle.

  • 1H NMR Spectroscopy: In the 1H NMR spectrum, the β-pyrrolic protons of the symmetrical TMP will show a sharp singlet at around 8.6 ppm. In the spectrum of the chlorin, the reduced pyrrole ring breaks the symmetry of the molecule. This results in a more complex splitting pattern for the β-pyrrolic protons. Additionally, new signals will appear in the aliphatic region (around 4.0-5.0 ppm) corresponding to the protons on the saturated pyrrole ring of the chlorin.

Q3: What are the key challenges in synthesizing this compound (TMP)?

The primary challenge in synthesizing TMP is the steric hindrance imposed by the four mesityl groups at the meso positions of the porphyrin ring. This steric bulk can lead to:

  • Low yields: The condensation reaction between mesitaldehyde and pyrrole to form the porphyrinogen intermediate is often slow and inefficient.

  • Increased side product formation: The steric hindrance makes the final oxidation step to the aromatic porphyrin more difficult, often resulting in a higher proportion of the partially oxidized chlorin side product.

  • Difficult purification: The similar polarities of TMP and its chlorin side product can make chromatographic separation challenging.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Conditions: Standard Lindsey or Adler-Longo conditions are often not ideal for sterically hindered aldehydes like mesitaldehyde. Higher temperatures can promote side reactions and decomposition.1. Utilize an Optimized Lindsey Protocol: Employ a two-step, one-flask reaction at room temperature. The condensation of mesitaldehyde and pyrrole should be carried out in a high-purity, dry solvent like dichloromethane (B109758) (CH2Cl2) with a suitable acid catalyst (e.g., BF3·OEt2 or trifluoroacetic acid - TFA). The subsequent oxidation of the porphyrinogen should be performed with a mild oxidant like p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). An improved synthesis by Lindsey and coworkers reported a 29% yield for TMP using room temperature conditions.
2. Impure Reagents: Impurities in pyrrole or mesitaldehyde can inhibit the reaction and lead to the formation of unwanted byproducts.2. Purify Reagents: Pyrrole should be freshly distilled before use. Mesitaldehyde should be of high purity.
3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of linear polypyrrolic oligomers.3. Ensure Correct Stoichiometry: Use an equimolar ratio of mesitaldehyde and pyrrole for the condensation reaction.
High Contamination with Tetramesitylchlorin 1. Incomplete Oxidation: The porphyrinogen intermediate is not fully oxidized to the porphyrin.1. Optimize Oxidation Step: Ensure a sufficient amount of a suitable oxidant (e.g., p-chloranil or DDQ) is used. The oxidation reaction time may need to be extended. Gentle aeration of the reaction mixture during oxidation can sometimes be beneficial.
2. Inappropriate Oxidant: A weak oxidant may not be effective in converting the sterically hindered porphyrinogen to the porphyrin.2. Select an Appropriate Oxidant: DDQ is generally a more potent oxidant than p-chloranil and may be more effective for the oxidation of tetramesitylporphyrinogen.
Difficulty in Purifying TMP from Chlorin 1. Similar Polarity: TMP and its corresponding chlorin have very similar polarities, making them difficult to separate by standard column chromatography.1. Optimize Chromatographic Conditions: Use a high-quality silica (B1680970) gel with a non-polar eluent system (e.g., a gradient of dichloromethane in hexanes). A longer column and slow elution can improve separation. Repeated chromatography may be necessary.
2. Co-crystallization: The product and side product may co-crystallize, making purification by recrystallization ineffective.2. Purify Before Crystallization: Ensure the product is pure by chromatography before attempting recrystallization.

Experimental Protocols

Optimized Lindsey Synthesis of this compound (TMP)

This protocol is based on the improved synthesis developed by Lindsey and coworkers, which is tailored for sterically hindered porphyrins.

Materials:

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde)

  • Pyrrole (freshly distilled)

  • Dichloromethane (CH2Cl2), high purity, dry

  • Boron trifluoride etherate (BF3·OEt2) or Trifluoroacetic acid (TFA)

  • p-Chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane for chromatography

Procedure:

  • Condensation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve mesitaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in dry dichloromethane to a final concentration of 10 mM.

  • Add the acid catalyst (e.g., BF3·OEt2, ~0.1 equivalents, or TFA, ~0.5 equivalents) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature in the dark for 1-2 hours. The progress of the porphyrinogen formation can be monitored by the disappearance of the aldehyde spot on TLC.

  • Oxidation: Once the condensation is complete, add the oxidant (p-chloranil or DDQ, ~3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 1-3 hours, open to the air (or with gentle aeration). The solution will turn a deep purple color.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a few drops of triethylamine.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with dichloromethane).

    • The first major colored band is typically the desired this compound. A slightly more polar, often greenish-purple band, is the tetramesitylchlorin.

    • Collect the fractions containing the pure TMP (as determined by TLC and UV-Vis spectroscopy) and evaporate the solvent to yield a purple solid.

Visualizations

Reaction_Pathway Reactants Mesitaldehyde + Pyrrole Porphyrinogen Tetramesitylporphyrinogen (Unstable Intermediate) Reactants->Porphyrinogen Acid Catalyst (e.g., BF3·OEt2) TMP This compound (TMP) (Desired Product) Porphyrinogen->TMP Complete Oxidation (e.g., DDQ) Chlorin Tetramesitylchlorin (Side Product) Porphyrinogen->Chlorin Incomplete Oxidation

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Start TMP Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity High Chlorin Contamination? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Use optimized Lindsey protocol - Purify reagents - Check stoichiometry CheckYield->OptimizeConditions Yes OptimizeOxidation Optimize Oxidation: - Increase oxidant amount - Extend reaction time - Use stronger oxidant (DDQ) CheckPurity->OptimizeOxidation Yes Purification Purification by Column Chromatography CheckPurity->Purification No OptimizeConditions->Start OptimizeOxidation->Purification Success Pure TMP Purification->Success

Caption: Troubleshooting workflow for TMP synthesis.

Technical Support Center: Optimizing Solvent Systems for Porphyrin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for porphyrin crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when crystallizing porphyrins?

A1: The most frequent challenges in porphyrin crystallization include:

  • Poor crystal quality: Crystals may be small, clustered, or have defects.

  • No crystal formation: The porphyrin may remain in solution or form an amorphous solid.

  • "Oiling out": The compound separates as a liquid phase instead of forming crystals. This can occur if the porphyrin's melting point is low or if there are significant impurities.[1]

  • Formation of by-product crystals: Sometimes, an insoluble by-product from the synthesis reaction may crystallize instead of the desired porphyrin product.[2]

Q2: How do I choose a starting solvent system for my porphyrin?

A2: The ideal solvent is one in which your porphyrin is sparingly soluble.[3] A common strategy is to use a binary solvent system consisting of a "good" solvent in which the porphyrin is soluble, and a "bad" or "anti-solvent" in which it is insoluble.[4]

  • Good solvents for many porphyrins include dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), and dimethylformamide (DMF).[2][5]

  • Anti-solvents are typically more polar or non-polar extremes, depending on the good solvent. For example, if your porphyrin is dissolved in DCM, a non-polar anti-solvent like hexane (B92381) could be used. For porphyrins in more polar good solvents, a non-polar anti-solvent might also be effective.

Start by testing the solubility of your porphyrin in a range of solvents to identify suitable "good" and "bad" options.

Q3: My porphyrin is not crystallizing. What are the first troubleshooting steps?

A3: If no crystals form, consider the following initial steps:[1]

  • Induce nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites.

    • Seeding: Add a tiny crystal of the same porphyrin (if available) to the solution to act as a template for growth.

  • Increase supersaturation:

    • If you suspect too much solvent was used, slowly evaporate some of it to increase the concentration of the porphyrin.[1] You can return the solution to a heat source to boil off a portion of the solvent before allowing it to cool again.[1]

  • Re-evaluate your solvent system: The initial solvent choice may not be optimal. Consider trying a different "good" and "anti-solvent" combination.

Q4: My experiment resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" can be addressed by:[1]

  • Re-dissolving and diluting: Heat the solution to re-dissolve the oil, then add more of the "good" solvent to dilute the solution before attempting to crystallize again.

  • Slowing down the crystallization: Rapid changes in solvent environment or temperature can promote oiling. Try a slower cooling rate or a slower diffusion method.

  • Using a different solvent system: The interaction between your porphyrin and the current solvent system may be unfavorable for crystallization.

Troubleshooting Guides

Guide 1: Improving Crystal Quality

If you are obtaining crystals, but they are of poor quality (e.g., small, needle-like, or aggregated), the following strategies can help improve them:

  • Utilize Organic Modifiers: Adding small amounts of a third solvent (an organic modifier) can sometimes improve crystal quality without being incorporated into the crystal structure.[6][7]

  • Gel Crystallization: This method can yield higher quality crystals by slowing down diffusion and convection.[6][7] It is particularly useful for challenging crystallizations.[6][7]

  • Surfactant-Assisted Crystallization: The introduction of surfactants can mediate the crystallization process, leading to well-defined nanocrystals with good crystallinity.[8] This is considered a non-classical crystallization method.[8]

Guide 2: Selecting the Right Crystallization Technique

The choice of crystallization technique is crucial. Here are some common methods and their applications:

  • Slow Evaporation: This is a simple method where the "good" solvent is slowly evaporated, increasing the porphyrin concentration and leading to crystallization. It is best suited for less volatile solvents to ensure the process is slow.[3]

  • Vapor Diffusion: A solution of the porphyrin in a "good" solvent is placed in a sealed container with a larger reservoir of the "bad" (and more volatile) solvent. The vapor from the "bad" solvent slowly diffuses into the porphyrin solution, causing crystallization.[3] This is often the best method when you only have a small amount of your compound.[3]

  • Liquid-Liquid (or Layering) Diffusion: A solution of the porphyrin in a denser "good" solvent is carefully layered at the bottom of a narrow tube, and a less dense "bad" solvent is layered on top. Crystals form at the interface as the solvents slowly mix.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization
  • Dissolve your porphyrin in a minimal amount of a "good" solvent (e.g., CHCl3 or DCM) in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).

  • Add a larger volume of a "bad" solvent (e.g., hexane or methanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed.

  • Monitor for crystal growth over several hours to days.

Protocol 2: Liquid-Liquid Diffusion Crystallization
  • Dissolve your porphyrin in a small amount of a dense "good" solvent (e.g., chloroform).

  • Using a pipette, carefully add this solution to the bottom of a narrow test tube or NMR tube.

  • Slowly and carefully, add a less dense "bad" solvent (e.g., hexane) on top of the porphyrin solution, ensuring minimal mixing at the interface.

  • Seal the tube and allow it to stand undisturbed.

  • Crystals should form at the interface of the two solvents.

Data Presentation

Table 1: Example Solvent Systems for Porphyrin Crystallization

Porphyrin Type"Good" Solvent(s)"Anti-Solvent(s)"TechniqueReference
Tetraphenylporphyrin (TPP)Dichloromethane (DCM), Tetrahydrofuran (THF)-Single-solvent evaporation[9]
Cationic PorphyrinsAqueous solutionsOrganic modifiers (e.g., various organic solvents)Vapor diffusion, Gel crystallization[6][7]
Meso-substituted PorphyrinsChloroform (CHCl3)Cyclohexane, Methanol, AcetonitrileDrop-cast film formation leading to aggregates[4]
Fullerene-Porphyrin Co-crystalsp-Xylene, Benzene, Toluene-Co-crystallization[10]
General PorphyrinsDimethylformamide (DMF)Water/Methanol mixtureReflux followed by crystallization[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_outcome Outcome & Analysis cluster_troubleshooting Troubleshooting start Start with Purified Porphyrin solubility Solubility Screening start->solubility choose_method Choose Method: - Vapor Diffusion - Layering - Slow Evaporation solubility->choose_method setup Set up Experiment choose_method->setup outcome Crystals Formed? setup->outcome crystals High-Quality Crystals outcome->crystals Yes poor_crystals Poor-Quality Crystals outcome->poor_crystals Yes, but poor no_crystals No Crystals / Oil outcome->no_crystals No end End crystals->end Proceed to Analysis troubleshoot Optimize: - Adjust solvent ratio - Change temperature - Try additives poor_crystals->troubleshoot no_crystals->troubleshoot troubleshoot->choose_method

Caption: Experimental workflow for porphyrin crystallization.

troubleshooting_logic cluster_no_crystals No Crystals or Oiling Out cluster_poor_crystals Poor Crystal Quality start Problem Encountered check_concentration Is concentration too low? start->check_concentration check_rate Is crystallization too fast? start->check_rate check_nucleation Are there nucleation sites? check_concentration->check_nucleation Yes action_concentrate Action: Evaporate some solvent check_concentration->action_concentrate Yes check_solvent Is solvent system appropriate? check_nucleation->check_solvent No action_scratch Action: Scratch flask or add seed crystal check_nucleation->action_scratch No action_change_solvent Action: Try a new solvent system check_solvent->action_change_solvent No check_purity Is the compound pure enough? check_rate->check_purity Yes action_slow_down Action: Slow down diffusion/evaporation (e.g., lower temp) check_rate->action_slow_down Yes action_purify Action: Further purify the porphyrin check_purity->action_purify No check_additives Consider additives? action_additives Action: Try gel crystallization or organic modifiers check_additives->action_additives Yes

Caption: Troubleshooting logic for common crystallization issues.

References

Validation & Comparative

A Comparative Electrochemical Analysis of Tetraphenylporphyrin (TPP) and Tetramesitylporphyrin (TMP) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Redox Properties of Two Key Porphyrin Ligands

In the realm of bioinorganic chemistry and drug development, metalloporphyrins are of paramount importance due to their diverse applications, from catalysis to therapeutic agents. The electrochemical behavior of these complexes is a critical determinant of their functional efficacy. This guide provides an objective comparison of the electrochemical properties of two widely studied synthetic porphyrins: 5,10,15,20-tetraphenylporphyrin (TPP) and 5,10,15,20-tetramesitylporphyrin (TMP), when complexed with various metal ions. This analysis is supported by experimental data from cyclic voltammetry studies, offering insights into how peripheral substitutions on the porphyrin macrocycle influence their redox potentials.

Executive Summary

The primary distinction between TPP and TMP lies in the substituents at the meso-positions of the porphyrin ring. TPP possesses phenyl groups, which are relatively planar, while TMP features bulkier mesityl (2,4,6-trimethylphenyl) groups. This steric hindrance in TMP complexes forces the mesityl groups to adopt a nearly perpendicular orientation relative to the porphyrin plane. This structural difference significantly impacts the electronic properties and, consequently, the electrochemical behavior of the corresponding metal complexes. Generally, the electron-donating nature of the methyl groups on the mesityl rings in TMP makes the porphyrin ring easier to oxidize and harder to reduce compared to the corresponding TPP complexes.

Quantitative Electrochemical Data

The following table summarizes the half-wave potentials (E½) for the first ring oxidation and reduction of various TPP and TMP metal complexes, as determined by cyclic voltammetry. All potentials are reported in volts (V) versus a reference electrode, and the specific experimental conditions are detailed in the subsequent section.

Metal ComplexFirst Ring Oxidation (E½, V)First Ring Reduction (E½, V)
Cobalt (Co)
Co(TPP)Data not available in a directly comparable formatData not available in a directly comparable format
Co(TMP)Data not available in a directly comparable formatData not available in a directly comparable format
Nickel (Ni)
Ni(TPP)Data not available in a directly comparable formatData not available in a directly comparable format
Ni(TMP)Data not available in a directly comparable formatData not available in a directly comparable format
Zinc (Zn)
Zn(TPP)~0.8 - 0.9~-1.2 to -1.3
Zn(TMPP)*0.82-1.38

*Note: Data for Zn(TMPP) (meso-tetrakis(4-methoxyphenyl)porphyrin) is presented as a close structural analog to Zn(TMP) due to the limited availability of directly comparable Zn(TMP) data under identical conditions.[1] The methoxy (B1213986) groups, like the methyl groups in TMP, are electron-donating. Qualitative studies indicate that for a given metal center, the oxidation potential of the TPP complex is generally more positive than that of the corresponding TMP complex. For instance, the oxidation potential of Ni(TPP) is more positive than that of Fe(TPP), while Co(TPP) exhibits a more negative oxidation potential.[2]

Discussion of Electrochemical Behavior

The electrochemical data, though not exhaustive in a single comparative study, reveal a consistent trend. The bulky mesityl groups of the TMP ligand introduce significant steric strain, leading to a distortion of the porphyrin macrocycle from planarity. This non-planar conformation, coupled with the inductive effect of the electron-donating methyl groups on the mesityl rings, has a pronounced impact on the frontier molecular orbitals of the porphyrin.

Specifically, the highest occupied molecular orbital (HOMO) is destabilized (raised in energy), making the removal of an electron (oxidation) easier. Conversely, the lowest unoccupied molecular orbital (LUMO) is also affected, leading to a more negative reduction potential, making the addition of an electron (reduction) more difficult. Therefore, TMP metal complexes are generally easier to oxidize and harder to reduce than their TPP counterparts.[3] This trend is crucial for applications where fine-tuning of the redox potential is required, such as in the design of catalysts for redox reactions or in the development of redox-active drug delivery systems.

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical analysis of TPP and TMP metal complexes using cyclic voltammetry, based on common practices reported in the literature.[4][5]

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Solvent: Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), or other suitable non-aqueous solvent, freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

  • Analyte: 1-2 mM solution of the TPP or TMP metal complex.

  • Inert Gas: High-purity nitrogen or argon.

2. Procedure:

  • The electrochemical cell is assembled with the working, reference, and counter electrodes.

  • The analyte solution is prepared by dissolving the metalloporphyrin in the chosen solvent containing the supporting electrolyte.

  • The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • The potential window is chosen to encompass the redox processes of interest.

  • The half-wave potentials (E½) are determined as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis P1 Dissolve Metalloporphyrin in Solvent + Electrolyte P2 Purge with Inert Gas (N2 or Ar) P1->P2 Deoxygenation M1 Assemble 3-Electrode Cell M2 Run Cyclic Voltammetry M1->M2 Apply Potential Sweep A1 Record Voltammogram M2->A1 Measure Current Response A2 Determine Half-Wave Potentials (E½) A1->A2 Analyze Peaks

Figure 1. Experimental workflow for cyclic voltammetry of metalloporphyrins.

Steric_Effect_Comparison cluster_TPP TPP Properties cluster_TMP TMP Properties TPP M(TPP) TPP_sterics Less Steric Hindrance TPP->TPP_sterics TMP M(TMP) TMP_sterics Greater Steric Hindrance TMP->TMP_sterics TPP_structure More Planar Porphyrin Ring TPP_sterics->TPP_structure TPP_redox Harder to Oxidize Easier to Reduce TPP_structure->TPP_redox Leads to TMP_structure Distorted (Non-Planar) Porphyrin Ring TMP_sterics->TMP_structure TMP_redox Easier to Oxidize Harder to Reduce TMP_structure->TMP_redox Leads to

Figure 2. Conceptual comparison of the steric effects on the electrochemical properties of TPP and TMP metal complexes.

References

Unraveling the Electronic Landscape of Porphyrins: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the electronic structures of tetramesitylporphyrin and other key meso-substituted porphyrins, supported by Density Functional Theory (DFT) calculations, provides valuable insights for researchers in materials science, catalysis, and drug development. This guide offers an objective analysis of their performance, presenting quantitative data, experimental protocols, and a visual workflow of the computational methodology.

The unique electronic properties of porphyrins, arising from their highly conjugated macrocyclic structure, make them versatile candidates for a wide range of applications. The nature of the substituents at the meso-positions plays a crucial role in tuning these properties, particularly the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, stability, and optical properties.[1]

This guide focuses on a comparative analysis of the electronic structure of this compound (TMP) alongside its parent compound, tetraphenylporphyrin (B126558) (TPP), and two derivatives featuring strong electron-donating (tetrakis(4-methoxyphenyl)porphyrin, TMeOPP) and electron-withdrawing (tetrakis(pentafluorophenyl)porphyrin, TPFPP) groups. This comparison highlights the impact of steric hindrance and electronic effects on the frontier orbital energies.

Comparative Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules. The following table summarizes the calculated HOMO energies, LUMO energies, and HOMO-LUMO gaps for the selected porphyrins. These values are typically obtained using the B3LYP functional with a 6-31G* basis set, a widely adopted methodology for porphyrin systems.[2][3]

Porphyrin DerivativeSubstituent NatureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Tetraphenylporphyrin (TPP)Neutral-5.98-2.873.11
This compound (TMP)Weakly Electron-Donating / Sterically Hindered-5.85-2.803.05
Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP)Strong Electron-Donating-5.67-2.712.96
Tetrakis(pentafluorophenyl)porphyrin (TPFPP)Strong Electron-Withdrawing-6.45-3.433.02

Key Observations:

  • Electron-Donating Groups: The methoxy (B1213986) groups in TMeOPP are electron-donating, leading to a destabilization (increase in energy) of both the HOMO and LUMO levels compared to TPP. This results in a smaller HOMO-LUMO gap.

  • Electron-Withdrawing Groups: Conversely, the highly electronegative fluorine atoms in TPFPP act as strong electron-withdrawing groups, causing a significant stabilization (decrease in energy) of both the HOMO and LUMO.[4][5][6]

  • Steric Effects of Mesityl Groups: The mesityl groups in TMP are weakly electron-donating due to hyperconjugation. However, their primary influence is steric hindrance, which forces the phenyl rings to be nearly perpendicular to the porphyrin plane. This reduces the electronic communication between the phenyl groups and the porphyrin macrocycle, resulting in HOMO and LUMO energies that are only slightly higher than those of TPP. The HOMO-LUMO gap of TMP is therefore very similar to that of TPP.[7]

Experimental Protocol: DFT Calculations

The following protocol outlines a typical methodology for performing DFT calculations to determine the electronic structure of porphyrin derivatives.

  • Molecular Structure Optimization: The initial geometry of the porphyrin molecule is built and then optimized to find its most stable conformation. This is typically achieved using a gradient-based optimization algorithm with a specified level of theory, such as the B3LYP functional and the 6-31G* basis set.[1][8]

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Analysis of Electronic Properties: The output of the single-point energy calculation provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated by taking the difference between them.

Workflow for DFT Calculation of Porphyrin Electronic Structure

The following diagram illustrates the logical flow of a typical DFT calculation for determining the electronic structure of a porphyrin molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (e.g., this compound) comp_params Select Computational Parameters (Functional: B3LYP, Basis Set: 6-31G*) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min spe_calc Single-Point Energy Calculation extract_energies Extract Orbital Energies (HOMO, LUMO) spe_calc->extract_energies verify_min->spe_calc If Minimum calc_gap Calculate HOMO-LUMO Gap extract_energies->calc_gap analyze_orbitals Analyze Molecular Orbitals extract_energies->analyze_orbitals

Caption: Workflow of a DFT calculation for porphyrin electronic structure.

References

A Comparative Guide to the Catalytic Activity of Tetramesitylporphyrin and Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of two widely studied synthetic porphyrins: 5,10,15,20-tetramesitylporphyrin (TMP) and 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP). The catalytic activity of their iron(III) and manganese(III) complexes in key oxidation reactions—alkene epoxidation and alkane hydroxylation—is reviewed, supported by experimental data from peer-reviewed literature. This guide aims to assist researchers in selecting the appropriate catalyst for their specific applications.

Introduction to Porphyrin Catalysts

Porphyrins are a class of macrocyclic organic compounds that play a crucial role in various biological processes, most notably as the core of heme in hemoglobin and cytochromes. Synthetic porphyrins, such as TMP and OEP, have garnered significant attention as versatile ligands in coordination chemistry and catalysis. Their ability to chelate a wide range of metal ions allows for the fine-tuning of their electronic and steric properties, making them excellent catalysts for a variety of organic transformations.

Tetramesitylporphyrin (TMP) is a sterically hindered porphyrin with four bulky mesityl (2,4,6-trimethylphenyl) groups at its meso positions. These bulky substituents provide a protective environment around the metal center, enhancing the catalyst's stability and influencing its selectivity.

Octaethylporphyrin (OEP) , in contrast, is substituted at the β-pyrrolic positions with eight ethyl groups. This substitution pattern results in a more planar and less sterically encumbered macrocycle compared to TMP.

This guide focuses on the catalytic performance of the iron(III) chloride (Fe(III)Cl) and manganese(III) chloride (Mn(III)Cl) complexes of both TMP and OEP.

Data Presentation: Catalytic Performance in Oxidation Reactions

The catalytic efficacy of metalloporphyrins is often evaluated in oxidation reactions, such as the epoxidation of alkenes and the hydroxylation of alkanes. These reactions are fundamental in organic synthesis and are biomimetic of the function of cytochrome P450 enzymes.

Alkene Epoxidation: Styrene (B11656) as a Model Substrate

The epoxidation of styrene to styrene oxide is a common benchmark reaction to assess the activity of oxidation catalysts. The following table summarizes the performance of iron(III) porphyrin complexes in this reaction.

CatalystOxidantSolventSubstrate Conversion (%)Epoxide Selectivity (%)Turnover Number (TON)Reference
Fe(TMP)Cl O₂DMF-89-[1]
Fe(OEP)Cl O₂----No direct comparative data found
Fe-MIL-101AirCH₃CN87.254.4-[2][3]
Fe(Cr)-MIL-101AirCH₃CN65.537.7-[3]
Alkane Hydroxylation: Cyclohexane (B81311) as a Model Substrate

The selective oxidation of C-H bonds in alkanes is a challenging yet highly valuable transformation. The hydroxylation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is a key industrial process. The table below presents data for manganese(III) porphyrin catalysts in this reaction.

CatalystOxidantAdditiveSubstrate Conversion (%)Product Yield (%) (Alcohol/Ketone)Turnover Number (TON)Reference
Mn(TMP) derivative PhI(OAc)₂--65 (86% selectivity for alcohol)-[4]
Mn(OEP) derivative PhIOImidazole (B134444)---No direct comparative data found
Mn(III) porphyrinsPhIO / PhI(OAc)₂Imidazole/Water-up to 70 (alcohol)-[5][6]
Mn(III)(Salen)CltBuOOH-10.24.2 / 6.0-[7]

Note: The available literature often reports on derivatives of TMP and OEP or uses different reaction conditions, making a direct one-to-one comparison challenging. The provided data is collated from various sources to give a representative overview.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic results. The following sections provide general protocols for the synthesis of the catalysts and the execution of the catalytic reactions based on literature procedures.

Synthesis of Chloro(5,10,15,20-tetramesitylporphyrinato)iron(III) [Fe(TMP)Cl]

This procedure is adapted from established methods for the synthesis of iron porphyrins.[8][9]

  • Free-Base Porphyrin Synthesis: 5,10,15,20-Tetramesitylporphyrin (H₂TMP) is synthesized via the Lindsey condensation of pyrrole (B145914) and mesitaldehyde.

  • Metal Insertion:

    • H₂TMP is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

    • An excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is added to the solution.

    • The mixture is heated at reflux for several hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of the metalloporphyrin Soret band.

    • After completion, the solvent is removed under reduced pressure.

    • The crude product is purified by chromatography on silica (B1680970) gel to yield the Fe(TMP)Cl complex.

Synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) [Fe(OEP)Cl]

The synthesis of Fe(OEP)Cl follows a similar procedure to that of Fe(TMP)Cl.[10][11][12][13]

  • Free-Base Porphyrin Synthesis: 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP) can be synthesized from 3,4-diethylpyrrole.[11]

  • Metal Insertion:

    • H₂OEP is dissolved in a solvent like DMF or chloroform.

    • An excess of FeCl₂·4H₂O is added.

    • The reaction mixture is heated to reflux and monitored by UV-Vis spectroscopy.

    • Upon completion, the solvent is evaporated, and the product is purified by chromatography to afford Fe(OEP)Cl.

General Protocol for Catalytic Alkene Epoxidation

The following is a general procedure for the epoxidation of styrene using an iron porphyrin catalyst.

  • Reaction Setup: To a solution of the iron porphyrin catalyst (e.g., Fe(TMP)Cl or Fe(OEP)Cl) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), the alkene substrate (styrene) is added.

  • Initiation: The reaction is initiated by the addition of an oxidant (e.g., iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), or molecular oxygen with a co-reductant).

  • Reaction Monitoring: The reaction is stirred at a specific temperature and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the substrate and the formation of the epoxide.

  • Work-up and Analysis: Upon completion, the reaction mixture is filtered to remove the catalyst (if heterogeneous) or subjected to a work-up procedure to separate the products. The product yields and selectivities are determined by GC analysis using an internal standard.

General Protocol for Catalytic Alkane Hydroxylation

This protocol outlines a general method for the hydroxylation of cyclohexane catalyzed by a manganese porphyrin.

  • Reaction Setup: The manganese porphyrin catalyst (e.g., a derivative of Mn(TMP)Cl or Mn(OEP)Cl) is dissolved in a solvent mixture (e.g., dichloromethane/acetonitrile). The alkane substrate (cyclohexane) and, if required, an axial ligand such as imidazole are added.

  • Initiation: The reaction is started by the dropwise addition of an oxidant (e.g., PhIO or hydrogen peroxide).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by GC to follow the consumption of the alkane and the formation of cyclohexanol and cyclohexanone.

  • Work-up and Analysis: After the reaction is complete, the mixture is quenched and extracted. The organic layer is analyzed by GC to quantify the products and determine the catalyst's turnover number and selectivity.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Catalyst Synthesis and Catalytic Testing

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Porphyrin Precursor Porphyrin Precursor Synthesis Reaction Synthesis Reaction Porphyrin Precursor->Synthesis Reaction Metal Salt Metal Salt Metal Salt->Synthesis Reaction Purification Purification Synthesis Reaction->Purification Characterization Characterization Purification->Characterization Metalloporphyrin Catalyst Metalloporphyrin Catalyst Characterization->Metalloporphyrin Catalyst Catalytic Reaction Catalytic Reaction Metalloporphyrin Catalyst->Catalytic Reaction Substrate Substrate Substrate->Catalytic Reaction Oxidant Oxidant Oxidant->Catalytic Reaction Product Analysis Product Analysis Catalytic Reaction->Product Analysis Results Results Product Analysis->Results

Caption: General workflow for metalloporphyrin synthesis and catalytic testing.

Catalytic Cycle for Porphyrin-Catalyzed Oxidation

catalytic_cycle cluster_products Products M_III M(III)P M_V_O O=M(V)P M_III->M_V_O Oxidant M_IV_OH HO-M(IV)P M_V_O->M_IV_OH Substrate (RH) M_IV_OH->M_III Substrate Radical (R.) Product Oxidized Product (ROH) M_IV_OH->Product

Caption: Simplified catalytic cycle for oxidation by a metalloporphyrin.

Discussion and Conclusion

The catalytic activity of metalloporphyrins is intricately linked to both the electronic nature of the metal center and the steric and electronic properties of the porphyrin ligand.

This compound (TMP) complexes, with their bulky mesityl groups, create a sterically hindered environment around the metal center. This can lead to shape-selective catalysis, favoring the oxidation of less hindered positions on a substrate. The steric bulk also protects the porphyrin macrocycle from oxidative degradation, often resulting in more robust and long-lived catalysts.

Octaethylporphyrin (OEP) complexes are less sterically demanding. This can allow for easier access of substrates to the active metal center, potentially leading to higher reaction rates for unhindered substrates. However, the lack of steric protection can also make the OEP macrocycle more susceptible to oxidative degradation, which may result in lower catalyst stability and turnover numbers over extended reaction times.

The available data, while not always from direct comparative studies, suggests that the choice between TMP and OEP as a catalyst ligand depends on the specific requirements of the reaction. For reactions where high stability and selectivity are paramount, the sterically hindered TMP framework may be advantageous. Conversely, for reactions involving small substrates where high activity is the primary goal, the less encumbered OEP ligand could be a suitable choice.

References

A Comparative Guide to Validating ¹³C NMR Assignments of Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the ¹³C NMR assignments of tetramesitylporphyrin (H₂TMP). Given the challenges in isolating and assigning the ¹³C NMR spectra of complex macrocycles, this document outlines a methodology combining experimental data from a closely related analogue, tetraphenylporphyrin (B126558) (H₂TPP), with computational prediction methods.

Data Presentation: Comparative ¹³C NMR Chemical Shifts

Validating the ¹³C NMR assignments for H₂TMP can be effectively achieved by comparing its expected chemical shifts with the experimentally determined values for the well-characterized H₂TPP. The primary difference lies in the substituent effects of the mesityl groups (2,4,6-trimethylphenyl) in H₂TMP versus the phenyl groups in H₂TPP. The table below summarizes the experimental ¹³C NMR data for H₂TPP and provides a basis for predicting the shifts in H₂TMP.

Carbon Assignment Tetraphenylporphyrin (H₂TPP)¹ Experimental Chemical Shift (δ, ppm) in CDCl₃This compound (H₂TMP) Predicted Chemical Shift Range (δ, ppm)Justification for Predicted Shift
α-Pyrrole~145145-150The electronic environment of the pyrrole (B145914) carbons directly attached to the nitrogen is less affected by the remote methyl groups on the mesityl ring.
β-Pyrrole~131.5[1]130-135Minimal change is expected as these positions are relatively distant from the mesityl substituents.
Meso-Carbon~120.18[1]118-122The steric bulk of the ortho-methyl groups on the mesityl rings may cause a slight upfield or downfield shift due to changes in dihedral angle and electronic effects.
C-1' (Mesityl)~142.20 (Phenyl C-1)[1]138-142The carbon atom of the mesityl group directly attached to the porphyrin core will experience steric and electronic effects from the ortho-methyl groups, likely resulting in a slightly different chemical shift compared to the unsubstituted phenyl ring.
C-2', C-6' (Mesityl)~134.60 (Phenyl C-2, C-6)[1]135-140These carbons are substituted with methyl groups, which will cause a significant downfield shift.
C-3', C-5' (Mesityl)~126.73 (Phenyl C-3, C-5)[1]125-130These carbons are meta to the porphyrin and ortho to a methyl group, leading to a predictable shift based on additivity rules.
C-4' (Mesityl)~127.75 (Phenyl C-4)[1]135-140This carbon is para to the porphyrin and substituted with a methyl group, resulting in a downfield shift.
o-Methyl-20-25Characteristic chemical shift for methyl groups attached to an aromatic ring.
p-Methyl-20-25Characteristic chemical shift for methyl groups attached to an aromatic ring.

¹Note: Experimental values for H₂TPP are sourced from publicly available data and may vary slightly depending on experimental conditions.

Experimental Protocols

A general protocol for acquiring high-quality ¹³C NMR spectra of porphyrins is outlined below. This protocol can be adapted for the specific instrumentation and sample characteristics.

Sample Preparation:

  • Dissolution: Dissolve approximately 10-20 mg of the porphyrin sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for porphyrins due to its good dissolving power and relatively clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 100 MHz for ¹³C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is required, typically ranging from 1,024 to 10,248 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected chemical shift range of porphyrins.

  • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the validation of ¹³C NMR assignments for this compound, incorporating both experimental and computational approaches.

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Validation exp_synthesis Synthesis & Purification of H₂TMP exp_nmr ¹³C NMR Data Acquisition exp_synthesis->exp_nmr exp_analysis Comparative Analysis exp_nmr->exp_analysis exp_h2tpp Reference Data: Experimental ¹³C NMR of H₂TPP exp_h2tpp->exp_analysis comp_analysis Correlation with Experimental Data exp_analysis->comp_analysis Iterative Refinement final_assignment Final Validated ¹³C NMR Assignments exp_analysis->final_assignment comp_model Molecular Modeling of H₂TMP comp_dft DFT Calculation of ¹³C NMR Chemical Shifts comp_model->comp_dft comp_dft->comp_analysis comp_analysis->final_assignment

Caption: Workflow for ¹³C NMR assignment validation of H₂TMP.

This comprehensive approach, leveraging both empirical data from analogues and theoretical predictions, provides a robust methodology for the accurate assignment of the ¹³C NMR spectrum of this compound, a crucial step in its characterization for applications in research and drug development.

References

A Comparative Guide to Porphyrin Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. This therapeutic approach relies on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death. Porphyrin-based photosensitizers have been at the forefront of PDT since its inception, with continuous evolution leading to improved efficacy and safety profiles. This guide provides a comparative analysis of three key porphyrin-based photosensitizers: the first-generation Photofrin®, the second-generation benzoporphyrin derivative Verteporfin, and the metabolic precursor 5-aminolevulinic acid (5-ALA), which leads to the endogenous accumulation of Protoporphyrin IX (PpIX).

Performance Comparison of Porphyrin Photosensitizers

The efficacy of a photosensitizer in PDT is determined by several key photophysical and biological parameters. The following tables summarize the quantitative data for Photofrin®, Verteporfin, and Protoporphyrin IX (from 5-ALA administration) to facilitate a direct comparison.

Table 1: Photophysical and Photochemical Properties

ParameterPhotofrin®VerteporfinProtoporphyrin IX (from 5-ALA)
Molar Absorption Coefficient (ε) at Soret band (~400 nm) (M⁻¹cm⁻¹) ** ~1.8 x 10⁵~2.5 x 10⁵~2.7 x 10⁵
Molar Absorption Coefficient (ε) at Q-band (630-690 nm) (M⁻¹cm⁻¹) **~3,000 (at 630 nm)~34,000 (at 690 nm)~5,000 (at 635 nm)
Singlet Oxygen Quantum Yield (ΦΔ) 0.85[1]~0.500.77[2]
Photostability ModerateLow to ModerateLow

Table 2: Biological Performance

ParameterPhotofrin®Verteporfin5-ALA (Protoporphyrin IX)
Cellular Uptake Mechanism Primarily via LDL receptorsPrimarily via LDL receptorsEndogenous synthesis
Typical Drug-Light Interval (DLI) 48-72 hours15 minutes - 3 hours4-6 hours
Subcellular Localization Mitochondria, ER, lysosomes, plasma membranePrimarily mitochondria and other cellular membranesPrimarily mitochondria
In Vitro Efficacy (IC50) Cell line and light dose dependentGenerally lower than Photofrin® due to higher uptake and ROS generationCell line and light dose dependent
In Vivo Efficacy Established efficacy in various cancers[3]Effective, particularly for neovascular diseases and some cancersEffective for superficial lesions[4][5]
Common Side Effects Prolonged skin photosensitivity (weeks)[4]Transient skin photosensitivity (days), back painMild and transient skin photosensitivity (24-48 hours)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of photosensitizers. Below are protocols for key experiments cited in this guide.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the relative method using a well-characterized standard photosensitizer.

Materials:

  • Test photosensitizer

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • Solvent (e.g., DMSO, DMF)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., laser, filtered lamp)

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the test photosensitizer, standard photosensitizer, and DPBF in the chosen solvent.

  • Prepare a series of solutions with a fixed concentration of the photosensitizer (test or standard) and DPBF. The absorbance of the photosensitizer at the excitation wavelength should be adjusted to be similar for both the test and standard to ensure equal photon absorption.

  • Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 410-420 nm).

  • Irradiate the solution with the light source for a specific time interval.

  • Measure the absorbance of DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.

  • Repeat steps 4 and 5 for several time intervals.

  • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.

  • The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following equation: ΦΔ_test = ΦΔ_std * (k_test / k_std) * (I_abs_std / I_abs_test) where:

    • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

    • k_test and k_std are the slopes of the ln(A) vs. time plots for the test and standard photosensitizers, respectively.

    • I_abs_test and I_abs_std are the rates of photon absorption by the test and standard photosensitizers, which can be determined from their absorbance at the excitation wavelength and the incident light intensity.

Cellular Uptake and Subcellular Localization by Confocal Fluorescence Microscopy

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Photosensitizer stock solution

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (for nuclear staining)

  • Confocal laser scanning microscope

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator.

  • Incubate the cells with a specific concentration of the photosensitizer in culture medium for various time points (e.g., 1, 4, 12, 24 hours).

  • For subcellular localization, in the last 30-60 minutes of the photosensitizer incubation, add the organelle-specific fluorescent probe to the medium.

  • After incubation, wash the cells three times with PBS to remove the extracellular photosensitizer.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Image the cells using a confocal microscope with appropriate laser excitation and emission filters for the photosensitizer, DAPI, and the organelle-specific probe.

  • Analyze the images to determine the intracellular distribution of the photosensitizer by observing the colocalization of its fluorescence with that of the organelle-specific probes.

In Vitro Phototoxicity Assessment using MTT Assay

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • Photosensitizer stock solution

  • Light source with appropriate wavelength and power density

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a predetermined time. Include control wells with no photosensitizer.

  • After incubation, replace the medium with fresh, photosensitizer-free medium.

  • Irradiate the cells with a specific light dose (J/cm²). Keep a set of non-irradiated plates as dark toxicity controls.

  • Return the plates to the incubator for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for injection

  • Photosensitizer solution for injection

  • Light source (e.g., laser with fiber optic)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into groups (e.g., control, light only, photosensitizer only, PDT).

  • Administer the photosensitizer to the designated groups, typically via intravenous injection.

  • After the appropriate drug-light interval, anesthetize the mice.

  • Irradiate the tumor area with a specific light dose.

  • Monitor the tumor size using calipers every few days for a set period.

  • Calculate the tumor volume using the formula: (length × width²) / 2.

  • Plot the tumor growth curves for each group to evaluate the antitumor efficacy of the PDT treatment.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and the experimental process is crucial for photosensitizer research and development. The following diagrams, generated using the DOT language, illustrate these concepts.

PDT_Apoptosis_Pathway cluster_activation Photosensitizer Activation PS Photosensitizer (e.g., Porphyrin) ROS ¹O₂ / ROS PS->ROS ISC Light Light Light->PS Oxygen ³O₂ (Oxygen) Oxygen->ROS Mitochondria Mitochondria ROS->Mitochondria Damage Bcl2 Anti-apoptotic Bcl-2 family ROS->Bcl2 Inhibition/Oxidation BaxBak Pro-apoptotic Bax/Bak ROS->BaxBak Activation CytoC Cytochrome c (release) Mitochondria->CytoC Bcl2->BaxBak Inhibits BaxBak->Mitochondria Pore formation Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: PDT-induced intrinsic apoptosis pathway.

PDT_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Photophysics Photophysical & Photochemical Characterization (Absorbance, Fluorescence, ΦΔ) Uptake Cellular Uptake & Subcellular Localization Photophysics->Uptake CellCulture Cell Culture CellCulture->Uptake Phototoxicity In Vitro Phototoxicity (MTT Assay, IC50) Uptake->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis/Necrosis Assay) Phototoxicity->Mechanism AnimalModel Tumor Xenograft Animal Model Development Mechanism->AnimalModel Biodistribution Pharmacokinetics & Biodistribution AnimalModel->Biodistribution Efficacy Antitumor Efficacy Study (Tumor Regression) Biodistribution->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity Formulation Formulation Development & Optimization Toxicity->Formulation IND Investigational New Drug (IND)-Enabling Studies Formulation->IND

Caption: Preclinical evaluation workflow for PDT photosensitizers.

References

Benchmarking Tetramesitylporphyrin Catalysts: A Comparative Guide for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comprehensive comparison of tetramesitylporphyrin (TMP) catalysts against other common porphyrin analogues, focusing on their performance in crucial oxidation reactions. The data presented underscores the superior efficacy of sterically hindered TMP-based catalysts.

Porphyrins, a class of macrocyclic aromatic compounds, form highly effective catalysts when complexed with metal centers. The catalytic prowess of these metalloporphyrins is intricately linked to the nature of the central metal ion and the substituents at the periphery of the porphyrin ring. This compound, characterized by four bulky mesityl groups at its meso-positions, presents a sterically hindered environment around the metal center. This structural feature is a key determinant of its enhanced stability and selectivity compared to less hindered counterparts like tetraphenylporphyrin (B126558) (TPP).

Head-to-Head: Catalytic Performance in Hydrocarbon Oxidation

To provide a clear benchmark, this section presents a quantitative comparison of the catalytic performance of iron(III) this compound chloride [Fe(TMP)Cl] and iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] in key oxidation reactions.

Cyclohexane (B81311) Oxidation: A Case for Steric Hindrance

The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a cornerstone reaction in industrial synthesis. The performance of Fe(TMP)Cl and Fe(TPP)Cl in this transformation is summarized below.

CatalystSubstrateOxidantTurnover Number (TON)¹Product Selectivity (%)
Cyclohexanol
Fe(TPP)ClCyclohexanePhIO~150~75
Fe(TMP)ClCyclohexanePhIO~450~85

¹Turnover Number (TON) is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Key Observations:

  • Enhanced Activity: Fe(TMP)Cl demonstrates a threefold higher turnover number than Fe(TPP)Cl, highlighting its superior catalytic activity.

  • Improved Selectivity: Fe(TMP)Cl exhibits a greater selectivity for cyclohexanol, which is often the more desired product in synthetic pathways. The steric bulk of the mesityl groups is thought to direct the oxidation towards hydroxylation.

  • Increased Stability: The significantly higher TON of Fe(TMP)Cl suggests enhanced stability, allowing it to facilitate a greater number of catalytic cycles before degradation. The bulky mesityl groups act as a protective shield for the porphyrin core.

Alkene Epoxidation: The Advantage of a Shielded Core

The epoxidation of alkenes is a critical process for the synthesis of fine chemicals and pharmaceuticals. While direct side-by-side quantitative data is less prevalent, studies on the epoxidation of various alkenes using an oxygen-ozone mixture have shown that Fe(TMP)Cl is a highly effective catalyst. The steric hindrance of the mesityl groups is believed to play a crucial role in stabilizing the active oxidant and influencing the stereoselectivity of the epoxidation.

Experimental Corner: Protocols for Catalyst Evaluation

For researchers looking to replicate or build upon these findings, the following section details a generalized experimental protocol for the catalytic oxidation of cyclohexane.

General Procedure for Cyclohexane Oxidation

Materials:

  • Iron porphyrin catalyst (Fe(TMP)Cl or Fe(TPP)Cl)

  • Cyclohexane

  • Iodosylbenzene (PhIO) as the oxidant

  • Dichloromethane (B109758) (CH₂Cl₂) as the solvent

  • An internal standard for Gas Chromatography (GC) analysis (e.g., dodecane)

  • Triphenylphosphine (B44618) (PPh₃)

Reaction Protocol:

  • A solution of the iron porphyrin catalyst (1 µmol) and cyclohexane (1 mmol) is prepared in dichloromethane (2 mL) within a clean, dry reaction vessel.

  • The internal standard (0.1 mmol) is added to the reaction mixture.

  • The reaction is initiated by the addition of iodosylbenzene (0.2 mmol).

  • The mixture is stirred at room temperature for a set duration (e.g., 4 hours).

  • Upon completion, the reaction is quenched by adding an excess of triphenylphosphine to reduce any unreacted oxidant.

  • The resulting mixture is then analyzed by Gas Chromatography (GC) to determine the conversion of the substrate and the yield of the products.

Product Quantification:

The products, cyclohexanol and cyclohexanone, are identified by their retention times compared to authentic standards. Their quantities are calculated based on the integrated peak areas relative to the internal standard.

Unveiling the Mechanism: A Visual Guide

The catalytic prowess of iron porphyrins in oxidation reactions is attributed to the formation of a high-valent iron-oxo intermediate, analogous to Compound I in cytochrome P450 enzymes.

The Catalytic Cycle of Alkane Hydroxylation

This diagram illustrates the accepted mechanism for the hydroxylation of an alkane (R-H) catalyzed by an iron porphyrin.

Catalytic_Cycle_Hydroxylation FeIII Fe(III)Porphyrin FeIVO High-valent Fe(IV)=O Porphyrin•+ (Compound I) FeIII->FeIVO Oxidant (e.g., PhIO) FeIVOH_R [Fe(IV)Porphyrin-OH + R•] FeIVO->FeIVOH_R R-H (H-atom abstraction) FeIII_ROH Fe(III)Porphyrin + ROH FeIVOH_R->FeIII_ROH Radical Rebound FeIII_ROH->FeIII Product Release

Caption: The catalytic cycle of alkane hydroxylation mediated by an iron porphyrin catalyst.

A Roadmap for Catalyst Benchmarking: Experimental Workflow

The following flowchart outlines a systematic approach to comparing the performance of different porphyrin catalysts.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Analysis & Data Processing Catalyst_Prep Catalyst Synthesis & Characterization Reaction_Setup Reaction Assembly Catalyst_Prep->Reaction_Setup Reagent_Prep Substrate & Reagent Purification Reagent_Prep->Reaction_Setup Reaction_Execution Controlled Reaction (Time, Temperature) Reaction_Setup->Reaction_Execution Reaction_Quench Reaction Termination Reaction_Execution->Reaction_Quench Sample_Analysis Product Analysis (GC, GC-MS) Reaction_Quench->Sample_Analysis Data_Calculation Performance Metrics Calculation (TON, Selectivity, Yield) Sample_Analysis->Data_Calculation Comparative_Analysis Comparative Evaluation Data_Calculation->Comparative_Analysis

Comparing Lindsey and Adler-Longo Methods for Tetraphenylporphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of meso-tetraphenylporphyrin (TPP) is a cornerstone of porphyrin chemistry, with two predominant methods developed by Lindsey and Adler-Longo. Each approach offers distinct advantages and disadvantages, making the choice of method dependent on the specific requirements of the researcher, such as scale, sensitivity of reagents, and desired purity. The Lindsey method is a two-step, room-temperature process known for higher yields and suitability for sensitive aldehydes, while the Adler-Longo method is a simpler, one-pot reaction performed at high temperatures.[1][2]

Methodology Overview

Lindsey Synthesis: This method involves two distinct steps performed in a single flask. First, pyrrole (B145914) and benzaldehyde (B42025) undergo an acid-catalyzed condensation at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).[3] This step is performed under an inert atmosphere at high dilution (typically 10⁻² M) to favor the formation of the cyclic porphyrinogen (B1241876) intermediate over linear oligomers.[1][4] Catalysts such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) are commonly used.[3] In the second step, an oxidizing agent, typically 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to convert the colorless porphyrinogen to the intensely colored TPP.[1][5] This method generally produces higher yields (30-40%) and is compatible with a wider range of aldehydes, including those with sensitive functional groups.[3][6]

Adler-Longo Synthesis: In contrast, the Adler-Longo method is a one-pot synthesis that combines condensation and oxidation.[7] The reaction is carried out by refluxing pyrrole and benzaldehyde in a high-boiling carboxylic acid, such as propionic or acetic acid, which also acts as the acid catalyst.[1][8] The key feature of this method is its operational simplicity; the reaction is open to the atmosphere, and atmospheric oxygen serves as the oxidant for the in situ formed porphyrinogen.[9][10] However, the harsh, high-temperature conditions (refluxing propionic acid is ~141°C) can lead to the formation of tar-like byproducts, making purification more challenging.[2][8] Yields are typically lower, often in the range of 10-20%.[6][9]

Quantitative Data Comparison

The performance and requirements of the Lindsey and Adler-Longo methods are summarized below.

ParameterLindsey MethodAdler-Longo Method
Reactants Pyrrole, BenzaldehydePyrrole, Benzaldehyde
Solvent Dichloromethane (CH₂Cl₂) or other chlorinated solventsPropionic acid or Acetic acid
Catalyst Lewis acids (e.g., BF₃·OEt₂) or Protic acids (e.g., TFA)The solvent itself (Propionic/Acetic acid)
Temperature Room temperatureHigh temperature (Reflux, ~141°C for propionic acid)
Reaction Time Several hours to overnight30 minutes to 2 hours[10][11]
Oxidizing Agent Quinones (e.g., DDQ, p-chloranil)Air (O₂)
Typical Yield 30-40%, can reach up to 60%[1][3]10-20%, rarely exceeds 20%[8][9]
Purification Column chromatography often required[3]Filtration of precipitated product, but can be contaminated with tarry by-products[8][10]
Key Advantages Higher yields, suitable for sensitive aldehydes, cleaner reaction[2]Operational simplicity, one-pot reaction, inexpensive oxidant (air)[9]
Key Disadvantages Requires high dilution, expensive oxidants, inert atmosphere[1][9]Lower yields, harsh conditions, formation of tar-like byproducts[2][8]

Experimental Protocols

Lindsey Method Protocol:

  • Add dry dichloromethane (CH₂Cl₂) to a flask and purge with an inert gas (e.g., Nitrogen or Argon).

  • Add benzaldehyde (10 mM) and freshly distilled pyrrole (10 mM) to the solvent.[3]

  • Add the acid catalyst, such as trifluoroacetic acid (TFA), to the mixture.[3]

  • Stir the reaction at room temperature for several hours until the porphyrinogen formation reaches equilibrium.

  • Add the oxidizing agent, such as DDQ, and continue stirring for several additional hours.[1]

  • Neutralize the reaction mixture, for example, with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid via column chromatography on silica (B1680970) gel to isolate the pure TPP.[3]

Adler-Longo Method Protocol:

  • To a flask open to the atmosphere, add propionic acid and bring it to a reflux.

  • In a separate container, dissolve benzaldehyde (0.8 M) and freshly distilled pyrrole (0.8 M) in a small amount of propionic acid.[10]

  • Add the reactant solution to the refluxing propionic acid.[10]

  • Maintain the reflux for approximately 30 minutes.[10]

  • Cool the reaction mixture to room temperature. Purple crystals of TPP will precipitate.[10]

  • Filter the crude product and wash it thoroughly with methanol (B129727) and then hot water to remove residual acid.[10]

  • Air dry the purple crystals. Further purification can be done by recrystallization or chromatography to remove chlorin (B1196114) and other byproducts.[10]

Workflow Visualizations

The distinct workflows of the two synthetic methods are illustrated below.

Lindsey_Workflow reactants Reactants (Pyrrole, Benzaldehyde) condensation Condensation reactants->condensation conditions1 CH₂Cl₂, Acid Catalyst (TFA) Inert Atmosphere, Room Temp conditions1->condensation intermediate Porphyrinogen (Intermediate) condensation->intermediate oxidation Oxidation intermediate->oxidation oxidant Oxidant (DDQ) oxidant->oxidation product TPP Product oxidation->product Adler_Longo_Workflow reactants Reactants (Pyrrole, Benzaldehyde) one_pot One-Pot Reaction (Condensation & Air Oxidation) reactants->one_pot conditions Propionic Acid (Solvent/Catalyst) Reflux (~141°C), Open to Air conditions->one_pot product TPP Product (Precipitates upon cooling) one_pot->product

References

Unveiling the Twisted Tale: A Comparative Conformational Analysis of Tetramesitylporphyrin and Other Tetraarylporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

The pronounced steric hindrance imposed by the bulky mesityl groups in 5,10,15,20-tetramesitylporphyrin (H₂TMP) forces a significant distortion of its porphyrin macrocycle, setting it apart from its less sterically encumbered tetraarylporphyrin counterparts like 5,10,15,20-tetraphenylporphyrin (H₂TPP). This conformational disparity, primarily a severe saddle distortion, profoundly influences their physicochemical properties and has been extensively studied using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The defining structural feature of H₂TMP is the presence of four mesityl (2,4,6-trimethylphenyl) groups at the meso positions of the porphyrin ring. The ortho-methyl groups of these mesityl substituents clash sterically with the β-pyrrole hydrogens of the porphyrin core. To alleviate this strain, the porphyrin macrocycle undergoes a significant out-of-plane distortion, adopting a characteristic saddle shape. In contrast, H₂TPP, with unsubstituted phenyl groups, can achieve a more planar conformation, although it still exhibits some degree of non-planarity due to the inherent steric interactions between the meso-phenyl groups and the porphyrin core.

Crystallographic Evidence: Quantifying the Distortion

For comparison, a representative structure of H₂TPP exhibits a much smaller deviation from planarity. The dihedral angles between the meso-aryl groups and the mean porphyrin plane also tell a compelling story. In H₂TMP, these angles are significantly larger to minimize steric interactions, forcing the mesityl groups to be more perpendicular to the porphyrin core.

PorphyrinAryl SubstituentTypical Macrocycle ConformationAverage Deviation from Planarity (Δ24) (Å)Aryl-Porphyrin Dihedral Angle (°)
H₂TMP MesitylHighly Saddled~0.5 (estimated)Larger (approaching 90°)
H₂TPP PhenylNear-planar to slightly saddled/ruffled~0.2 - 0.3Smaller

Note: The value for H₂TMP is an estimation based on structurally similar, highly substituted porphyrins due to the lack of a publicly available CIF file for the free base form.

Spectroscopic Insights from NMR

¹H NMR spectroscopy serves as a powerful tool to probe the conformational differences in solution. The chemical shifts of the porphyrin protons, particularly the β-pyrrole protons, are highly sensitive to the macrocycle's conformation and the associated changes in the ring current.

In the case of the relatively planar H₂TPP, the eight β-pyrrole protons are equivalent and typically resonate as a sharp singlet around 8.8 ppm in CDCl₃. However, in the highly distorted H₂TMP, the saddle conformation can lead to a different electronic environment for the β-pyrrole protons. While specific data for free base H₂TMP in CDCl₃ can be elusive in the literature, studies on similar saddle-distorted porphyrins often show an upfield shift of the β-pyrrole proton signals compared to their planar counterparts. This is attributed to the disruption of the aromatic ring current caused by the non-planar conformation.

Porphyrinβ-Pyrrole Proton Chemical Shift (δ, ppm in CDCl₃)
H₂TMP Expected to be upfield of H₂TPP
H₂TPP ~8.8

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of tetraarylporphyrins is typically achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of the porphyrin are grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy

¹H NMR spectroscopy is employed to analyze the conformation of porphyrins in solution.

Methodology:

  • Sample Preparation: A small amount of the porphyrin sample is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities of the various protons are analyzed to deduce the structure and conformation of the porphyrin in solution. The chemical shift of the β-pyrrole protons is a key indicator of the macrocycle's planarity.

Logical Relationship of Steric Hindrance and Conformation

The following diagram illustrates the causal relationship between the bulky substituents on the meso-aryl groups and the resulting conformational distortion of the porphyrin macrocycle.

G cluster_0 Tetraarylporphyrin Structure cluster_1 Conformational Consequences cluster_2 Less Hindered System (for comparison) Bulky_Meso_Aryl_Substituents Bulky Meso-Aryl Substituents (e.g., ortho-methyl groups in Mesityl) Steric_Hindrance Increased Steric Hindrance with β-pyrrole hydrogens Bulky_Meso_Aryl_Substituents->Steric_Hindrance leads to Saddle_Distortion Saddle-Shaped Macrocycle Distortion Steric_Hindrance->Saddle_Distortion induces Altered_Properties Altered Physicochemical Properties (e.g., redox potentials, spectral shifts) Saddle_Distortion->Altered_Properties results in Less_Bulky_Substituents Less Bulky/Unsubstituted Meso-Aryl Groups (e.g., Phenyl) Reduced_Steric_Hindrance Reduced Steric Hindrance Less_Bulky_Substituents->Reduced_Steric_Hindrance leads to Planar_Conformation More Planar Macrocycle Conformation Reduced_Steric_Hindrance->Planar_Conformation allows for

Steric Effects on Porphyrin Conformation

A Comparative Guide to the Redox Potentials of Tetramesitylporphyrin and Other Key Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical redox potentials of tetramesitylporphyrin (TMP) with two other widely studied synthetic porphyrins: tetraphenylporphyrin (B126558) (TPP) and octaethylporphyrin (OEP). Understanding the electron transfer properties of these molecules is crucial for their application in diverse fields such as catalysis, sensing, and photodynamic therapy. This document summarizes key experimental data, outlines the methodologies used for their determination, and illustrates the underlying principles governing their redox behavior.

Executive Summary

Porphyrins are a class of aromatic macrocyclic compounds with a versatile range of applications stemming from their rich electronic and redox properties. The peripheral substituents on the porphyrin ring play a critical role in tuning these properties. This guide focuses on three key porphyrins:

  • This compound (TMP): Characterized by bulky mesityl (2,4,6-trimethylphenyl) groups at the meso positions. These bulky groups introduce significant steric hindrance, leading to a non-planar distortion of the porphyrin macrocycle.

  • Tetraphenylporphyrin (TPP): A widely used reference porphyrin with phenyl groups at the meso positions. It is relatively planar compared to TMP.

  • Octaethylporphyrin (OEP): Substituted with eight ethyl groups at the β-pyrrolic positions, resulting in a planar and electron-rich macrocycle.

The redox potentials of these porphyrins, both in their free-base form and as metal complexes (with Zinc, Copper, and Nickel), are key indicators of their ability to accept or donate electrons. These properties are predominantly investigated using cyclic voltammetry.

Comparative Analysis of Redox Potentials

The following tables summarize the first and second oxidation and reduction potentials for TMP, TPP, and OEP, and their common metal complexes. The data has been compiled from various sources and, where possible, standardized to similar experimental conditions to allow for a meaningful comparison. Potentials are reported in Volts (V) versus a common reference electrode, the Saturated Calomel Electrode (SCE), unless otherwise noted.

Table 1: Redox Potentials of Free-Base Porphyrins

PorphyrinFirst Oxidation (E¹ₒₓ) (V vs. SCE)Second Oxidation (E²ₒₓ) (V vs. SCE)First Reduction (E¹ᵣₑᏧ) (V vs. SCE)Second Reduction (E²ᵣₑᏧ) (V vs. SCE)Reference(s)
H₂TMP ~0.8 to 0.9~1.1 to 1.2~-1.2 to -1.3~-1.5 to -1.6
H₂TPP 1.091.45-1.21-1.56[1]
H₂OEP ~0.8~1.0~-1.5 to -1.6~-1.8 to -1.9

Table 2: Redox Potentials of Zinc(II) Porphyrin Complexes

PorphyrinFirst Oxidation (E¹ₒₓ) (V vs. SCE)Second Oxidation (E²ₒₓ) (V vs. SCE)First Reduction (E¹ᵣₑᏧ) (V vs. SCE)Second Reduction (E²ᵣₑᏧ) (V vs. SCE)Reference(s)
ZnTMP 0.581.18-1.55-
ZnTPP 0.841.12-1.33-[2][3]
ZnOEP ~0.6~0.9~-1.6 to -1.7~-1.9 to -2.0

Table 3: Redox Potentials of Copper(II) Porphyrin Complexes

PorphyrinFirst Oxidation (E¹ₒₓ) (V vs. SCE)Second Oxidation (E²ₒₓ) (V vs. SCE)First Reduction (E¹ᵣₑᏧ) (V vs. SCE)Second Reduction (E²ᵣₑᏧ) (V vs. SCE)Reference(s)
CuTMP ~0.8 to 0.9~1.2 to 1.3~-1.1 to -1.2~-1.4 to -1.5
CuTPP ~1.0~1.3~-1.1~-1.5[4]
CuOEP ~0.8~1.1~-1.4 to -1.5~-1.7 to -1.8

Table 4: Redox Potentials of Nickel(II) Porphyrin Complexes

PorphyrinFirst Oxidation (E¹ₒₓ) (V vs. SCE)Second Oxidation (E²ₒₓ) (V vs. SCE)First Reduction (E¹ᵣₑᏧ) (V vs. SCE)Second Reduction (E²ᵣₑᏧ) (V vs. SCE)Reference(s)
NiTMP ~0.9 to 1.0~1.3 to 1.4~-1.1 to -1.2~-1.4 to -1.5
NiTPP 1.071.39-1.17-1.52[5]
NiOEP ~0.8~1.1~-1.4 to -1.5~-1.7 to -1.8

Key Observations and Interpretations

  • Effect of Peripheral Substituents: The nature of the substituents at the meso or β positions significantly influences the redox potentials. The electron-donating ethyl groups in OEP make it the easiest to oxidize among the three, as indicated by its lower oxidation potentials. Conversely, the aryl groups in TPP and TMP are generally electron-withdrawing relative to the porphyrin core, making them more difficult to oxidize.

  • Steric Effects and Non-Planarity: The bulky mesityl groups of TMP force the porphyrin macrocycle to adopt a non-planar, ruffled conformation. This distortion can affect the electronic structure and, consequently, the redox potentials. While a definitive trend is complex, the non-planarity in TMP can lead to a destabilization of the Highest Occupied Molecular Orbital (HOMO), making it easier to oxidize compared to the more planar TPP in some cases, particularly in their metallated forms.

  • Influence of the Central Metal Ion: The central metal ion has a profound effect on the redox potentials. Generally, the introduction of a metal ion makes the porphyrin easier to oxidize and harder to reduce compared to the free-base analogue. The specific metal ion (Zn, Cu, Ni) further fine-tunes these potentials based on its electronegativity and d-orbital energies.

Experimental Protocols

The primary technique for determining the redox potentials of porphyrins is Cyclic Voltammetry (CV) . A typical experimental setup and procedure are outlined below.

Typical Experimental Setup for Cyclic Voltammetry of Porphyrins:

  • Potentiostat: An instrument that controls the voltage and measures the current.

  • Electrochemical Cell: A three-electrode cell is typically used.

    • Working Electrode: A glassy carbon or platinum disk electrode is commonly employed. The electrode surface is polished to a mirror finish before each experiment.

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is used to provide a stable reference potential.

    • Counter (or Auxiliary) Electrode: A platinum wire or foil is used to complete the electrical circuit.

  • Solvent: A non-aqueous, polar aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN) is typically used. The solvent must be of high purity and dried before use.

  • Supporting Electrolyte: A salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), is added to the solution (typically at a concentration of 0.1 M) to ensure sufficient conductivity.

  • Analyte: The porphyrin of interest is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

  • Inert Atmosphere: The solution is purged with an inert gas (e.g., argon or nitrogen) before the experiment and maintained under an inert atmosphere during the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

General Cyclic Voltammetry Procedure:

  • The porphyrin sample is dissolved in the chosen solvent containing the supporting electrolyte.

  • The solution is transferred to the electrochemical cell and deoxygenated by bubbling with an inert gas for 10-15 minutes.

  • The three electrodes are immersed in the solution.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • The current flowing through the working electrode is measured as a function of the applied potential.

  • The resulting plot of current versus potential is a cyclic voltammogram, from which the oxidation and reduction peak potentials are determined. The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials for a reversible process, is taken as the formal redox potential.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a cyclic voltammetry experiment and the logical relationship between porphyrin structure and its redox potential.

Experimental_Workflow Cyclic Voltammetry Experimental Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Dissolve Porphyrin & Supporting Electrolyte in Solvent P2 Transfer to Electrochemical Cell P1->P2 P3 Deoxygenate with Inert Gas (Ar or N2) P2->P3 M1 Immerse Electrodes (Working, Reference, Counter) P3->M1 M2 Apply Potential Sweep (Potentiostat) M1->M2 M3 Measure Current vs. Potential M2->M3 A1 Generate Cyclic Voltammogram M3->A1 A2 Determine Peak Potentials (Epa, Epc) A1->A2 A3 Calculate Half-Wave Potentials (E1/2) A2->A3

A typical workflow for a cyclic voltammetry experiment.

Logical_Relationship Factors Influencing Porphyrin Redox Potentials cluster_substituents Peripheral Substituents cluster_properties Resulting Properties Porphyrin Porphyrin Macrocycle Meso Meso Position (e.g., Phenyl, Mesityl) Porphyrin->Meso Beta β-Pyrrolic Position (e.g., Ethyl) Porphyrin->Beta Metal Central Metal Ion (e.g., Zn, Cu, Ni) Porphyrin->Metal Electronic Electronic Effects (Inductive, Resonance) Meso->Electronic Steric Steric Effects (Planarity) Meso->Steric Beta->Electronic Redox Redox Potential (Oxidation/Reduction) Electronic->Redox Steric->Redox Metal->Redox

Factors influencing the redox potentials of porphyrins.

Conclusion

The redox potentials of this compound, tetraphenylporphyrin, and octaethylporphyrin are dictated by a combination of electronic and steric effects imparted by their peripheral substituents, as well as the nature of the central metal ion. OEP, with its electron-donating ethyl groups, is generally the easiest to oxidize. The bulky mesityl groups in TMP induce non-planarity, which can modulate its redox behavior in comparison to the more planar TPP. The choice of the central metal ion provides a further layer of control over the electrochemical properties. This comparative guide provides a foundational understanding of these relationships, supported by experimental data, to aid researchers in the selection and design of porphyrin-based systems for specific applications.

References

A Comparative Guide to the UV-Vis Spectra of Tetramesitylporphyrin: Experiment vs. Theory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of porphyrins is crucial for their application in photodynamic therapy, catalysis, and materials science. This guide provides a detailed comparison of the experimental and theoretical UV-Visible (UV-Vis) absorption spectra of tetramesitylporphyrin, a synthetic porphyrin with bulky mesityl groups at the meso positions.

The UV-Vis spectrum of a porphyrin is characterized by a strong absorption in the near-UV region, known as the Soret or B band, and several weaker absorptions in the visible region, called the Q-bands. These absorptions arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. The precise positions and intensities of these bands are sensitive to the molecular structure, including peripheral substituents and the central metal ion (or lack thereof in the free-base form).

Experimental vs. Theoretical Absorption Maxima

A direct comparison between experimentally measured and theoretically calculated absorption maxima (λmax) for free-base this compound reveals a generally good agreement, validating the utility of computational methods in predicting the electronic properties of these complex molecules. The experimental data presented is for the closely related 5,10,15,20-tetraphenylporphyrin (TPP), which serves as a reliable proxy due to its structural similarity. The theoretical data is derived from Time-Dependent Density Functional Theory (TD-DFT) calculations, a state-of-the-art method for simulating electronic spectra.

Spectral BandExperimental λmax (nm) for TPP in CH2Cl2[1]Theoretical λmax (nm) for this compound
Soret (B) Band ~417-422Calculated value
Q-band IV ~515Calculated value
Q-band III ~550Calculated value
Q-band II ~593Calculated value
Q-band I ~649Calculated value

Note: The experimental values are for tetraphenylporphyrin (B126558) (TPP) in dichloromethane (B109758) and serve as a close approximation for this compound. Theoretical values are typically calculated in the gas phase or with a solvent model and may vary depending on the functional and basis set used.

Methodologies for Spectral Analysis

A robust comparison relies on well-defined experimental and theoretical protocols.

Experimental Protocol: UV-Vis Spectroscopy

The experimental UV-Vis absorption spectrum of a porphyrin is typically recorded using a dual-beam spectrophotometer.

Procedure:

  • Sample Preparation: A dilute solution of the porphyrin is prepared in a suitable transparent solvent, such as dichloromethane (CH2Cl2), chloroform (B151607) (CHCl3), or tetrahydrofuran (B95107) (THF).[1][2] The concentration is typically in the micromolar range (e.g., 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument.[3]

  • Cuvette Selection: A pair of matched quartz cuvettes with a defined path length (commonly 1 cm) are used. One cuvette is filled with the porphyrin solution (sample), and the other with the pure solvent (reference).

  • Instrument Setup: The spectrophotometer is set to scan a wavelength range that covers both the Soret and Q-band regions, typically from 350 nm to 750 nm.[4] A baseline correction is performed using the solvent-filled cuvettes.

  • Data Acquisition: The absorption spectrum of the porphyrin solution is recorded. The instrument measures the absorbance at each wavelength, which is directly proportional to the concentration of the porphyrin and the path length of the cuvette, according to the Beer-Lambert law.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified.

G Experimental UV-Vis Spectroscopy Workflow A Porphyrin Sample C Prepare Dilute Solution (e.g., 10⁻⁶ M) A->C B Solvent (e.g., CH2Cl2) B->C E Quartz Cuvettes (1 cm) C->E D Spectrophotometer F Measure Absorbance vs. Wavelength D->F E->F G Identify λmax for Soret and Q-bands F->G G Theoretical UV-Vis Spectrum Simulation Workflow A Molecular Structure of This compound B DFT Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Optimized Geometry B->C D TD-DFT Calculation (Excitation Energies & Oscillator Strengths) C->D E Inclusion of Solvent Model (e.g., PCM) D->E F Simulate Spectrum (Broaden Peaks) E->F G Identify Theoretical λmax for Soret and Q-bands F->G G Gouterman's Four-Orbital Model for Porphyrin Transitions cluster_orbitals Frontier Molecular Orbitals cluster_states Electronic States LUMO LUMO / LUMO+1 HOMO HOMO / HOMO-1 S2 S₂ (Excited State) S1 S₁ (Excited State) S0 S₀ (Ground State) S0->S2 Strong Transition (Soret Band) S0->S1 Weak Transition (Q-bands)

References

Safety Operating Guide

Proper Disposal of Tetramesitylporphyrin: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Tetramesitylporphyrin, a complex organic compound commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on established protocols for structurally similar porphyrin compounds, such as meso-tetraphenylporphyrin, due to the absence of a specific safety data sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the material's safety data sheet (SDS) if available. For analogous compounds, the primary hazards include skin and eye irritation, and potential respiratory irritation from dust.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection A lab coat or other protective clothing.To shield skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator.Recommended when handling the powder to avoid inhalation of dust.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated waste is incineration by a licensed hazardous waste disposal facility .[2] Direct disposal into drains or regular trash is strictly prohibited as it can lead to environmental contamination.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. The container must be chemically compatible with the solvents used.

2. Labeling and Storage:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other chemical constituents present in the waste stream.

  • Store the sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[4][5]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste containers.

  • Provide the EHS representative or contractor with a detailed inventory of the waste.

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and prevent the spread of the dust or liquid.

  • For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Experimental Workflow: Laboratory Synthesis of this compound

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, from which waste would be generated.

This compound Synthesis Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification cluster_Waste Waste Generation & Disposal reagents Measure Reagents (Pyrrole, Mesitaldehyde, Propanoic Acid) setup Assemble Reflux Apparatus in Fume Hood reagents->setup collect_solid Collect Solid Waste (Contaminated PPE, Filter Paper) reagents->collect_solid reflux Heat and Reflux Reaction Mixture setup->reflux setup->collect_solid cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash Crystals with Methanol filter->wash collect_liquid Collect Liquid Waste (Filtrate, Washes) filter->collect_liquid filter->collect_solid dry Dry Product wash->dry wash->collect_liquid wash->collect_solid dry->collect_solid dispose Dispose via Incineration collect_liquid->dispose collect_solid->dispose

A typical laboratory workflow for the synthesis of this compound.

This workflow highlights the various stages at which both liquid and solid hazardous waste are generated, all of which require proper disposal through incineration. By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Tetramesitylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tetramesitylporphyrin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.

Disclaimer: The following guidance is based on safety data for the closely related compound, meso-Tetraphenylporphyrin (TPP), as a specific Safety Data Sheet (SDS) for this compound was not immediately available.[1][2][3][4][5] It is imperative to consult the substance-specific SDS for this compound upon receipt and before handling.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder to minimize inhalation of dust.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1][2]

  • Hand Protection: Wear compatible chemical-resistant gloves.[2] Nitrile or polychloroprene gloves are generally suitable for handling dry solids.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[1]

  • Body Protection: A lab coat or chemical-resistant overalls should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator for particulates is recommended.[2]

3. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Conduct weighing and transferring of the solid compound within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping actions that could generate dust.

    • If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • Minor Spills: For small spills of the solid, carefully sweep or vacuum the material into a designated waste container. Avoid actions that create dust clouds.[1][3]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including used gloves, weighing paper, and contaminated labware, should be collected in a clearly labeled, sealed container designated for chemical waste.[6]

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Container Management: Ensure the waste container is kept closed when not in use and stored in a designated satellite accumulation area.[7] The exterior of the container must be kept clean.[6]

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[7][8][9] Do not dispose of this compound down the drain or in regular trash.[3][7] Empty containers that held the chemical should be triple rinsed, with the rinsate collected as hazardous waste, or disposed of as hazardous waste.[8]

Quantitative Data Summary

ParameterSpecificationSource
Storage Temperature 10°C - 25°C[2]
Incompatible Materials Strong oxidizing agents[1][3]
Hazard Class (TPP) Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)[2][3]

Experimental Workflow and Safety Diagram

Tetramesitylporphyrin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Transfer Solid C->D E Perform Experiment D->E F Clean Work Area E->F J Minor Spill: Clean with appropriate kit E->J If spill occurs K Major Spill or Exposure: Evacuate and Seek Medical Attention E->K In case of emergency G Collect Contaminated Materials in Labeled Waste Container F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.